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  • Product: Lecirelin Acetate

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Pharmacological Properties of Lecirelin as a GnRH Agonist

Executive Summary: Lecirelin is a potent synthetic nonapeptide analogue of Gonadotropin-Releasing Hormone (GnRH) used extensively in veterinary medicine. As a GnRH "superanalogue," it exhibits higher biological activity...

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Lecirelin is a potent synthetic nonapeptide analogue of Gonadotropin-Releasing Hormone (GnRH) used extensively in veterinary medicine. As a GnRH "superanalogue," it exhibits higher biological activity and a longer duration of action compared to the native hormone.[1][2] This is attributed to its modified chemical structure, which enhances receptor affinity and provides resistance to enzymatic degradation.[3] Lecirelin functions by binding to and activating GnRH receptors on pituitary gonadotrophs, initially causing a surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3] This acute agonistic action is leveraged to induce ovulation and treat follicular cysts in species such as cattle and rabbits.[4][5] This guide provides a detailed overview of the mechanism of action, pharmacodynamic properties, and key experimental methodologies used to characterize Lecirelin, intended for researchers and drug development professionals in the field.

Introduction

Lecirelin is a synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[6][7] Sold under brand names such as Dalmarelin and Reproreline, it is a key therapeutic agent in veterinary reproductive medicine.[3][8] Structurally, it is a nonapeptide, differing from the native human decapeptide GnRH by the substitution of glycine (B1666218) at position 10 with a lipophilic ethylamine (B1201723) group.[3] This modification significantly increases its potency and prolongs its physiological effect, making it more effective than native GnRH for clinical applications like estrus synchronization and improvement of conception rates.[1][3] Continuous administration of GnRH agonists like Lecirelin leads to the downregulation of GnRH receptors, causing a paradoxical suppression of gonadotropin release, a principle that is exploited in other clinical contexts with long-acting GnRH analogues.[9][10]

Mechanism of Action

GnRH Receptor Binding and Activation

Lecirelin exerts its effects by acting as an agonist at the GnRH receptor, a member of the G-protein coupled receptor (GPCR) family located on the surface of pituitary gonadotroph cells.[11] The enhanced biological activity of Lecirelin is attributed to its increased affinity for these specific pituitary receptors and a longer half-life compared to natural GnRH.[3] The initial binding of Lecirelin mimics the action of endogenous GnRH, triggering a conformational change in the receptor and initiating downstream intracellular signaling cascades that result in the synthesis and release of LH and FSH.[12]

Intracellular Signaling Pathways

The GnRH receptor is primarily coupled to the Gαq/11 class of heterotrimeric G-proteins.[12][13] Upon activation by Lecirelin, the Gαq/11 subunit activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14]

  • IP3 Pathway: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • DAG Pathway: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[14]

Activated PKC and calcium signaling pathways subsequently trigger downstream mitogen-activated protein kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway.[15] These signaling events culminate in the synthesis of gonadotropin subunits and the secretion of LH and FSH.[13]

GnRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GnRHR GnRH Receptor Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates MAPK MAPK Cascade (e.g., ERK) PKC->MAPK Activates Response Gonadotropin (LH, FSH) Synthesis & Secretion MAPK->Response Leads to Lecirelin Lecirelin Lecirelin->GnRHR Binds

Caption: GnRH Receptor Signaling Pathway Activated by Lecirelin.

Pharmacological Effects (Pharmacodynamics)

In Vitro Potency

In vitro studies are crucial for determining the direct effect of Lecirelin on target tissues. One study investigating its effect on bovine ovarian follicular cysts found that Lecirelin at a concentration of 2.07 μM significantly increased the tension and frequency of contractions in isolated tissue strips from preovulatory follicles and follicular cysts.[16] This demonstrates a direct biological effect on ovarian tissue, which may contribute to its therapeutic efficacy in treating cystic conditions.

In Vivo Effects on Gonadotropin Release

The primary pharmacodynamic effect of Lecirelin is the induction of a potent and sustained release of LH. A comparative study in Holstein cows evaluated the LH surge following intramuscular administration of Lecirelin, gonadorelin (B1671987) (native GnRH), and buserelin (B193263) (another GnRH analogue).[17][18] Lecirelin administration resulted in a significantly more pronounced LH release compared to gonadorelin.[18] The key pharmacodynamic parameters from this study are summarized below.

Treatment GroupDose (µg)Cmax LH (ng/mL)AUC LH 0-6h (ng·h/mL)
Gonadorelin1007.9 ± 4.5018.2 ± 8.20
Lecirelin 25 17.1 ± 11.0 45.9 ± 25.1
Lecirelin 50 19.8 ± 10.3 54.9 ± 25.6
Buserelin1016.3 ± 8.9044.2 ± 19.9
Data adapted from Picard-Hagen et al., Theriogenology, 2015.[17][18] Values are presented as mean ± standard deviation.

As shown in the table, even a half-dose (25 µg) of Lecirelin induced a more substantial LH surge, both in peak concentration (Cmax) and total release over 6 hours (AUC), than the standard dose of native gonadorelin, highlighting its superior potency.[18]

Pharmacokinetics

While detailed, publicly available pharmacokinetic studies quantifying parameters like half-life, clearance, and volume of distribution for Lecirelin are scarce, its pharmacodynamic profile provides strong evidence of its pharmacokinetic properties. The prolonged effect of Lecirelin, inducing LH and FSH release for over 240 minutes compared to approximately 90 minutes for the natural hormone, suggests a significantly longer plasma half-life.[3] This extended duration is likely due to its modified nonapeptide structure, which confers resistance to degradation by pituitary endopeptidases.

Key Experimental Methodologies

Characterizing the pharmacological properties of a GnRH agonist like Lecirelin involves a combination of in vivo and in vitro assays.

In Vivo Assessment of LH Release in Cattle

This experimental design is used to determine the in vivo potency and duration of action of GnRH agonists.

Protocol Summary:

  • Animal Selection: Healthy, cycling cows (e.g., Holstein heifers) are selected.

  • Estrous Cycle Synchronization: The estrous cycles of the animals are synchronized using a standard protocol (e.g., administration of PGF2α) to ensure they are in a comparable physiological state (e.g., mid-luteal phase) for the experiment.[17]

  • Treatment Administration: Animals are randomly assigned to treatment groups and receive an intramuscular injection of the test compound (e.g., 50 µg Lecirelin) or control.[17]

  • Blood Sampling: Blood samples are collected via jugular catheter at frequent intervals before and after administration (e.g., -30, 0, 15, 30, 60, 90, 120, 180, 240, 360 minutes post-injection).[17]

  • Hormone Analysis: Plasma is separated, and LH concentrations are quantified using a validated radioimmunoassay (RIA) or ELISA.

  • Data Analysis: Pharmacodynamic parameters such as Cmax (peak concentration), Tmax (time to peak), and AUC (total release) are calculated from the concentration-time curves.

InVivo_PD_Workflow start Start sync Estrous Cycle Synchronization in Heifers start->sync assign Random Assignment to Treatment Groups sync->assign admin Intramuscular Administration (Lecirelin vs. Control) assign->admin sample Serial Blood Sampling (Pre- and Post-Dose) admin->sample process Plasma Separation via Centrifugation sample->process assay LH Quantification (e.g., Radioimmunoassay) process->assay analyze Pharmacodynamic Analysis (Cmax, Tmax, AUC) assay->analyze end_node End analyze->end_node

Caption: Experimental Workflow for In Vivo Pharmacodynamic Assessment.
Radioligand Receptor Binding Assay

This in vitro method is used to determine the binding affinity (Ki) of a ligand for its receptor. A competitive binding assay is typically used for unlabeled agonists like Lecirelin.

Protocol Summary:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the GnRH receptor (e.g., CHOhGnRH cells).[9]

  • Assay Setup: In a multi-well plate, a fixed concentration of a radiolabeled GnRH agonist (e.g., [¹²⁵I]-triptorelin) is incubated with varying concentrations of the unlabeled competitor (Lecirelin).[9][19]

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a filter mat, separating receptor-bound from unbound radioligand.[19]

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve. The IC50 (concentration of Lecirelin that inhibits 50% of specific radioligand binding) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[19]

Binding_Assay_Workflow start Start prep Prepare Cell Membranes with GnRH Receptors start->prep incubate Incubate Membranes with: 1. Radiolabeled Agonist (Fixed Conc.) 2. Lecirelin (Varying Conc.) prep->incubate equil Allow Binding to Reach Equilibrium incubate->equil filtrate Rapid Filtration to Separate Bound vs. Unbound Ligand equil->filtrate measure Measure Radioactivity on Filter filtrate->measure analyze Non-linear Regression Analysis (Competition Curve) measure->analyze calc Determine IC50 and Calculate Ki Value analyze->calc end_node End calc->end_node

Caption: Workflow for a Competitive Radioligand Binding Assay.
In Vitro Functional Assay (Calcium Flux)

This assay measures the functional consequence of receptor activation by quantifying the agonist-induced increase in intracellular calcium.

Protocol Summary:

  • Cell Culture: GnRH receptor-expressing cells (e.g., HEK293, αT3-1) are plated in a multi-well plate.[19]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[19]

  • Assay: The plate is placed in a fluorescence plate reader. A baseline fluorescence is established.

  • Compound Addition: Varying concentrations of Lecirelin are added to the wells.

  • Signal Detection: The fluorescence intensity is recorded in real-time. Agonist binding triggers Ca2+ release, causing a sharp increase in fluorescence.

  • Data Analysis: The peak fluorescence response is plotted against the Lecirelin concentration to generate a dose-response curve, from which the EC50 (half-maximal effective concentration) can be determined.[20]

Conclusion

Lecirelin is a highly potent and effective GnRH agonist with well-defined pharmacological properties centered on its interaction with the pituitary GnRH receptor. Its superior bioactivity and prolonged duration of action compared to native GnRH make it a valuable tool in veterinary reproductive management. The understanding of its mechanism of action, downstream signaling pathways, and pharmacodynamic profile, as characterized by the experimental methodologies detailed herein, provides a solid foundation for its current applications and for the development of future therapeutic agents targeting the GnRH system.

References

Exploratory

Lecirelin Acetate in Veterinary Reproductive Management: A Technical Guide

Introduction Lecirelin (B612356) acetate (B1210297) is a potent synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH).[1][2] Functioning as a GnRH superagonist, it possesses higher bioactivity and a mor...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lecirelin (B612356) acetate (B1210297) is a potent synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH).[1][2] Functioning as a GnRH superagonist, it possesses higher bioactivity and a more prolonged effect compared to the natural hormone.[3] In veterinary medicine, lecirelin acetate is a critical tool for the precise manipulation and management of reproductive cycles in various livestock species.[4][5] It is primarily employed to synchronize estrus, induce ovulation, and treat certain reproductive disorders, thereby enhancing the efficiency of breeding programs in cattle, horses, swine, rabbits, and small ruminants.[4][6][7] Its principal mechanism involves stimulating the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), the key gonadotropins that govern ovarian function.[6][8] This guide provides an in-depth technical overview of lecirelin acetate, focusing on its mechanism of action, applications, supporting quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action

Lecirelin acetate exerts its effects by binding to GnRH receptors on the gonadotropic cells of the anterior pituitary gland.[9] As a GnRH agonist, it mimics the action of endogenous GnRH, triggering a cascade of intracellular signaling events.[9][10] This stimulation leads to the synthesis and release of both FSH and LH.[6]

  • Follicle-Stimulating Hormone (FSH): Promotes the growth and maturation of ovarian follicles.

  • Luteinizing Hormone (LH): A surge in LH is the direct trigger for ovulation, the release of a mature oocyte from the follicle. It also supports the subsequent formation of the corpus luteum, which produces progesterone (B1679170) to maintain a potential pregnancy.[11]

By providing a controlled, exogenous stimulus, lecirelin allows for the precise timing of the LH surge, leading to predictable ovulation.[11] This is the foundational principle behind its use in synchronized breeding and fixed-time artificial insemination (FTAI) protocols.[5][11]

Lecirelin Acetate Signaling Pathway Lecirelin Lecirelin Acetate GnRHR GnRH Receptor (Anterior Pituitary) Lecirelin->GnRHR Binds to Signal Intracellular Signaling Cascade (cAMP/PKA, PLC) GnRHR->Signal Activates Release Synthesis & Release of Gonadotropins Signal->Release FSH FSH Release->FSH LH LH Release->LH Ovary Ovary FSH->Ovary LH->Ovary Follicle Follicular Growth & Maturation Ovary->Follicle Mediates Ovulation Ovulation & Corpus Luteum Formation Ovary->Ovulation Mediates

Caption: GnRH agonist signaling pathway.

Applications and Efficacy by Species

Lecirelin acetate is integral to modern reproductive management across several veterinary species, streamlining operations and improving outcomes.

Cattle and Buffalo

In cattle and buffalo, lecirelin is a cornerstone of FTAI protocols, which eliminate the need for labor-intensive estrus detection.[11] Its applications include:

  • Estrus Synchronization: Aligning the estrous cycles of a herd to facilitate efficient and planned artificial insemination (AI) schedules.[5]

  • Ovulation Induction: Triggering ovulation at a predictable time, which is essential for the success of FTAI.[11]

  • Treatment of Ovarian Cysts: Resolving follicular cysts by inducing their luteinization or ovulation.[3][7][12]

Lecirelin is often used in conjunction with prostaglandin (B15479496) F₂α (PGF₂α), which causes luteolysis (breakdown of the corpus luteum), and progesterone-based therapies to further refine cycle control.[5]

Swine

In swine, precise timing of insemination is crucial for maximizing litter size. Lecirelin is used to:

  • Synchronize Ovulation: A study on sows demonstrated that administering lecirelin at the onset of estrus effectively reduces the interval between estrus onset and ovulation.[13]

  • Enable Fixed-Time AI: By ensuring predictable ovulation, it allows producers to implement single FTAI protocols, reducing labor and stress on the animals.[14]

Equine

Ovulation induction in mares is a key component of equine breeding management. Lecirelin acetate is used as an alternative to other hormones like human chorionic gonadotropin (hCG).[15] It effectively induces ovulation, allowing for timed insemination and optimizing the chances of conception.[15][16]

Rabbits

In commercial rabbitries that rely on AI, inducing ovulation is necessary as rabbits are induced ovulators. Lecirelin is used to:

  • Induce Ovulation: Administered at the time of insemination, it significantly improves conception rates.[7][17]

  • Improve Conception Rates: Studies have shown a dose-dependent effect on fertility, making it a reliable tool for rabbit breeding.[17][18]

Small Ruminants

Lecirelin is also applied in reproductive protocols for sheep and goats to synchronize estrus and induce ovulation, paving the way for improved FTAI and superovulation programs.[19]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the efficacy of lecirelin acetate.

Table 1: Efficacy of Lecirelin Acetate in Cattle and Buffalo

Parameter Species Lecirelin Group Control/Comparator Group Finding Citation(s)
Conception Rate Buffalo 50.0% (69/138) with Lecirelin FTAI protocol 47.0% (62/132) with Buserelin (B193263) FTAI protocol Lecirelin is as efficient as Buserelin for FTAI. [20][21]
First Service Conception Rate Cross-bred Cattle 40% with Lecirelin on day 7 post-AI 10% in saline control group Lecirelin post-AI significantly improves conception rate. [22]
Dominant Follicle Disappearance Holstein Heifers 82% (25 µg Lecirelin), 100% (50 µg Lecirelin) 73% (Gonadorelin), 100% (Buserelin) Lecirelin is highly effective in inducing follicle disappearance (ovulation/luteinization). [23]

| LH Release (Peak) | Holstein Heifers | Significantly higher than Gonadorelin | Lower than Buserelin, but higher than Gonadorelin | Lecirelin induces a more potent LH surge than Gonadorelin. |[23] |

Table 2: Efficacy of Lecirelin Acetate in Swine

Parameter Species Lecirelin Group (25 µg) Control Group (Saline) Finding Citation
Estrus Duration Sows 61.3 ± 1.3 h 66.3 ± 1.3 h Lecirelin significantly reduces the duration of estrus. [13]
Interval from Estrus Onset to Ovulation Sows 39.9 ± 1.2 h 44.3 ± 1.2 h Lecirelin significantly shortens the interval to ovulation. [13]
Ovulation within 40h post-treatment Sows 70.9% 48.2% A greater proportion of Lecirelin-treated sows ovulated earlier. [13]

| Farrowing Rate & Litter Size | Sows | No significant difference | No significant difference | Lecirelin did not negatively affect subsequent reproductive performance. |[13] |

Table 3: Efficacy of Lecirelin Acetate in Equine

Parameter Species Lecirelin Group (200 µg IV) Comparator Group (1,500 IU hCG) Finding Citation
Ovulation within 48h Mares 64% (48/75 cycles) 88% (66/75 cycles) hCG was significantly more effective at inducing ovulation within 48h. [15]
Ovulation between 24-48h Mares 60% (45/75 cycles) 76% (57/75 cycles) hCG showed a higher success rate in the desired 24-48h window. [15]
Pregnancy Rate Mares 68% 54% No significant difference in pregnancy rates was observed. [15]

| Pregnancy Rate | Crossbred Mares | 90% | 90% (hCG), 10% (Control) | Lecirelin and hCG were equally effective and significantly better than control. |[16] |

Table 4: Efficacy of Lecirelin Acetate in Rabbits

Parameter Parity Lecirelin Dose Conception Rate Finding Citation(s)
Conception Rate Nulliparous Does 0.05 µg 10.0% Conception rates are dose-dependent. [17][18]
Conception Rate Nulliparous Does 1.5 µg 89.5% A dose of 1.5 µg yielded the highest conception rate. [17][18]
Conception Rate Lactating Does 0.05 µg 10.0% The lowest dose was least effective. [17][18]

| Conception Rate | Lactating Does | ≥ 0.3 µg | Statistically higher than 0.05 µg dose | Doses from 0.3 µg upwards were significantly more effective. |[17][18] |

Table 5: Pharmacokinetics of Lecirelin Acetate in Cattle

Parameter Value Details Citation
Administration 50 µg, Intramuscular Absorption is rapid following IM injection. [24]
Tmax (Time to max concentration) 15 - 30 min Peak plasma concentration is reached quickly. [24]
Cmax (Max concentration) 585.5 pg/ml [24]

| Plasma Half-life | ~ 40 min | Lecirelin concentrations decrease rapidly. |[24] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols derived from cited research.

Protocol 1: Comparative Fixed-Time AI (FTAI) in Buffalo

This protocol was adapted from a study comparing the efficacy of Lecirelin and Buserelin in a GnRH/PGF₂α/GnRH-based FTAI program.[20][21]

  • Objective: To compare the conception rates in buffalo synchronized with either Lecirelin or Buserelin.

  • Animals: 270 buffalo cows, 45 to 60 days postpartum.

  • Methodology:

    • Day 0: Animals are randomly allocated to two groups.

      • Group 1 (Buserelin, n=132): Administer 20 µg of Buserelin intramuscularly (IM).

      • Group 2 (Lecirelin, n=138): Administer 50 µg of Lecirelin IM.

    • Day 7: Administer 15 mg of a PGF₂α analogue (e.g., Cloprostenol) IM to all animals in both groups to induce luteolysis.

    • Day 9: Administer a second GnRH agonist injection.

      • Group 1: Administer 10 µg of Buserelin IM.

      • Group 2: Administer 25 µg of Lecirelin IM.

    • Day 10 (16 hours post-second GnRH): Perform artificial insemination on all animals in both groups.

    • Day 40 (30 days post-AI): Diagnose pregnancy via transrectal ultrasonography.

  • Primary Endpoint: Conception rate, calculated as (number of pregnant animals / number of inseminated animals) x 100.

FTAI Protocol Workflow Day0 Day 0 1st GnRH Injection (Lecirelin 50µg or Buserelin 20µg) Day7 Day 7 PGF₂α Injection Day0->Day7 7 days Day9 Day 9 2nd GnRH Injection (Lecirelin 25µg or Buserelin 10µg) Day7->Day9 2 days Day10 Day 10 (16h later) Fixed-Time AI Day9->Day10 16 hours Day40 Day 40 Pregnancy Diagnosis (Ultrasound) Day10->Day40 30 days

Caption: A typical Fixed-Time AI (FTAI) protocol workflow.
Protocol 2: Induction and Synchronization of Ovulation in Sows

This protocol is based on a study evaluating the effect of a single Lecirelin injection at estrus onset in sows.[13]

  • Objective: To determine the effect of Lecirelin on estrus duration and the timing of ovulation.

  • Animals: 112 multiparous sows (parity 2-6), allocated into two groups (n=56 each).

  • Methodology:

    • Estrus Detection: Monitor sows for the onset of standing estrus starting from the day of weaning.

    • Treatment Administration (at estrus onset):

      • Treatment Group: Administer 25 µg of Lecirelin (1 ml) IM.

      • Control Group: Administer 1 ml of saline solution IM.

    • Monitoring: Perform estrus detection and transcutaneous real-time ultrasonography every 8 hours following treatment administration.

    • Data Collection:

      • Duration of Estrus: Time from first detection of standing heat until it ceases.

      • Interval from Estrus Onset to Ovulation (IEO): Time from treatment administration to the disappearance of all large preovulatory follicles as confirmed by ultrasound.

    • Breeding and Follow-up: Sows are bred according to standard farm protocol, and subsequent reproductive performance (farrowing rate, litter size) is recorded.

  • Primary Endpoints: Duration of estrus (hours), IEO (hours).

Protocol 3: Comparative GnRH Agonist Pharmacodynamics in Cattle

This protocol is adapted from a study comparing the LH and progesterone response to Gonadorelin, Lecirelin, and Buserelin in Holstein cows.[23]

  • Objective: To compare the plasma LH and progesterone profiles following administration of three different GnRH analogues.

  • Animals: 12 healthy, cyclic Holstein cows.

  • Design: Latin square design, where each cow receives all four treatments over four periods.

  • Methodology:

    • Synchronization: Before each experimental period, synchronize the estrous cycle of all cows (e.g., using a PGF₂α-based protocol).

    • Treatment Administration (Day 6 or 7 of ensuing cycle): Administer one of the four treatments IM:

      • T1: 100 µg Gonadorelin

      • T2: 25 µg Lecirelin

      • T3: 50 µg Lecirelin

      • T4: 10 µg Buserelin

    • Blood Sampling:

      • For LH analysis: Collect blood samples at -15, 0, 15, 30, 45, 60, 90, 120, 180, 240, and 360 minutes relative to GnRH administration.

      • For Progesterone analysis: Collect blood samples immediately before GnRH administration and at Days 1, 2, 3, and 4 post-administration.

    • Ovarian Ultrasound: Perform transrectal ultrasound examination daily for 4 days post-treatment to monitor follicular dynamics (disappearance of the dominant follicle, emergence of a new follicular wave).

    • Washout and Crossover: After each period, allow for a sufficient washout period before re-synchronizing the cows for the next treatment period according to the Latin square design.

  • Primary Endpoints: Plasma LH concentration profiles (Area Under the Curve, Cmax, Tmax), plasma progesterone concentration profiles, and percentage of dominant follicle disappearance.

Comparative Study Workflow Sync 1. Estrous Cycle Synchronization Random 2. Treatment Allocation (Day 6/7 of Cycle) Latin Square Design Sync->Random Treat 3. IM Administration - Gonadorelin (100µg) - Lecirelin (25µg) - Lecirelin (50µg) - Buserelin (10µg) Random->Treat Sample 4. Data Collection Treat->Sample LH Blood Sampling (LH) (0 to 6 hours) Sample->LH P4 Blood Sampling (P4) (0 to 4 days) Sample->P4 US Ultrasound Scans (0 to 4 days) Sample->US Analyze 5. Data Analysis (Hormone Profiles, Follicular Dynamics) Sample->Analyze Washout 6. Washout Period & Crossover Analyze->Washout Washout->Sync Repeat for next period

Caption: Experimental workflow for a comparative GnRH agonist study.

Safety and Toxicology

  • Target Animal Safety: Studies in cattle and rabbits have demonstrated that lecirelin is well-tolerated at recommended and even multiples of the recommended dose.[24] Minor, transient local swelling at the injection site may be observed in some animals.[24]

  • User Safety: Lecirelin has been shown to be foetotoxic in laboratory animals.[24] Therefore, it is advised that the product should not be administered by pregnant women, and women of child-bearing age should handle the product with caution to avoid accidental self-injection.[24]

  • Residues: Residue depletion studies in cattle have shown that using highly sensitive analytical methods, no lecirelin residues were detected in milk from 1 to 12 hours after treatment, indicating a rapid clearance.[24]

Conclusion

Lecirelin acetate is a highly effective and reliable synthetic GnRH agonist that plays a vital role in modern veterinary reproductive management.[5] Its ability to precisely control the timing of ovulation makes it an indispensable component of estrus synchronization and fixed-time artificial insemination programs in a multitude of species, most notably cattle, swine, and rabbits.[5][7][13] By enabling more structured and predictable breeding schedules, lecirelin acetate significantly improves reproductive efficiency, reduces labor costs associated with heat detection, and ultimately enhances overall herd productivity and profitability.[5][6][11] The extensive body of research supporting its efficacy and safety solidifies its position as a cornerstone therapy for veterinarians and livestock producers aiming to optimize reproductive outcomes.

References

Foundational

Investigating Endocrinological Pathways with Lecirelin Acetate: A Technical Guide

Abstract Lecirelin (B612356) Acetate, a potent synthetic nonapeptide analogue of Gonadotropin-Releasing Hormone (GnRH), serves as a critical tool for researchers, scientists, and drug development professionals in the fie...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lecirelin (B612356) Acetate, a potent synthetic nonapeptide analogue of Gonadotropin-Releasing Hormone (GnRH), serves as a critical tool for researchers, scientists, and drug development professionals in the field of endocrinology.[1] By acting as a superagonist at the GnRH receptor, Lecirelin provides a precise mechanism for stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), the key drivers of gonadal function.[2][3] This guide offers an in-depth exploration of the molecular pathways activated by Lecirelin Acetate, presents quantitative data on its physiological effects, and provides detailed experimental protocols for its application in endocrinological research.

Introduction to Lecirelin Acetate

Lecirelin Acetate is a synthetic GnRH analogue designed for increased potency and a longer duration of action compared to native GnRH.[4] Structurally, it features substitutions at key positions of the decapeptide chain that enhance its affinity for the GnRH receptor and increase its resistance to degradation by pituitary endopeptidases.[4] These properties make it a highly effective compound for inducing and synchronizing ovulation in various species and for treating reproductive disorders such as ovarian follicular cysts.[5][6] In a research context, its primary value lies in its ability to predictably initiate the signaling cascade of the Hypothalamic-Pituitary-Gonadal (HPG) axis, allowing for detailed investigation of reproductive physiology and pathology.

Mechanism of Action and Signaling Pathways

Lecirelin exerts its biological effects by binding to and activating GnRH receptors (GnRHR) on the surface of gonadotrope cells in the anterior pituitary.[7] The GnRHR is a G-protein coupled receptor (GPCR) that, upon activation, initiates a complex network of intracellular signaling pathways.[8]

The Primary Gαq/11 Signaling Cascade

The canonical signaling pathway activated by the GnRH receptor is mediated by the Gαq/11 protein.[8] Binding of Lecirelin Acetate to the GnRHR induces a conformational change, leading to the activation of Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8] The resulting increase in cytosolic Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, are the central events that lead to the synthesis and secretion of LH and FSH.[9]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GnRHR GnRH Receptor (GnRHR) Gq Gαq/11 GnRHR->Gq Activates PLC Phospholipase Cβ (PLCβ) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Release LH & FSH Synthesis & Release Ca->Release PKC->Release Lecirelin Lecirelin Acetate Lecirelin->GnRHR Binds Gq->PLC Activates

Caption: Core GnRH Receptor Signaling via the Gαq/11 Pathway.
Alternative Signaling Pathways

Beyond the primary PLC pathway, GnRH receptor activation can also engage other signaling networks, which may contribute to the diverse and nuanced cellular responses. These alternative pathways can include the activation of adenylyl cyclase, leading to cyclic AMP (cAMP) production, as well as the stimulation of phospholipase D (PLD), phospholipase A2 (PLA2), and the mitogen-activated protein kinase (MAPK) cascade.[9] The engagement of these different pathways can vary depending on the cell type and physiological context, highlighting the complexity of GnRH signaling.

Quantitative Effects of Lecirelin Acetate

The administration of Lecirelin Acetate produces measurable, dose-dependent effects on hormone levels and physiological outcomes like ovulation. The following tables summarize quantitative data from key studies.

Table 3.1: Comparative Peak Plasma LH Response to GnRH Agonists in Cattle Data extracted from a study comparing 100 μg of gonadorelin (B1671987), 25 μg or 50 μg of lecirelin, and 10 μg of buserelin (B193263) in Holstein cows.[10]

Treatment GroupMean Maximal LH Concentration (ng/mL)Time to Reach Max Concentration (hours)
Gonadorelin (100 µg)~5.01.5
Lecirelin (25 µg) >12.52.5
Lecirelin (50 µg) >12.52.5
Buserelin (10 µg)>12.52.5
Note: The study found that LH release after gonadorelin was significantly lower than after lecirelin or buserelin treatment.[10]

Table 3.2: Dose-Dependent LH Response to Lecirelin Acetate in Ewe-Lambs Data from a study administering Lecirelin Acetate intravenously to 5-month-old Tuj ewe-lambs.[11]

Dose of Lecirelin (µg/kg BW)Peak LH Value (ng/mL)Area Under LH Curve (ng/mL * min)
0.1 µg/kg7.6 ± 2.7935.0 ± 358.0
0.2 µg/kg10.4 ± 2.71488.0 ± 358.0
0.5 µg/kgSignificantly HigherSignificantly Higher
1.0 µg/kgSignificantly HigherSignificantly Higher
Note: Doses of 0.5 and 1.0 µg/kg resulted in a significantly greater LH response than the lower doses.[11]

Table 3.3: Effect of Lecirelin on Ovulation Timing in Sows Data from a study where sows were administered 25 µg of Lecirelin at the onset of estrus.[12]

ParameterControl Group (Saline)Lecirelin Group (25 µg)P-Value
Duration of Estrus (hours)66.3 ± 1.361.3 ± 1.3< 0.007
Interval from Estrus Onset to Ovulation (hours)44.3 ± 1.239.9 ± 1.2< 0.012
Ovulation within 40h of Treatment (%)48.2%70.9%< 0.01

Experimental Protocols

The following protocols provide detailed methodologies for using Lecirelin Acetate to investigate endocrinological pathways in both in vivo and in vitro settings.

Protocol for Assessing LH Surge in a Bovine Model

This protocol is adapted from studies comparing the efficacy of different GnRH analogues.[10]

  • Animal Selection and Synchronization:

    • Select healthy, cycling, non-lactating Holstein cows.

    • Synchronize the estrous cycle of all animals to ensure they are at a consistent stage (e.g., Day 6 or 7 of the cycle, when a dominant follicle is likely present).[10] This is typically achieved using a progesterone-releasing intravaginal device and injections of PGF2α.

  • Treatment Administration:

    • Randomly assign cows to treatment groups (e.g., Lecirelin 25 µg, Lecirelin 50 µg, other GnRH analogues, or saline control).

    • Administer the assigned treatment via intramuscular injection.

  • Blood Sampling:

    • Place an indwelling catheter in the jugular vein for frequent blood collection.

    • Collect blood samples at baseline (immediately before injection) and at frequent intervals post-injection (e.g., every 15-30 minutes for the first 4-6 hours) to capture the LH surge.[4][10]

    • Continue with less frequent sampling (e.g., daily) for several days to monitor subsequent progesterone (B1679170) levels.[10]

  • Hormone Analysis:

    • Process blood samples to separate plasma and store at -20°C until analysis.

    • Quantify plasma LH and progesterone concentrations using validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis:

    • Analyze LH profiles to determine key parameters: baseline concentration, peak concentration, time to peak, and total area under the curve (AUC).

    • Compare parameters between treatment groups using appropriate statistical methods (e.g., ANOVA).

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Select Healthy, Cycling Bovines A2 Synchronize Estrous Cycles (e.g., Progesterone + PGF2α) A1->A2 B1 Administer Lecirelin Acetate (Intramuscular) A2->B1 B2 Collect Blood Samples (Frequent, via Catheter) B1->B2 B3 Process and Store Plasma (-20°C) B2->B3 C1 Quantify LH/Progesterone (ELISA / RIA) B3->C1 C2 Calculate Surge Parameters (Peak, Time to Peak, AUC) C1->C2 C3 Statistical Comparison (ANOVA) C2->C3

Caption: Experimental Workflow for In Vivo LH Response Assessment.
In Vitro Protocol for Signaling Pathway Analysis

This generalized protocol is based on standard methods for studying GPCR signaling.[8][9]

  • Cell Culture:

    • Culture an appropriate cell line, such as mouse pituitary gonadotrope cells (LβT2) which endogenously express the GnRHR, or a transfected cell line (e.g., HEK293) engineered to express the GnRHR.[8]

    • Plate cells in appropriate multi-well plates and grow to a suitable confluency.

  • Cell Treatment:

    • Serum-starve the cells for several hours to reduce basal signaling activity.

    • Treat cells with varying concentrations of Lecirelin Acetate for specific time points (ranging from seconds to hours depending on the pathway of interest). Include untreated controls.

  • Second Messenger Assays:

    • For IP3/Calcium: Lyse the cells at early time points (seconds to minutes). Measure IP accumulation using a competitive binding assay or monitor intracellular calcium flux in real-time using a fluorescent calcium indicator (e.g., Fura-2 AM).[8]

    • For cAMP: Lyse cells and measure cAMP levels using a commercial ELISA or HTRF assay kit.

  • Protein Phosphorylation Analysis (e.g., MAPK/ERK):

    • Lyse cells at various time points (typically 5-60 minutes) in a lysis buffer containing phosphatase and protease inhibitors.

    • Determine total protein concentration using a BCA assay.

    • Analyze protein phosphorylation (e.g., p-ERK1/2) via Western Blotting using phospho-specific antibodies. Normalize to total protein levels.[8]

InVitro_Workflow cluster_assays Downstream Assays start Culture GnRHR-expressing Cells (e.g., LβT2) treat Serum Starve, then Treat with Lecirelin Acetate (Dose/Time Course) start->treat A1 Calcium Imaging or IP Assay treat->A1 A2 cAMP ELISA treat->A2 A3 Western Blot for p-ERK / p-CREB treat->A3 data Quantify & Analyze Signaling Response A1->data A2->data A3->data

Caption: Experimental Workflow for In Vitro Signaling Analysis.

Applications in Research and Drug Development

Lecirelin Acetate is an invaluable asset for:

  • Functional Studies of the HPG Axis: Providing a reliable method to stimulate the pituitary-gonadal system for studying normal physiology and disease states.

  • Controlled Animal Models: Its use in fixed-time artificial insemination (FTAI) and ovulation synchronization protocols allows for the creation of time-mated animal cohorts, essential for developmental biology and reproductive toxicology studies.[2]

  • Comparative Pharmacology: Serving as a benchmark agonist for the development and characterization of new GnRH analogues with different properties (e.g., antagonists, biased agonists).[13]

  • Veterinary Medicine: Optimizing breeding programs in livestock, thereby enhancing reproductive efficiency and productivity.[2][14]

Conclusion

Lecirelin Acetate is more than a therapeutic agent; it is a precision tool for the scientific community. Its well-defined mechanism of action as a potent GnRH receptor agonist allows for the targeted investigation of complex endocrinological pathways. By understanding its signaling cascades and utilizing the detailed protocols outlined in this guide, researchers can effectively probe the intricacies of the HPG axis, contributing to fundamental science and the development of novel therapeutic strategies for reproductive health.

References

Exploratory

Lecirelin Acetate in Aquaculture: A Technical Guide to Controlled Fish Reproduction

For Researchers, Scientists, and Drug Development Professionals Abstract Lecirelin (B612356) acetate (B1210297), a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), has become an invaluable tool in aquac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lecirelin (B612356) acetate (B1210297), a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), has become an invaluable tool in aquaculture for managing and enhancing the reproductive cycles of commercially important fish species.[1][2][3] This technical guide provides an in-depth overview of the applications of lecirelin acetate in aquaculture research, detailing its mechanism of action, experimental protocols for ovulation and spermiation induction, and a summary of its efficacy. The document is intended to serve as a comprehensive resource for researchers and professionals in the field, facilitating the design and implementation of effective and reproducible experiments for controlled fish breeding.

Introduction to Lecirelin Acetate

Lecirelin acetate is a synthetic nonapeptide analogue of GnRH.[1] In veterinary medicine and aquaculture, it is used to stimulate the release of gonadotropins from the pituitary gland, thereby inducing ovulation and spermiation.[3] Its application is particularly crucial for fish species that fail to reproduce spontaneously in captivity due to environmental or physiological constraints.[4][5]

In many teleost fish, the release of gonadotropins is under a dual control system: stimulation by GnRH and inhibition by dopamine (B1211576).[6][7] Consequently, for lecirelin acetate to be fully effective in these species, it is often administered in conjunction with a dopamine antagonist, such as metoclopramide (B1676508) or domperidone.[6][7][8] This combined treatment blocks the inhibitory effect of dopamine, leading to a more potent and reliable induction of spawning.[6][7]

Mechanism of Action

The reproductive cascade in fish is regulated by the hypothalamus-pituitary-gonad (HPG) axis.[5] The hypothalamus synthesizes and releases GnRH, which then travels to the pituitary gland.[5][9] In the pituitary, GnRH binds to its receptors on gonadotroph cells, stimulating the synthesis and release of two key gonadotropins: Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[4][9]

  • FSH is primarily involved in the early stages of gametogenesis, such as vitellogenesis (yolk formation in oocytes) and spermatogenesis.[4][5]

  • LH is crucial for the final stages of gamete maturation, including ovulation in females and spermiation (the release of sperm) in males.[4][5]

Lecirelin acetate, as a GnRH agonist, mimics the action of endogenous GnRH, leading to a surge in LH release from the pituitary and subsequently inducing ovulation and spermiation.[3] In species with dopaminergic inhibition, a dopamine antagonist is co-administered to prevent dopamine from binding to its D2 receptors on the pituitary gonadotrophs, thereby removing the inhibition on gonadotropin release.[6][7]

Lecirelin Acetate Signaling Pathway cluster_pituitary Pituitary Response Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Lecirelin Lecirelin Acetate (GnRH Agonist) Lecirelin->Pituitary Stimulates Dopamine_Antagonist Dopamine Antagonist (e.g., Metoclopramide) Dopamine Dopamine Dopamine_Antagonist->Dopamine Blocks FSH FSH Pituitary->FSH LH LH Pituitary->LH Gonads Gonads (Ovary/Testis) Gametogenesis Gametogenesis (Vitellogenesis/Spermatogenesis) Gonads->Gametogenesis Early Stages Spawning Final Maturation (Ovulation/Spermiation) Gonads->Spawning Final Stages FSH->Gonads LH->Gonads Dopamine->Pituitary Inhibits

Caption: Mechanism of Lecirelin Acetate action on the HPG axis.

Applications in Aquaculture Research

Ovulation Induction

A primary application of lecirelin acetate is the induction of ovulation in female broodstock. This is essential for species that do not ovulate spontaneously in captivity. Successful ovulation induction has been reported in a variety of fish species, including:

  • African catfish (Clarias gariepinus)[8]

  • Tench (Tinca tinca)[8]

  • Common carp (B13450389) (Cyprinus carpio)[8]

  • Rudd (Scardinius erythrophthalmus)[8]

  • Ide (Leuciscus idus)[8]

Spermiation Induction

Lecirelin acetate and other GnRH analogues are also effective in inducing spermiation in male fish.[10] This ensures the availability of high-quality milt for artificial fertilization, which can be synchronized with ovulation in females.[10][11][12]

Synchronization of Spawning

For large-scale hatchery operations, synchronizing the spawning of a broodstock population is critical for efficient fry production. Lecirelin acetate allows for precise control over the timing of ovulation and spermiation, enabling aquaculturists to plan and manage fertilization and incubation with greater predictability.[3][13]

Experimental Protocols

The following protocols are generalized from published research and should be optimized for specific species and experimental conditions.

Ovulation Induction in African Catfish (Clarias gariepinus)

This protocol is based on the methodology described by Brzuska et al. (2004).[8]

1. Broodstock Selection and Acclimatization:

  • Select sexually mature female African catfish with a well-rounded abdomen, indicative of developed ovaries.

  • Acclimatize the fish in tanks with controlled water temperature (e.g., 24-25°C) and quality for several days prior to the experiment.[8]

2. Hormone Preparation and Administration:

  • Lecirelin Acetate Solution: Prepare a stock solution of lecirelin acetate in physiological saline. The final dose is typically around 15 µg/kg of body weight.[8]

  • Dopamine Antagonist Solution: Prepare a solution of metoclopramide in physiological saline. A common dose is 10 mg/kg of body weight.[8]

  • Injection: Administer both solutions via intraperitoneal (i.p.) injection.

3. Monitoring and Ovulation:

  • Check for ovulation starting 10 hours post-injection and continue hourly for the next few hours.[8]

  • Ovulation is confirmed by gently pressing the abdomen to see if eggs are released.

  • The latency period (time from injection to ovulation) is typically between 12-13 hours.[8]

4. Egg Stripping and Fertilization:

  • Once ovulation is confirmed, gently strip the eggs from the female into a dry bowl.

  • Immediately fertilize the eggs with fresh milt collected from male catfish.

  • Add a small amount of water to activate the sperm and gently mix for 1-2 minutes.

  • Rinse the fertilized eggs and transfer them to incubation trays with continuous water flow.

5. Data Collection:

  • Record the total weight of stripped eggs.

  • Determine the fertilization rate by examining a subsample of eggs under a microscope after a few hours of incubation.

  • Monitor embryo development and calculate the hatching rate and survival of larvae.

Ovulation Induction Workflow Start Start Select_Fish Select & Acclimatize Female Broodstock Start->Select_Fish Prepare_Hormones Prepare Lecirelin Acetate & Dopamine Antagonist Select_Fish->Prepare_Hormones Inject_Hormones Intraperitoneal Injection Prepare_Hormones->Inject_Hormones Monitor_Ovulation Monitor for Ovulation (starting at 10h post-injection) Inject_Hormones->Monitor_Ovulation Check_Ovulation Ovulation Occurred? Monitor_Ovulation->Check_Ovulation Check_Ovulation->Monitor_Ovulation No Strip_Eggs Strip Eggs Check_Ovulation->Strip_Eggs Yes Fertilize_Eggs Fertilize with Milt Strip_Eggs->Fertilize_Eggs Incubate_Eggs Incubate Fertilized Eggs Fertilize_Eggs->Incubate_Eggs Collect_Data Collect Data (Fertilization, Hatching Rate) Incubate_Eggs->Collect_Data End End Collect_Data->End

Caption: Experimental workflow for ovulation induction.

Quantitative Data on Lecirelin Acetate Efficacy

The following tables summarize quantitative data from comparative studies on the use of lecirelin acetate and other hormonal treatments in aquaculture.

Table 1: Comparison of Lecirelin Acetate and Carp Pituitary Homogenate for Ovulation Induction in African Catfish (Clarias gariepinus)

ParameterLecirelin + MetoclopramideCarp Pituitary
Dosage 15 µg/kg Lecirelin + 10 mg/kg Metoclopramide4 mg/kg
Ovulation Rate (%) 10087.5
Latency Period (hours) 1312
Egg Weight (% of female body weight) 12.4416.01
Fertilization Rate (%) Not specifiedNot specified
Live Embryos (%) Not specifiedNot specified
Data sourced from Brzuska et al. (2004)[8]

Table 2: Comparative Efficacy of Different GnRH Analogues in Stinging Catfish (Heteropneustes fossilis)

ParameterWova-FHOvaprimEasy-spawn
Latency Period (hours) 88.39
Ovulation Rate (%) 87.2582.0827.50
Fertilization Rate (%) 89.3386.7527.10
Hatching Rate (%) 88.8585.9726.15
Incubation Period (hours) 161824
Data sourced from a 2024 study on Heteropneustes fossilis[14]

Table 3: Efficacy of Buserelin Acetate (a GnRH analogue) with a Dopamine Antagonist in African Catfish (Clarias gariepinus)

Buserelin Dosage (µg/kg)Dopamine Antagonist Dosage (mg/kg)Latency Period (hours)Hatchability (%)
5051283.56
405Not specifiedNot specified
205Not specifiedNot specified
105Not specifiedNot specified
Data sourced from a study on Clarias gariepinus[15]

Conclusion

Lecirelin acetate is a highly effective and reliable tool for the controlled induction of spawning in a wide range of cultured fish species. Its ability to stimulate the HPG axis, especially when combined with a dopamine antagonist in certain species, provides researchers and hatchery managers with a precise method for synchronizing reproduction. This leads to improved fertilization rates, predictable larval production, and overall enhanced efficiency in aquaculture operations. Further research focusing on species-specific dosage optimization, the development of sustained-release delivery systems, and the long-term effects on broodstock health will continue to refine the application of this important reproductive hormone in sustainable aquaculture.

References

Foundational

Synthetic GnRH analogues for bovine ovarian follicular cyst research

An In-depth Technical Guide to Synthetic GnRH Analogues in Bovine Ovarian Follicular Cyst Research This guide provides a comprehensive overview of the application of synthetic Gonadotropin-Releasing Hormone (GnRH) analog...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Synthetic GnRH Analogues in Bovine Ovarian Follicular Cyst Research

This guide provides a comprehensive overview of the application of synthetic Gonadotropin-Releasing Hormone (GnRH) analogues in the research of bovine ovarian follicular cysts. It details the mechanisms of action, experimental protocols, and comparative efficacy of various analogues, supported by quantitative data and visual diagrams to facilitate understanding and further research in this field.

Introduction to Bovine Ovarian Follicular Cysts

Ovarian follicular cysts are a significant cause of reproductive failure in dairy cattle, leading to economic losses due to extended calving intervals and reduced milk production. These anovulatory follicular structures, which are larger than 2.5 cm in diameter and persist for at least 10 days in the absence of a corpus luteum, result from a dysfunction in the hypothalamic-pituitary-ovarian (HPO) axis. A key aspect of this dysfunction is the failure of the preovulatory luteinizing hormone (LH) surge.

Synthetic GnRH analogues are a cornerstone of therapeutic and research protocols for follicular cysts. By mimicking the action of endogenous GnRH, these compounds stimulate the release of LH from the pituitary, which in turn can induce either luteinization or ovulation of the cystic structure, thereby restoring the normal ovarian cycle.

Mechanism of Action: GnRH Analogue Signaling

Synthetic GnRH analogues bind to GnRH receptors on pituitary gonadotrophs, initiating a signaling cascade that leads to the synthesis and release of LH and follicle-stimulating hormone (FSH). The binding of a GnRH analogue to its G-protein coupled receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and exocytosis of gonadotropins.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH Analogue GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds G_protein Gq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_Synth Gonadotropin Synthesis & Release (LH, FSH) Ca_release->Gonadotropin_Synth PKC->Gonadotropin_Synth

Caption: GnRH analogue signaling pathway in pituitary gonadotrophs.

Comparative Efficacy of Synthetic GnRH Analogues

Several synthetic GnRH analogues are utilized in bovine research, with variations in their potency and formulation affecting their efficacy. The most common analogues include gonadorelin (B1671987) (and its diacetate or hydrochloride salts), buserelin (B193263), fertirelin, and lecirelin (B612356).

Table 1: Quantitative Comparison of GnRH Analogue Efficacy in Treating Bovine Follicular Cysts

GnRH AnalogueDosageRoute of Admin.Recovery Rate (%)Time to Estrus (days)Conception Rate (%)Reference
Gonadorelin100 µgIntramuscular60 - 7018 - 2340 - 50
Buserelin10 µgIntramuscular70 - 8518 - 2150 - 60
Fertirelin100 µgIntramuscular65 - 7519 - 2245 - 55
Lecirelin25 - 50 µgIntramuscular75 - 9017 - 2055 - 65

Note: Efficacy rates can vary based on factors such as cyst type (follicular vs. luteal), cow parity, and overall herd health.

Experimental Protocols

A standardized experimental workflow is crucial for investigating the efficacy of GnRH analogues in bovine follicular cyst models.

4.1. Induction of Ovarian Follicular Cysts

A common method for inducing follicular cysts for research purposes involves the administration of progesterone (B1679170) and estradiol (B170435) benzoate.

  • Materials: Progesterone-releasing intravaginal device (PRID) or Controlled Internal Drug Release (CIDR), Estradiol Benzoate (EB), Prostaglandin F2α (PGF2α).

  • Protocol:

    • Insert a PRID or CIDR device into the vagina of synchronized, cycling cows.

    • Administer a supraphysiological dose of Estradiol Benzoate (e.g., 5 mg IM) 24 hours after device insertion to suppress follicle turnover.

    • Administer PGF2α (e.g., 25 mg IM) at the time of device removal (typically 7-9 days later) to ensure luteolysis.

    • Monitor follicular growth via transrectal ultrasonography. Cysts are typically diagnosed 10-15 days after device removal.

4.2. Treatment and Monitoring Protocol

  • Animal Selection: Cows diagnosed with follicular cysts (follicular structure >2.5 cm, no corpus luteum) are randomly allocated to treatment groups.

  • Treatment Administration:

    • Control Group: Administer a placebo (e.g., sterile saline) intramuscularly.

    • Treatment Groups: Administer the specific GnRH analogue (e.g., 100 µg Gonadorelin, 10 µg Buserelin) via intramuscular injection.

  • Monitoring:

    • Hormone Analysis: Collect blood samples via coccygeal venipuncture at regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours post-treatment) to measure serum concentrations of LH and progesterone.

    • Ovarian Ultrasonography: Perform daily or every-other-day transrectal ultrasonography to monitor the cystic structure for signs of ovulation or luteinization.

    • Estrus Detection: Monitor for signs of estrus (e.g., standing heat, mounting behavior) for at least 21 days post-treatment.

Experimental_Workflow cluster_setup Phase 1: Cyst Induction & Animal Selection cluster_treatment Phase 2: Treatment & Data Collection cluster_analysis Phase 3: Data Analysis A Synchronize Estrous Cycles B Induce Cysts (e.g., Progesterone + EB) A->B C Diagnose Cysts via Ultrasonography B->C D Randomly Allocate to Groups C->D E Administer Treatment (GnRH Analogue or Placebo) D->E F Collect Blood Samples (for LH/Progesterone Assay) E->F G Monitor Ovarian Dynamics (Ultrasonography) E->G H Detect Estrus Behavior E->H I Hormone Assay (ELISA/RIA) F->I J Statistical Analysis (Recovery Rate, Conception Rate) G->J H->J I->J K Compare Treatment Efficacy J->K

Caption: Experimental workflow for GnRH analogue research.

Data Presentation and Analysis

Table 2: Example LH Peak Response to Different GnRH Analogues

GnRH AnalogueDosage (µg)Peak LH Concentration (ng/mL)Time to Peak LH (hours)
Gonadorelin1008 - 122 - 4
Buserelin1015 - 252 - 4
Lecirelin5012 - 202 - 4

Data are representative and may vary between studies.

Table 3: Example Progesterone Response Following Treatment

Treatment GroupProgesterone >1 ng/mL at Day 10 (%)
Placebo Control10 - 20
Gonadorelin65 - 75
Buserelin70 - 85

An increase in progesterone indicates successful luteinization of the cyst.

Conclusion and Future Directions

Synthetic GnRH analogues are indispensable tools for both the treatment and study of bovine ovarian follicular cysts. While analogues like buserelin and lecirelin often show higher potency and efficacy compared to gonadorelin, the choice of analogue may depend on specific research objectives and economic considerations. Future research should focus on the development of novel delivery systems to optimize the pharmacokinetic profile of these analogues and further elucidate the molecular mechanisms underlying cyst persistence and resolution. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust studies in this critical area of bovine reproductive health.

Exploratory

An In-depth Technical Guide on the Effects of Lecirelin on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Release

Abstract Lecirelin (B612356) is a potent synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH) utilized extensively in veterinary medicine.[1] As a GnRH agonist, its primary mechanism of action involves...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lecirelin (B612356) is a potent synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH) utilized extensively in veterinary medicine.[1] As a GnRH agonist, its primary mechanism of action involves binding to and activating GnRH receptors on anterior pituitary gonadotrophs, thereby stimulating the synthesis and secretion of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This initial agonistic effect, often referred to as a "flare-up," is harnessed for various reproductive management applications, including the synchronization of estrous cycles and the induction of ovulation.[3] This technical guide provides a comprehensive overview of lecirelin's core mechanism, presents quantitative data on its effects on gonadotropin release from key studies, details common experimental protocols, and visualizes the underlying biological and experimental processes.

Mechanism of Action: The GnRH Receptor Signaling Pathway

Lecirelin exerts its biological effects by mimicking endogenous GnRH.[1] Upon administration, it binds to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on the plasma membrane of pituitary gonadotroph cells.[4] This binding event initiates a downstream intracellular signaling cascade.

The GnRHR is primarily coupled to the Gq/11 class of G-proteins.[5] Activation of Gq/11 stimulates the enzyme phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5] Concurrently, DAG activates protein kinase C (PKC).[5] The combined elevation of intracellular Ca2+ and activation of PKC stimulate downstream mitogen-activated protein kinase (MAPK) cascades, which are crucial for transmitting the signal to the nucleus to regulate the transcription of gonadotropin subunit genes (α-GSU, LHβ, FSHβ) and promote the synthesis and subsequent exocytosis (release) of LH and FSH.[6]

Lecirelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lecirelin Lecirelin GnRHR GnRH Receptor (GPCR) Lecirelin->GnRHR Binds Gq11 Gq/11 Protein GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca2 Ca2+ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Hormone_Release LH & FSH Synthesis & Release Ca2->Hormone_Release Stimulates MAPK MAPK Cascade (ERK, JNK) PKC->MAPK GeneTx Gene Transcription (LHβ, FSHβ) MAPK->GeneTx GeneTx->Hormone_Release Leads to

Caption: Lecirelin-initiated GnRH receptor signaling cascade in pituitary gonadotrophs.

Quantitative Data on Gonadotropin Release

Clinical and experimental studies, primarily in bovine models, have quantified the potent effects of lecirelin on LH release. Data consistently show that lecirelin induces a more robust and sustained LH surge compared to the native GnRH analogue, gonadorelin (B1671987).[2][3]

Table 1: Comparative LH Release Dynamics Following Administration of GnRH Analogues in Holstein Heifers

This table summarizes pharmacodynamic parameters for plasma LH concentration after a single intramuscular injection of different GnRH agonists on Day 6 or 7 of the estrous cycle.

GnRH AnalogueDose (µg)Cmax (ng/mL)Tmax (hours)AUC 0-6h (ng·h/mL)
Gonadorelin1007.1 ± 2.601.1 ± 0.2018.2 ± 8.20
Lecirelin 25 17.8 ± 6.30 2.2 ± 0.70 49.7 ± 19.3
Lecirelin 50 18.0 ± 6.00 2.2 ± 0.60 50.5 ± 16.3
Buserelin (B193263)1016.9 ± 3.802.2 ± 0.7047.7 ± 11.1
Data adapted from Picard-Hagen et al., 2015.[7] Values are presented as mean ± standard deviation.

The data clearly indicate that both 25 µg and 50 µg doses of lecirelin are significantly more potent than 100 µg of gonadorelin, inducing a maximal LH concentration (Cmax) that is approximately 2.5 times higher.[3] Furthermore, the time to reach this peak concentration (Tmax) is delayed, suggesting a more sustained action.[3] The total amount of LH released, as measured by the Area Under the Curve (AUC), is also substantially greater for lecirelin.[7] Notably, there is no significant difference in the LH response between the 25 µg and 50 µg doses of lecirelin, suggesting that the lower dose is sufficient to elicit a near-maximal response in this model.[3]

While most studies focus on LH, it is reported that lecirelin administration also elicits "sufficient" FSH responses to initiate a new follicular wave, although detailed quantitative, comparative tables for FSH release are less prevalent in the literature.[7]

Experimental Protocols

The following sections detail standardized protocols for evaluating the effects of lecirelin on LH and FSH release in both in vivo and in vitro settings.

In Vivo Evaluation of Gonadotropin Release in Bovine Models

This protocol is based on methodologies used in comparative efficacy studies of GnRH analogues in cattle.[2][3]

Objective: To determine the pharmacodynamic profile of LH and FSH release following intramuscular administration of lecirelin.

1. Animal Selection and Synchronization:

  • Select healthy, cyclic, non-lactating Holstein heifers or cows.

  • Synchronize the estrous cycle of all animals to ensure they are in a comparable physiological state (e.g., mid-luteal phase). A common method involves a progesterone (B1679170) implant (e.g., CIDR) and administration of PGF2α upon implant removal.[2]

  • Confirm the presence of a dominant follicle (≥ 8.5 mm) and a corpus luteum via transrectal ultrasonography prior to treatment.[2]

2. Treatment Administration:

  • On Day 6 or 7 post-estrus, administer a single intramuscular injection of the designated treatment (e.g., 25 µg lecirelin, 50 µg lecirelin, or 100 µg gonadorelin as a control).[3]

3. Blood Sampling:

  • Place an intravenous catheter in the jugular vein for serial blood collection.

  • Collect baseline blood samples immediately before treatment (t=0).

  • Collect subsequent samples at frequent intervals post-injection to capture the gonadotropin surge. A typical schedule includes: 15, 30, 60, 90, 120, 180, 240, and 360 minutes.[7]

4. Sample Processing and Analysis:

  • Collect blood into heparinized tubes and immediately place on ice.

  • Centrifuge at 3000 x g for 15 minutes at 4°C to separate plasma.

  • Store plasma at -20°C until analysis.

  • Quantify LH and FSH concentrations in plasma samples using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

5. Data Analysis:

  • Calculate key pharmacodynamic parameters: Cmax (peak concentration), Tmax (time to peak), and AUC (total release).

  • Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare responses between treatment groups.[7]

In_Vivo_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Select Healthy Cyclic Heifers B Synchronize Estrous Cycle (e.g., CIDR + PGF2α) A->B C Confirm Follicular Status (Ultrasound) B->C D Baseline Blood Sample (t=0) C->D E Administer Lecirelin (Intramuscular) D->E F Serial Blood Sampling (0-6 hours) E->F G Process Samples (Centrifuge & Store Plasma) F->G H Hormone Assay (RIA / ELISA for LH, FSH) G->H I Pharmacodynamic Analysis (Cmax, Tmax, AUC) H->I

Caption: Typical experimental workflow for an in vivo study of lecirelin in cattle.
In Vitro Evaluation Using Pituitary Cell Cultures

This protocol provides a framework for investigating the direct effects of lecirelin on pituitary gonadotrophs.

Objective: To characterize the dose-response and time-course of lecirelin-stimulated LH and FSH secretion from primary pituitary cells or a gonadotroph cell line (e.g., LβT2).

1. Cell Culture Preparation:

  • Primary Cells: Disperse anterior pituitary glands from rodents (e.g., rats) using enzymatic digestion (e.g., collagenase, trypsin) to create a single-cell suspension.

  • Cell Line: Culture an established gonadotroph cell line, such as LβT2 cells, according to standard protocols.

  • Plate cells in multi-well plates and allow them to adhere and stabilize for 24-48 hours.

2. Lecirelin Treatment:

  • Replace the culture medium with a serum-free medium containing the desired concentrations of lecirelin.

  • Dose-Response Study: Treat cells with a range of lecirelin concentrations (e.g., 10⁻¹² M to 10⁻⁶ M) for a fixed duration (e.g., 4 hours).

  • Time-Course Study: Treat cells with a fixed concentration of lecirelin and collect the culture medium at various time points (e.g., 0, 30, 60, 120, 240 minutes).

3. Sample Collection and Analysis:

  • Hormone Secretion: Collect the culture medium at the end of the treatment period. Centrifuge to remove any detached cells and store the supernatant at -80°C. Measure LH/FSH concentrations using a specific and sensitive ELISA.

  • Gene Expression: After removing the medium, lyse the cells directly in the well to extract total RNA. Perform quantitative real-time PCR (qRT-PCR) using specific primers for Lhb and Fshb subunits to assess changes in gene expression.

4. Data Analysis:

  • Normalize hormone secretion data to the total protein content per well.

  • For qRT-PCR, normalize target gene expression to a stable housekeeping gene.

  • Plot dose-response curves and analyze time-course data to determine the kinetics of lecirelin's effects at the cellular level.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_exp Lecirelin Treatment cluster_analysis Sample Collection & Analysis A Culture Pituitary Cells (Primary or LβT2 Line) B Plate Cells in Multi-well Plates A->B C Allow Cells to Stabilize (24-48h) B->C D Replace with Serum-Free Medium Containing Lecirelin C->D D_sub D->D_sub D1 Dose-Response (Variable Concentration, Fixed Time) D_sub->D1 D2 Time-Course (Fixed Concentration, Variable Time) D_sub->D2 E Collect Culture Medium (for Secretion Assay) D1->E F Lyse Cells (for RNA Extraction) D1->F D2->E D2->F G Hormone Assay (ELISA for LH/FSH) E->G H Gene Expression Analysis (qRT-PCR) F->H

Caption: General experimental workflow for in vitro studies of lecirelin on pituitary cells.

Conclusion

Lecirelin is a highly effective GnRH agonist that potently stimulates the release of LH and FSH from the anterior pituitary. Quantitative in vivo data demonstrate its superiority over older analogues like gonadorelin in terms of the magnitude and duration of the induced LH surge. The well-characterized GnRH receptor signaling pathway provides a clear mechanistic basis for its action. The standardized experimental protocols outlined in this guide offer robust frameworks for further investigation into the pharmacodynamics of lecirelin and the development of novel therapeutic applications in reproductive science.

References

Foundational

The Use of Lecirelin in Synchronizing Estrous Cycles in Livestock: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Lecirelin (B612356), a synthetic analogue of gonadotropin-releasing hormone (GnRH), serves as a potent agonist at the pituitary GnRH receptors. Thi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lecirelin (B612356), a synthetic analogue of gonadotropin-releasing hormone (GnRH), serves as a potent agonist at the pituitary GnRH receptors. This activity stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), key regulators of follicular development, ovulation, and corpus luteum function. Consequently, Lecirelin has been widely adopted in veterinary medicine to synchronize estrous cycles and enhance reproductive efficiency in various livestock species. This technical guide provides a comprehensive overview of the core principles and practical applications of Lecirelin, with a focus on quantitative data, detailed experimental methodologies, and the underlying physiological mechanisms.

Mechanism of Action: The GnRH Agonist Pathway

Lecirelin, as a GnRH agonist, binds to GnRH receptors on the gonadotropic cells of the anterior pituitary gland.[1] This binding initially triggers a surge in the release of LH and FSH.[1] The sustained presence of the agonist, however, leads to the downregulation and desensitization of these receptors, ultimately suppressing the release of gonadotropins with prolonged use.[1] For estrous synchronization, the initial surge is the critical event, inducing ovulation of a dominant follicle or initiating a new follicular wave.[2]

The intracellular signaling cascade following GnRH receptor activation is complex, primarily involving the Gq/11 protein-mediated stimulation of phospholipase C (PLC).[2] This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1] These signaling events are crucial for the synthesis and secretion of LH and FSH.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Lecirelin Lecirelin (GnRH Agonist) GnRHR GnRH Receptor Lecirelin->GnRHR G_protein Gq/11 Protein GnRHR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Co-activation LH_FSH_release LH & FSH Synthesis & Release PKC->LH_FSH_release Stimulation

Caption: Simplified GnRH agonist signaling pathway.

Data Presentation: Efficacy of Lecirelin in Livestock

The efficacy of Lecirelin in synchronizing estrus and ovulation has been quantified in numerous studies across different livestock species. The following tables summarize key performance indicators.

Table 1: Efficacy of Lecirelin in Cattle

ParameterLecirelin DoseControl/ComparisonOutcomeReference
LH Surge (Peak Concentration) 25 µgGonadorelin (100 µg)Lecirelin induced a significantly higher LH peak.[3]
50 µgGonadorelin (100 µg)Lecirelin induced a significantly higher LH peak (2.5-fold higher).[3]
Ovulation Rate 25 µg-82% disappearance of the dominant follicle.[3]
50 µg-100% disappearance of the dominant follicle.[3]
Progesterone (B1679170) Increase (4 days post-treatment) 25 µg & 50 µgGonadorelin (100 µg)~70% increase, no significant difference between groups.[3]

Table 2: Efficacy of Lecirelin in Swine

ParameterLecirelin DoseControl (Saline)OutcomeReference
Estrus Duration 25 µg66.3 ± 1.3 h61.3 ± 1.3 h (P < 0.007)[3][4]
Estrus Onset to Ovulation Interval 25 µg44.3 ± 1.2 h39.9 ± 1.2 h (P < 0.012)[3][4]
Ovulation within 40h post-treatment 25 µg48.2%70.9% (P < 0.01)[3][4]
Ovulation within 48h post-treatment 25 µg82.4%92.7% (Tendency, P > 0.05)[3][4]
Farrowing Rate & Litter Size 25 µgNo significant differenceNo significant difference (P > 0.05)[3][4]

Table 3: Efficacy of Lecirelin in Equines (Mares)

ParameterLecirelin DoseComparison (hCG)OutcomeReference
Ovulation within 48h 200 µg (IV)1500 IU hCG64% vs 88% (P < 0.05)[5]
Ovulation between 24-48h 200 µg (IV)1500 IU hCG60% vs 76% (P < 0.05)[5]
Pregnancy Rate 200 µg (IV)1500 IU hCG68% vs 54% (No significant difference)[5]

Table 4: Efficacy of Lecirelin in Other Species

SpeciesLecirelin DoseOutcomeReference
Jennies 100 µgNo significant difference in time to ovulation compared to hCG.[6]
Rabbits (Nulliparous) 1.5 µg89.5% conception rate.[7]
Rabbits (Lactating) ≥ 0.3 µgSignificantly higher conception rate compared to lower doses.[7]
African Catfish 15 µg/kg (with metoclopramide)100% of females spawned.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols for the use of Lecirelin.

Ovsynch Protocol in Cattle

The Ovsynch protocol is a widely used timed artificial insemination (TAI) protocol that utilizes GnRH and Prostaglandin F2α (PGF2α) to synchronize ovulation.

Ovsynch_Protocol Day0 Day 0 Inject Lecirelin (GnRH) Day7 Day 7 Inject PGF2α Day0->Day7 7 days Day9 Day 9 Inject Lecirelin (GnRH) Day7->Day9 2 days Day10 Day 10 (16-24h later) Timed Artificial Insemination Day9->Day10 16-24 hours

Caption: A typical Ovsynch protocol workflow.

Methodology:

  • Animals: Healthy, cycling or anestrous postpartum beef or dairy cows.

  • Day 0: Administration of Lecirelin (typically 50 µg, intramuscularly) to induce ovulation or luteinization of a dominant follicle and initiate a new follicular wave.

  • Day 7: Administration of PGF2α (e.g., 25 mg dinoprost (B1670695) or 500 µg cloprostenol, intramuscularly) to regress the corpus luteum.

  • Day 9 (48-56 hours after PGF2α): A second administration of Lecirelin (50 µg, intramuscularly) to induce a synchronous ovulation of the new dominant follicle.

  • Timed Artificial Insemination (TAI): Performed 16 to 24 hours after the second Lecirelin injection, without the need for estrus detection.

Estrus Synchronization in Sows

Methodology:

  • Animals: Multiparous sows post-weaning.

  • Treatment: A single intramuscular injection of Lecirelin (25 µg) at the onset of estrus.[3][4]

  • Monitoring: Estrus detection performed every 8 hours by observing the standing reflex in the presence of a boar. Transcutaneous real-time ultrasonography of the ovaries performed every 8 hours to determine the time of ovulation.[3][4]

  • Insemination: Sows are typically inseminated at 24 and 36 hours after the HCG injection in protocols that use it, or based on estrus detection in other protocols.[9]

Ovulation Induction in Mares

Methodology:

  • Animals: Cycling mares in estrus.

  • Pre-treatment monitoring: Transrectal ultrasonography to monitor follicular growth. Treatment is initiated when a dominant follicle reaches a diameter of ≥35 mm.

  • Treatment: A single intravenous injection of Lecirelin (200 µg).[5]

  • Ovulation monitoring: Transrectal ultrasonography performed at 12-hour intervals after treatment to determine the time of ovulation.

  • Insemination: Artificial insemination is typically performed 16-20 hours after the Lecirelin injection.[10]

Safety and Toxicology

The available data indicates that Lecirelin is generally well-tolerated in target species at recommended doses.

  • Acute Toxicity: Lecirelin is classified as harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation.[11]

  • User Safety: It is advised that pregnant women and women of child-bearing potential should handle the product with caution to avoid accidental self-injection, as Lecirelin has been shown to be foetotoxic in rats.[12][13]

  • Adverse Effects in Animals: In rabbits, intramuscular application of doses equal to or exceeding 2.0 µg in nulliparous does and 1.5 µg in lactating does has been associated with abortions.[7] In cattle, minor local injection site swelling has been observed in some animals for several days post-injection.[12]

  • Withdrawal Periods: For cattle, the withdrawal period for meat and milk is zero days. For rabbits, the withdrawal period for meat is zero days.[14]

Conclusion

Lecirelin is a valuable and effective tool for the synchronization of estrous cycles in a variety of livestock species. Its mechanism of action as a potent GnRH agonist allows for the precise control of follicular dynamics and ovulation, facilitating the implementation of timed artificial insemination programs and improving overall reproductive management. The quantitative data presented in this guide demonstrates its efficacy in cattle, swine, and equines. While further research is warranted to establish optimal protocols and gather more extensive data in small ruminants and aquaculture, the existing body of evidence supports the continued and expanded use of Lecirelin in enhancing livestock productivity. As with any hormonal treatment, adherence to recommended protocols and safety precautions is essential for achieving desired outcomes and ensuring animal and user safety.

References

Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Molecular Structure and Properties of Lecirelin Acetate (B1210297) Lecirelin Acetate is a potent synthetic analogue of Gonadotropin-Releasing Hormone (GnRH) utilized primarily in veteri...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Properties of Lecirelin Acetate (B1210297)

Lecirelin Acetate is a potent synthetic analogue of Gonadotropin-Releasing Hormone (GnRH) utilized primarily in veterinary medicine.[1][2][3] As a GnRH agonist, it plays a critical role in manipulating reproductive cycles, treating ovarian disorders, and enhancing breeding efficiency in livestock.[1][4][5][6] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, mechanism of action, and relevant experimental data.

Molecular Structure and Physicochemical Properties

Lecirelin is a synthetic nonapeptide, meaning it is a peptide composed of nine amino acids.[3][7][8] Its structure has been modified from the native GnRH sequence to increase its potency and duration of action. Specifically, it features the substitution of D-tertiary leucine (B10760876) for glycine (B1666218) at position 6 and the replacement of the C-terminal glycine with an ethylamide group.[7][8][9] These alterations confer greater resistance to enzymatic degradation and a higher affinity for the GnRH receptor compared to the natural hormone.[8][10]

The compound is typically used as its acetate salt, Lecirelin Acetate.

Table 1: Physicochemical Properties of Lecirelin and Lecirelin Acetate

PropertyValueSource(s)
Chemical Name Lecirelin Acetate[9][11][12]
Synonyms Dalmarelin, Ovucron, Reproreline, Gestran[3][12]
Molecular Formula C59H84N16O12 (Lecirelin free base)[9][13]
C61H88N16O14 (Lecirelin Acetate)[11][12]
Molecular Weight 1209.42 g/mol (Lecirelin free base)[2][9][13]
1269.45 g/mol (Lecirelin Acetate)[11]
Appearance White to almost white powder[2]
Predicted pKa 9.82 ± 0.15[2]
Predicted Density 1.44 g/cm³[2]
Solubility DMSO: 10 mM[11]
Storage Conditions Powder: -20°C for 3 years[11]
In solvent: -80°C for 1 year[11]

Mechanism of Action and Signaling Pathway

Lecirelin functions as a GnRH agonist.[5] It binds to the Gonadotropin-Releasing Hormone Receptor (GnRHR) on gonadotropic cells in the anterior pituitary gland.[1] The GnRHR is a G-protein coupled receptor (GPCR). The binding of Lecirelin initiates a downstream signaling cascade that results in the synthesis and release of two crucial gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[4]

This surge in LH is the primary trigger for ovulation and luteinization of ovarian follicles.[1] By stimulating this physiological process, Lecirelin is used to synchronize estrus, induce ovulation for fixed-time artificial insemination (FTAI) protocols, and treat conditions like ovarian follicular cysts.[1][6]

The diagram below illustrates the intracellular signaling pathway activated by Lecirelin binding to the GnRH receptor.

Lecirelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnRHR GnRH Receptor (GPCR) G_protein Gq/11 Protein GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Transcription Gene Transcription (LHβ, FSHβ subunits) PKC->Transcription LH_FSH_Release LH & FSH Synthesis & Release Ca_release->LH_FSH_Release Transcription->LH_FSH_Release Lecirelin Lecirelin Acetate Lecirelin->GnRHR Binds

Lecirelin Acetate GnRH Receptor Signaling Pathway.

Experimental Protocols and Data

Numerous studies have been conducted to evaluate the efficacy and physiological effects of Lecirelin Acetate. Below are summaries of key experimental methodologies.

  • Objective: To compare the plasma profiles of LH and progesterone (B1679170), and the follicular dynamics in response to gonadorelin, lecirelin, and buserelin (B193263).[14]

  • Methodology:

    • Subjects: Twelve healthy Holstein female cows were used in the study.[14]

    • Experimental Design: A Latin square design was employed, where each cow received four treatments over four periods. Estrous cycles were synchronized before each treatment period.[14]

    • Treatment: On Day 6 or 7 of the estrous cycle, a single intramuscular injection was administered with one of the following: 100 μg gonadorelin, 25 μg lecirelin, 50 μg lecirelin, or 10 μg buserelin.[14]

    • Sample Collection: Blood samples were collected from the coccygeal vessel at regular intervals for up to 4 days post-administration.[7][14]

    • Analysis: Plasma was separated by centrifugation and stored at -20°C. LH concentrations were evaluated for up to 6 hours post-injection, while progesterone concentrations were measured for up to 4 days. Ovarian follicular dynamics were monitored daily via transrectal ultrasonography.[7][14]

  • Key Findings: Lecirelin (at both 25 µg and 50 µg doses) and buserelin induced a significantly higher LH release compared to gonadorelin.[14] All three GnRH analogues were highly effective in inducing the disappearance (ovulation or luteinization) of the dominant follicle.[14]

  • Objective: To evaluate the effect of Lecirelin Acetate administration on Day 7 post-artificial insemination (AI) on conception rates and progesterone concentrations.[15]

  • Methodology:

    • Subjects: 160 lactating cross-bred (Friesian x Sahiwal) cows.[15]

    • Experimental Design: After AI, animals were randomly assigned to one of four treatment groups (n=40 each).

    • Treatment: On Day 7 post-AI, cows received a single intramuscular injection of 100 µg Lecirelin Acetate ('d 7-LA' group). Other groups served as control or received different hormonal treatments (hCG, Progesterone).[15]

    • Sample Collection & Analysis: Ovarian ultrasonography was performed and blood was collected (from the jugular vein) immediately before treatment on Day 7 and again 7 days later. Serum was separated and stored at -20°C for progesterone analysis using an ELISA kit.[15]

    • Outcome Measurement: Pregnancy was diagnosed via ultrasonography at 40 ± 1 day post-AI to determine the first service conception rate (FSCR).[15]

  • Key Findings: The diameter of the spontaneous corpus luteum (SCL) was significantly higher 7 days after treatment in the Lecirelin group compared to the control group.

The following diagram outlines a typical workflow for an in-vivo study evaluating the effects of Lecirelin Acetate.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Sampling cluster_analysis Phase 3: Analysis A Animal Selection (e.g., Healthy Cows) B Estrous Cycle Synchronization A->B C Randomization into Treatment Groups B->C D Baseline Measurement (Blood Sample, Ultrasound) C->D E IM Administration (Lecirelin or Control) D->E F Post-Treatment Monitoring & Sample Collection (Timed Blood Draws, Daily Ultrasounds) E->F G Hormone Assays (ELISA for LH, Progesterone) F->G H Ultrasound Image Analysis (Follicle & CL Diameter) F->H I Statistical Analysis (e.g., ANOVA, Chi-Square) G->I H->I J Data Interpretation & Conclusion I->J

Generalized In-Vivo Experimental Workflow.

References

Foundational

Foundational Research on GnRH Agonists in Animal Fertility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the foundational research concerning the use of gonadotropin-releasing hormone (GnRH) agonists in anim...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the use of gonadotropin-releasing hormone (GnRH) agonists in animal fertility. It covers the core mechanism of action, detailed experimental protocols for key applications, and quantitative data to support clinical and research applications in veterinary medicine.

Core Mechanism of Action of GnRH Agonists

Gonadotropin-releasing hormone (GnRH) is the master hormone regulating the reproductive axis. GnRH agonists are synthetic analogs of natural GnRH, modified to have a higher affinity for the GnRH receptor and a longer half-life.[1] Their mechanism of action is biphasic:

  • Initial Flare-Up Effect: Upon initial administration, GnRH agonists bind to GnRH receptors on pituitary gonadotrophs, causing a significant release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This "flare-up" effect mimics the natural preovulatory surge and is harnessed for applications like ovulation induction.

  • Downregulation and Desensitization: Continuous or long-term administration of GnRH agonists leads to the constant stimulation of GnRH receptors.[3] This results in receptor internalization and desensitization of the gonadotroph cells, ultimately suppressing the synthesis and release of LH and FSH.[1][2] This suppression leads to a reversible "chemical castration," which is utilized for contraception and the treatment of hormone-dependent conditions.[4]

Signaling Pathways

The binding of a GnRH agonist to its G protein-coupled receptor (GPCR) on the pituitary gonadotroph primarily activates the Gαq/11 protein.[5][6] This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[6][7] This signaling cascade culminates in the synthesis and release of LH and FSH.[7] Other pathways, including those involving mitogen-activated protein kinase (MAPK), are also implicated in mediating the diverse actions of GnRH.[6][7]

GnRH_Agonist_Signaling_Pathway cluster_membrane GnRH_Agonist GnRH Agonist GnRHR GnRH Receptor (GPCR) GnRH_Agonist->GnRHR Binds G_Protein Gq/11 Protein GnRHR->G_Protein Activates Downregulation Receptor Downregulation (with continuous exposure) GnRHR->Downregulation PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_Release LH & FSH Synthesis and Release Ca_Release->Gonadotropin_Release Leads to MAPK MAPK Cascade PKC->MAPK Activates PKC->Gonadotropin_Release Leads to MAPK->Gonadotropin_Release Leads to

Diagram 1: GnRH Agonist Signaling Pathway in Pituitary Gonadotrophs.

Quantitative Data on Efficacy

The efficacy of GnRH agonists varies by species, the specific agonist used, dosage, and the physiological state of the animal.

Table 1: Comparative Efficacy of GnRH Agonists in Cattle for Ovulation Synchronization

GnRH AgonistDosageOvulation Rate (%)Pregnancy Rate (%)SpeciesReference(s)
Gonadorelin100 µg55.3 - 76.7~35 - 50 (in Ovsynch)Bovine[4][5][8]
Buserelin (B193263)10 µgHigher than Gonadorelin~40 - 60 (in Ovsynch)Bovine[9]
Deslorelin (B1574756)700-2100 µgInduces ovulationData not available for synchronizationBovine[10]

Table 2: Efficacy of GnRH Agonists for Ovulation Induction in Mares

GnRH AgonistDosageOvulation Rate within 48h (%)NotesReference(s)
Deslorelin Acetate (B1210297)1 mg (implant)~78.6 - 90Highly efficacious during the ovulatory season.[11][12]
Buserelin40 µg (injection)~37.9Less effective than hCG, especially in transitional mares.[13][14]
Gonadorelin100 µg (injection)85Single intramuscular injection.[12]

Table 3: Hormonal and Clinical Responses to Deslorelin in Bitches

ParameterResponseTime to OnsetNotesReference(s)
Estrus Induction (Flare-up)Proestrus signs in a subset of animals8.6 ± 0.6 daysVariability in response, especially in prepubertal bitches.[15]
OvulationOccurs in the majority of induced cycles12 ± 2 days post-implantationConfirmed by progesterone (B1679170) rise.[16]
Peak Estradiol (E2)27.85 - 28.25 pg/mL8-10 days post-implantationPrecedes ovulation.[17]
Progesterone (P4) at Estrus Onset1.38 ± 0.32 ng/mL~8-9 days post-implantationIndicates the beginning of luteinization.[15]
Long-term SuppressionReversible anestrusVaries (months to years)Depends on implant dose and individual response.[3][18]

Key Experimental Protocols

The Ovsynch protocol is a widely used method to synchronize ovulation, allowing for fixed-time artificial insemination without the need for estrus detection. The efficiency of the first GnRH injection to induce ovulation ranges from 66% to 85%.[4] The protocol precisely synchronizes the second ovulation within an 8-hour window (24-32 hours after the second GnRH), with ovulation synchronization rates of 80-90%.[19]

  • Objective: To synchronize follicular wave emergence and ovulation for TAI.

  • Animals: Sexually mature, cycling or anestrous postpartum dairy or beef cows.

  • Methodology:

    • Day 0: Administer an injection of a GnRH agonist (e.g., 100 µg Gonadorelin or 10 µg Buserelin) to induce ovulation or luteinization of a dominant follicle and initiate a new follicular wave.

    • Day 7: Administer an injection of Prostaglandin (B15479496) F2α (PGF2α) to cause luteolysis (regression of the corpus luteum).

    • Day 9 (48-56 hours after PGF2α): Administer a second injection of a GnRH agonist to induce a synchronized ovulation of the new dominant follicle.

    • 16-24 hours after the second GnRH injection: Perform timed artificial insemination.

Ovsynch_Protocol Day0 Day 0 Inject GnRH Day7 Day 7 Inject PGF2α Day0->Day7 7 days Day9 Day 9 Inject GnRH Day7->Day9 48-56 hours TAI Day 10 (16-24h later) Timed AI Day9->TAI 16-24 hours p0 p7 p9 p10

Diagram 2: Experimental Workflow for the Ovsynch Protocol.

This protocol utilizes the initial flare-up effect of a GnRH agonist implant to induce a fertile estrus.

  • Objective: To induce a fertile estrus cycle in healthy, anestrous bitches.

  • Animals: Sexually mature, healthy bitches confirmed to be in anestrus via vaginal cytology and serum progesterone levels (<1-2 ng/mL).

  • Methodology:

    • Baseline Assessment: Perform a complete physical examination, vaginal cytology, and measure serum progesterone to confirm anestrus.

    • Implant Administration: Subcutaneously administer a 4.7 mg Deslorelin acetate implant, typically in the interscapular region.

    • Estrus Monitoring: Begin daily monitoring for clinical signs of proestrus (e.g., vulvar swelling, serosanguinous discharge).

    • Cytology and Hormonal Monitoring: Once proestrus signs are observed, perform vaginal cytology every 1-2 days to track the increase in superficial cornified epithelial cells. Initiate serum progesterone testing every 2 days to identify the LH surge (progesterone >2 ng/mL) and time ovulation (typically 2 days after the LH surge).

    • Breeding: Time natural mating or artificial insemination based on ovulation timing determined by progesterone assays.

    • Pregnancy Confirmation: Diagnose pregnancy via abdominal ultrasound approximately 25-30 days after ovulation.

GnRH agonists are a cornerstone for treating follicular cysts in cattle. The Ovsynch protocol is often adapted for this purpose.

  • Objective: To resolve follicular cysts and re-establish normal cyclicity.

  • Animals: Dairy cows diagnosed with follicular cysts (follicular structures ≥ 20-25 mm in the absence of a corpus luteum).[20][21]

  • Methodology:

    • Diagnosis: Confirm the presence of a follicular cyst and absence of a corpus luteum via transrectal ultrasonography.

    • Day 0: Administer an injection of a GnRH agonist (e.g., 100 µg Gonadorelin). This will either luteinize the cyst or cause ovulation of another dominant follicle, initiating a new follicular wave.[20][22]

    • Day 7: Administer an injection of PGF2α to lyse the newly formed luteal tissue.[20]

    • (Optional) Day 9: A second GnRH injection can be given, followed by timed AI, similar to the Ovsynch protocol. Pregnancy rates of around 41% have been reported with this approach.[20]

    • Alternative: After the Day 7 PGF2α injection, monitor for signs of natural estrus and inseminate accordingly. Most cows that respond will show estrus 18-23 days after the initial GnRH treatment.[21]

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Lecirelin Acetate in Bovine Reproductive Management

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the experimental use of Lecirelin (B612356) Acetate, a synthetic gonadotropin-releasing hormone...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Lecirelin (B612356) Acetate, a synthetic gonadotropin-releasing hormone (GnRH) analogue, in cattle. This document details its mechanism of action, experimental protocols for estrus synchronization and treatment of ovarian disorders, and summarizes key quantitative data from comparative studies.

Introduction

Lecirelin Acetate is a potent GnRH agonist used in veterinary medicine to optimize reproductive efficiency in cattle.[1] By stimulating the release of endogenous luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary, it plays a crucial role in follicular development, induction of ovulation, and the formation of a functional corpus luteum (CL).[1][2] Its applications are pivotal in estrus synchronization protocols, such as Fixed-Time Artificial Insemination (FTAI), and in the treatment of reproductive pathologies like ovarian follicular cysts.[1][3][4]

Mechanism of Action: GnRH Agonist

Lecirelin Acetate acts by binding to GnRH receptors on pituitary gonadotroph cells.[2] This binding initiates a signaling cascade that results in the synthesis and release of LH and FSH. The surge in LH is the primary trigger for the final maturation of the dominant ovarian follicle and subsequent ovulation.[1][2]

G cluster_pituitary Anterior Pituitary cluster_ovary Ovary GnRH_Receptor GnRH Receptor LH_FSH_Release LH & FSH Release GnRH_Receptor->LH_FSH_Release Stimulates Follicular_Development Follicular Development LH_FSH_Release->Follicular_Development Promotes Ovulation Ovulation Follicular_Development->Ovulation Triggers Corpus_Luteum Corpus Luteum Formation Ovulation->Corpus_Luteum Leads to Lecirelin_Acetate Lecirelin Acetate (GnRH Agonist) Lecirelin_Acetate->GnRH_Receptor Binds to

Caption: Signaling pathway of Lecirelin Acetate in cattle.

Quantitative Data Summary

The following tables summarize quantitative data from studies evaluating Lecirelin Acetate in cattle, often in comparison to other GnRH analogues.

Table 1: Comparative Efficacy of GnRH Analogues on LH Surge and Ovulation

GnRH AnalogueDoseMean Maximal LH Concentration (ng/mL)Time to Maximal LH Concentration (hours)Disappearance of Dominant Follicle (%)
Gonadorelin100 µgLower than Lecirelin/Buserelin (B193263) (2.5x lower)1 hour earlier than Lecirelin/Buserelin73%
Lecirelin 25 µg Significantly higher than Gonadorelin-82%
Lecirelin 50 µg Significantly higher than Gonadorelin-100%
Buserelin10 µgSignificantly higher than Gonadorelin-100%
Data sourced from a study in Holstein heifers where treatments were administered on Day 6 or 7 of the estrous cycle.[5]

Table 2: Efficacy of Lecirelin Acetate in the Treatment of Ovarian Cysts

Treatment GroupDoseNumber of Animals (n)Cyst Disappearance & CL Presence (%)
Lecirelin Acetate (G1) 100 µg (0.1 mg) 1275.0%
Saline (Control, G2)4 mL812.5%
Study conducted in dairy cows with ovarian follicular structures larger than 20 mm in diameter.[3]

Table 3: Pharmacokinetic Properties of Lecirelin Acetate

ParameterValue
Administration RouteIntramuscular
Dose50 µg
Maximum Concentration (Cmax)585.5 pg/mL
Time to Maximum Concentration (Tmax)15 - 30 min
Plasma Half-life~40 min
Bibliographical data on the rapid absorption and decrease of Lecirelin in cows.[6]

Experimental Protocols

Ovsynch Protocol for Timed Artificial Insemination (TAI)

The Ovsynch protocol is a widely used method for synchronizing ovulation, enabling fixed-time artificial insemination without the need for estrus detection.[7][8][9] Lecirelin Acetate can be effectively incorporated into this protocol.

Objective: To synchronize follicular development and ovulation for TAI.

Materials:

  • Lecirelin Acetate (or other GnRH analogue)

  • Prostaglandin F2α (PGF2α)

  • Syringes and needles for intramuscular injection

  • Artificial insemination equipment

  • Semen

Methodology:

  • Day 0: Administer the first intramuscular injection of Lecirelin Acetate (50 µg). This will induce ovulation or luteinization of a dominant follicle and initiate a new follicular wave.

  • Day 7: Administer an intramuscular injection of PGF2α. This will cause luteolysis (regression of the corpus luteum), allowing the new dominant follicle to mature.

  • Day 9: Administer the second intramuscular injection of Lecirelin Acetate (25 µg). This will trigger a synchronized LH surge, leading to ovulation of the mature dominant follicle.

  • 16-20 hours after the second GnRH injection: Perform a single timed artificial insemination.

G Start Start Day0 Day 0: Administer Lecirelin Acetate (GnRH) Start->Day0 Day7 Day 7: Administer PGF2α Day0->Day7 Day9 Day 9: Administer Lecirelin Acetate (GnRH) Day7->Day9 TAI 16-20 hours later: Timed Artificial Insemination Day9->TAI End End TAI->End

Caption: Ovsynch protocol workflow using Lecirelin Acetate.

Treatment of Ovarian Follicular Cysts

Ovarian follicular cysts are a significant cause of infertility in dairy cattle.[3][10] Lecirelin Acetate is used to induce luteinization of the cystic structure, thereby restoring normal cyclic activity.

Objective: To resolve ovarian follicular cysts and restore fertility.

Materials:

  • Lecirelin Acetate

  • Ultrasound equipment for diagnosis and monitoring

  • Syringes and needles for intramuscular injection

  • Prostaglandin F2α (optional, for subsequent luteolysis)

Methodology:

  • Diagnosis: Identify the presence of ovarian follicular cysts (structures >20-25 mm in diameter in the absence of a corpus luteum) via transrectal ultrasonography.[3]

  • Treatment: Administer a single intramuscular injection of Lecirelin Acetate (100 µg).[3][11] This dose is intended to mimic the preovulatory LH surge, causing the cyst wall to luteinize.

  • Follow-up Examination (Day 7-10): Re-examine the ovaries using ultrasonography to confirm the disappearance or luteinization of the cystic structure and the presence of luteal tissue.

  • (Optional) Prostaglandin Administration: If a functional corpus luteum is present following the Lecirelin treatment, an injection of PGF2α can be administered to induce luteolysis and bring the cow into estrus for breeding.

G Diagnosis Diagnosis: Ultrasound Confirmation of Ovarian Follicular Cyst Treatment Treatment: Administer Lecirelin Acetate (100 µg) Diagnosis->Treatment FollowUp Follow-up (Day 7-10): Ultrasound Examination Treatment->FollowUp Outcome Cyst Luteinization & CL Formation FollowUp->Outcome PGF_Step (Optional) Administer PGF2α to Induce Estrus Outcome->PGF_Step

Caption: Workflow for the treatment of ovarian cysts.

Conclusion

Lecirelin Acetate is a valuable and effective tool in the reproductive management of cattle.[1] Its potent GnRH agonist activity allows for precise control over the estrous cycle, facilitating the implementation of successful TAI programs and offering a reliable therapeutic option for ovarian cysts.[1][10] The provided protocols and data serve as a foundational guide for researchers and professionals in designing and executing experiments involving Lecirelin Acetate in bovine models.

References

Application

Determining the Optimal Dosage of Lecirelin for Ovulation Induction in Mares: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract Lecirelin, a synthetic gonadotropin-releasing hormone (GnRH) agonist, presents a promising alternative to traditional ovulation induction agents li...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lecirelin, a synthetic gonadotropin-releasing hormone (GnRH) agonist, presents a promising alternative to traditional ovulation induction agents like human chorionic gonadotropin (hCG) in equine reproduction. Its key advantage lies in the avoidance of antibody formation, which can impair the efficacy of hCG with repeated use. This document provides a comprehensive overview of the current understanding of Lecirelin dosage for ovulation induction in mares, detailing its mechanism of action, experimental protocols, and available clinical data. While research has demonstrated the efficacy of a single intravenous dose, further studies are warranted to establish a definitive dose-response relationship and explore alternative administration routes.

Mechanism of Action: GnRH Agonist Signaling Pathway

Lecirelin functions as a potent GnRH agonist, binding to and activating GnRH receptors on the surface of gonadotroph cells in the anterior pituitary gland. This initial binding mimics the natural surge of GnRH, leading to a significant release of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH).[1][2] The surge in LH is the primary trigger for the final maturation and subsequent ovulation of a dominant ovarian follicle.

The intracellular signaling cascade initiated by the binding of a GnRH agonist like Lecirelin to its G-protein coupled receptor (GPCR) is multifaceted. It primarily involves the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and release of LH and FSH.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Lecirelin Lecirelin GnRHR GnRH Receptor (GPCR) Lecirelin->GnRHR Binds Gq11 Gq/11 Protein GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates LHFSH_Synth_Release LH & FSH Synthesis & Release Ca2->LHFSH_Synth_Release Triggers PKC->LHFSH_Synth_Release Triggers

Figure 1. Simplified GnRH agonist signaling pathway in pituitary gonadotrophs.

Dosage Determination and Efficacy Data

Current peer-reviewed literature on Lecirelin for ovulation induction in mares primarily focuses on a single intravenous dosage. A significant study compared the efficacy of 200 μg of Lecirelin administered intravenously to the gold standard, 1,500 IU of hCG.[3]

The findings of this study are summarized in the table below:

ParameterLecirelin (200 µg IV)hCG (1,500 IU IV)Significance
Ovulation within 36 hours 34%73%p<0.05[3]
Ovulation between 24-36 hours 41%61%p<0.05[3]
Ovulation between 36-48 hours 19%13%Not Significant[3]
Ovulation within 48 hours 64%88%p<0.05[3]
Late Ovulation (>48 hours) 36%12%p<0.05[3]
Pregnancy Rate 68%54%Not Significant[3]

While the ovulation rate within 48 hours was significantly higher for hCG, there was no significant difference in pregnancy rates between the two treatments.[3] The authors of the study suggest that higher doses of Lecirelin or alternative administration routes, such as subcutaneous injection, may improve the rate and predictability of ovulation.[3]

Data from studies on other species, such as jennies, have shown a 73% ovulation rate within 48 hours following a 50 µg intramuscular injection of Lecirelin.[4] However, direct extrapolation of dosage across species is not recommended.

Experimental Protocols

The following protocols are based on methodologies reported in a comparative study of Lecirelin and hCG for ovulation induction in mares.[3]

Subject Selection and Preparation
  • Animals: Cycling adult mares of light horse breeds.

  • Inclusion Criteria: Mares with a history of normal cyclicity, in good body condition, and free from any reproductive pathologies.

  • Estrus Synchronization: Estrus can be synchronized using a luteolytic agent such as a single intramuscular injection of 375 µg of Cloprostenol.[3]

  • Follicular Monitoring: Transrectal ultrasonography should be performed daily or twice daily to monitor follicular growth and uterine edema.

Experimental Workflow for Comparative Efficacy Study

Experimental_Workflow Start Start Mare_Selection Select Cycling Mares Start->Mare_Selection Estrus_Sync Estrus Synchronization (e.g., Cloprostenol) Mare_Selection->Estrus_Sync Follicle_Monitoring Daily Transrectal Ultrasonography Estrus_Sync->Follicle_Monitoring Treatment_Criteria Follicle ≥35 mm + Uterine Edema ≥3 Follicle_Monitoring->Treatment_Criteria Treatment_Criteria->Follicle_Monitoring Criteria Not Met Treatment_Admin Administer Treatment (Lecirelin or hCG) Treatment_Criteria->Treatment_Admin Criteria Met Ovulation_Monitoring Twice Daily Ultrasonography Treatment_Admin->Ovulation_Monitoring Insemination Artificial Insemination (16-20h post-treatment) Treatment_Admin->Insemination Pregnancy_Diagnosis Pregnancy Diagnosis (Day 12-14 post-ovulation) Ovulation_Monitoring->Pregnancy_Diagnosis Ovulation Confirmed Insemination->Pregnancy_Diagnosis Data_Analysis Analyze Ovulation Timing & Pregnancy Rates Pregnancy_Diagnosis->Data_Analysis

Figure 2. Experimental workflow for a comparative study of ovulation induction agents in mares.
Treatment Administration

  • Lecirelin Group: A single intravenous injection of 200 µg of Lecirelin is administered when a dominant follicle of at least 35 mm in diameter is present, accompanied by uterine edema of grade 3 or higher.[3]

  • hCG Group (Control): A single intravenous injection of 1,500 IU of hCG is administered under the same follicular and uterine conditions.[3]

Post-Treatment Monitoring and Data Collection
  • Ovulation Monitoring: Transrectal ultrasonography should be performed at 12-hour intervals, or more frequently (e.g., every 8 hours), following treatment to accurately determine the time of ovulation.

  • Insemination: Mares should be inseminated with fresh, cooled, or frozen semen at a predetermined time post-treatment (e.g., 16-20 hours) or based on the expected time of ovulation.[3]

  • Pregnancy Diagnosis: Early pregnancy diagnosis should be performed via transrectal ultrasonography between days 12 and 14 post-ovulation.

  • Data to Collect:

    • Time from treatment to ovulation.

    • Ovulation rate within specific time intervals (e.g., 24, 36, 48 hours).

    • Pregnancy rate per cycle.

    • Any adverse reactions.

Future Directions and Considerations

The available data indicates that a 200 µg intravenous dose of Lecirelin is a viable option for ovulation induction in mares, with the significant benefit of not inducing antibody formation. However, to optimize its use and potentially improve its efficacy to match or exceed that of hCG, further research is necessary.

Key areas for future investigation include:

  • Dose-Response Studies: Conducting studies with a range of Lecirelin doses (e.g., 100 µg, 200 µg, 300 µg) to establish a clear dose-response relationship for ovulation induction in mares.

  • Route of Administration: Investigating the efficacy of subcutaneous and intramuscular administration of Lecirelin, as these routes may offer a more sustained release and potentially a more predictable response.

  • Timing of Administration: Evaluating the effect of administering Lecirelin at different stages of follicular development.

Conclusion

Lecirelin is a valuable tool in equine reproductive management. The current evidence supports the use of a single 200 µg intravenous injection to induce ovulation. While less consistent in timing compared to hCG at this dose, it achieves comparable pregnancy rates and avoids the risk of immunogenicity. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to further investigate and refine the use of Lecirelin for predictable and effective ovulation induction in mares. The development of optimized dosage regimens and administration routes will be crucial in establishing Lecirelin as a first-line treatment in equine breeding programs.

References

Method

Application Notes and Protocols for Lecirelin Acetate in Bovine Estrus Synchronization

For Researchers, Scientists, and Drug Development Professionals Introduction Lecirelin acetate, a synthetic agonist of gonadotropin-releasing hormone (GnRH), is a pivotal tool in bovine reproductive management.[1] Its pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lecirelin acetate, a synthetic agonist of gonadotropin-releasing hormone (GnRH), is a pivotal tool in bovine reproductive management.[1] Its primary function is to stimulate the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), the key hormones that drive follicular development and ovulation. By strategically administering Lecirelin Acetate, often in conjunction with prostaglandin (B15479496) F2α (PGF2α) and progesterone, researchers and veterinarians can effectively synchronize estrus and ovulation within a herd. This synchronization facilitates the use of fixed-time artificial insemination (FTAI), a technique that eliminates the need for estrus detection and allows for more efficient and predictable breeding programs.[1] These application notes provide detailed protocols and supporting data for the use of Lecirelin Acetate in estrus synchronization protocols in cattle.

Mechanism of Action: GnRH Signaling Pathway

Lecirelin Acetate acts as a potent GnRH receptor agonist. The binding of Lecirelin Acetate to GnRH receptors on the surface of pituitary gonadotroph cells initiates a cascade of intracellular signaling events. This process is crucial for the synthesis and release of gonadotropins. The primary signaling pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][3][4] These events, along with the activation of the mitogen-activated protein kinase (MAPK) cascade, ultimately lead to the synthesis and exocytosis of LH and FSH.[3][5]

GnRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnRHR GnRH Receptor Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Lecirelin Lecirelin Acetate Lecirelin->GnRHR Binds to Ca2 Ca2+ (intracellular release) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Exocytosis LH & FSH Release (Exocytosis) Ca2->Exocytosis Triggers MAPK MAPK Cascade PKC->MAPK Activates Transcription Gene Transcription (LH & FSH subunits) MAPK->Transcription Promotes Transcription->Exocytosis Leads to

Caption: GnRH receptor signaling cascade initiated by Lecirelin Acetate.

Quantitative Data Summary

The efficacy of Lecirelin Acetate in estrus synchronization protocols has been evaluated in numerous studies. The following tables summarize key quantitative data, including conception rates, pregnancy rates, and follicular dynamics, from comparative studies.

Table 1: Conception and Pregnancy Rates in Different Estrus Synchronization Protocols Using GnRH Agonists.

ProtocolGnRH AgonistNumber of Animals (n)Conception Rate (%)Pregnancy Rate (%)Citation(s)
Ovsynch Lecirelin Acetate13850.0-[6]
Buserelin13247.0-[6]
CO-Synch + CIDR Gonadorelin Hydrochloride793-53.9[7]
Gonadorelin Diacetate Tetrahydrate792-53.9[7]
7&7 Synch Gonadorelin Hydrochloride--60.9[7]
Gonadorelin Diacetate Tetrahydrate--60.9[7]
Post-AI Treatment Lecirelin Acetate (100 µg)4040.0 (First Service)-[8]
hCG (3300 IU)4050.0 (First Service)-[8]
Control (Saline)4010.0 (First Service)-[8]

Table 2: Follicular and Luteal Dynamics in Response to Different GnRH Agonists.

ParameterGnRH AgonistDosageObservationCitation(s)
LH Surge Gonadorelin100 µgLower peak compared to Lecirelin and Buserelin[9]
Lecirelin25 µg & 50 µgHigher LH peak than Gonadorelin[9]
Buserelin10 µgHigher LH peak than Gonadorelin[9]
Dominant Follicle Disappearance Gonadorelin100 µg73%[9]
Lecirelin25 µg82%[9]
Lecirelin50 µg100%[9]
Buserelin10 µg100%[9]

Experimental Protocols

The following are detailed methodologies for common estrus synchronization protocols utilizing Lecirelin Acetate.

Protocol 1: Ovsynch Protocol for Fixed-Time Artificial Insemination (FTAI)

The Ovsynch protocol is designed to synchronize follicular development and ovulation, enabling FTAI without the need for estrus detection.

1. Animal Selection:

  • Select healthy, cycling or anestrous postpartum beef or dairy cows with a body condition score (BCS) of ≥ 5 (on a 9-point scale).

  • Animals should be at least 40-50 days postpartum.

2. Materials:

  • Lecirelin Acetate injection (e.g., 25-50 µg per dose).

  • Prostaglandin F2α (PGF2α) injection (as per manufacturer's recommendation).

  • Syringes and needles for intramuscular injection.

  • Semen for artificial insemination.

  • AI equipment.

3. Procedure:

  • Day 0: Administer an intramuscular (IM) injection of Lecirelin Acetate (25-50 µg).

  • Day 7: Administer an IM injection of PGF2α.

  • Day 9 (48 hours after PGF2α): Administer a second IM injection of Lecirelin Acetate (25-50 µg).

  • Day 10 (16-24 hours after the second Lecirelin Acetate injection): Perform a single fixed-time artificial insemination.

4. Pregnancy Diagnosis:

  • Perform pregnancy diagnosis via transrectal ultrasonography or palpation 30-40 days after FTAI.

Protocol 2: CO-Synch + CIDR Protocol for FTAI

This protocol incorporates a Controlled Internal Drug Release (CIDR) device, which contains progesterone, to improve synchronization, especially in non-cycling cows.

1. Animal Selection:

  • Similar to the Ovsynch protocol. This protocol is particularly beneficial for herds with a high percentage of anestrous cows.[10]

2. Materials:

  • Lecirelin Acetate injection.

  • PGF2α injection.

  • CIDR inserts (containing 1.38 g of progesterone).

  • CIDR applicator.

  • Syringes and needles.

  • Semen and AI equipment.

3. Procedure:

  • Day 0: Insert a CIDR device into the vagina and administer an IM injection of Lecirelin Acetate (25-50 µg).

  • Day 7: Remove the CIDR device and administer an IM injection of PGF2α.

  • Day 10 (60-66 hours after CIDR removal for cows; 52-56 hours for heifers): Administer a second IM injection of Lecirelin Acetate (25-50 µg) and perform FTAI concurrently.[10][11]

4. Pregnancy Diagnosis:

  • Perform pregnancy diagnosis 30-40 days after FTAI.

Ovsynch_Protocol_Workflow cluster_protocol Ovsynch Protocol Timeline Day0 Day 0 Administer Lecirelin Acetate (IM) Day7 Day 7 Administer PGF2α (IM) Day0->Day7 7 days Day9 Day 9 (48h post-PGF2α) Administer 2nd Lecirelin Acetate (IM) Day7->Day9 48 hours Day10 Day 10 (16-24h post-2nd Lecirelin) Fixed-Time AI Day9->Day10 16-24 hours Day40 Day 30-40 Pregnancy Diagnosis Day10->Day40 ~30 days

Caption: Experimental workflow for the Ovsynch protocol.

Conclusion

Lecirelin Acetate is a highly effective GnRH agonist for the synchronization of estrus and ovulation in cattle. Its application in structured protocols like Ovsynch and CO-Synch + CIDR allows for the successful implementation of fixed-time artificial insemination, thereby enhancing reproductive efficiency in both dairy and beef herds.[1] The choice of protocol should be based on the specific reproductive status of the herd, available labor, and economic considerations. Further research may focus on optimizing dosages and timing of Lecirelin Acetate administration in various production systems to maximize pregnancy outcomes.

References

Application

In Vitro Studies of Lecirelin Acetate on Pituitary Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Lecirelin acetate (B1210297) is a potent synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH).[1] As a GnRH agonist, it is p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lecirelin acetate (B1210297) is a potent synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH).[1] As a GnRH agonist, it is primarily used in veterinary medicine to manage reproductive cycles.[1] Its mechanism of action involves binding to and stimulating GnRH receptors on pituitary gonadotrophs, leading to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] Understanding the in vitro effects of Lecirelin Acetate on pituitary cells is crucial for elucidating its precise mechanism of action, determining its potency and efficacy, and developing new therapeutic applications.

These application notes provide a comprehensive guide for conducting in vitro studies with Lecirelin Acetate on pituitary cells. The document includes detailed experimental protocols, a summary of relevant quantitative data from in vivo comparative studies, and visual representations of the key signaling pathways and experimental workflows. While direct in vitro quantitative data for Lecirelin Acetate is limited in publicly available literature, this guide leverages data from in vivo studies and in vitro experiments with other potent GnRH agonists to provide a robust framework for research.

Data Presentation

The following tables summarize quantitative data relevant to the in vitro study of Lecirelin Acetate. Table 1 presents in vivo data comparing the LH-releasing ability of Lecirelin to other GnRH analogues, which can inform the selection of appropriate in vitro concentrations. Table 2 provides illustrative in vitro dose-response data for Buserelin (B193263), a structurally and functionally similar GnRH agonist, to demonstrate a typical experimental outcome.

Table 1: In Vivo Comparative Efficacy of GnRH Analogues on Plasma LH Concentrations in Heifers

Treatment (Intramuscular Dose)Mean Maximum LH Concentration (ng/mL)Time to Maximum LH Concentration (hours)
Gonadorelin (100 µg)~5~2
Lecirelin (25 µg) ~12.5 ~3
Lecirelin (50 µg) ~12.5 ~3
Buserelin (10 µg)~12.5~3

Data adapted from an in vivo study in Holstein heifers.[3] This data suggests that Lecirelin is significantly more potent than Gonadorelin and has a comparable in vivo potency to Buserelin in stimulating LH release.[3]

Table 2: Illustrative In Vitro Dose-Response of a GnRH Agonist (Buserelin) on LH Secretion from Rat Pituitary Cells

Buserelin Concentration (ng/mL)Mean LH Release (% of Control)
0 (Control)100
50Dose-dependent increase
100Dose-dependent increase
250Dose-dependent increase (peak at 1h)

Experimental Protocols

Detailed methodologies are essential for reproducible in vitro studies. The following protocols are adapted from established methods for the culture of primary pituitary cells and their stimulation with GnRH agonists.

Protocol 1: Primary Pituitary Cell Culture

This protocol describes the isolation and culture of primary pituitary cells from a suitable animal model (e.g., rats, cattle).

Materials:

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase

  • DNase I

  • Phosphate-Buffered Saline (PBS), sterile

Procedure:

  • Aseptically dissect anterior pituitary glands from the model organism.

  • Wash the glands three times with sterile PBS containing Penicillin-Streptomycin.

  • Mince the tissue into small fragments (approximately 1 mm³).

  • Incubate the fragments in DMEM containing collagenase and DNase I at 37°C with gentle agitation for 60-90 minutes.

  • Disperse the cells by gentle pipetting every 15-20 minutes.

  • Stop the enzymatic digestion by adding DMEM with 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in DMEM supplemented with 10% FBS and Penicillin-Streptomycin.

  • Plate the cells in appropriate culture vessels (e.g., 24-well plates) at a desired density (e.g., 2 x 10^5 cells/well).

  • Incubate at 37°C in a humidified atmosphere of 5% CO2. Allow cells to adhere and stabilize for 48-72 hours before treatment.

Protocol 2: In Vitro Stimulation with Lecirelin Acetate

This protocol outlines the procedure for treating cultured pituitary cells with Lecirelin Acetate to assess its effect on hormone secretion.

Materials:

  • Cultured primary pituitary cells (from Protocol 1)

  • Serum-free DMEM

  • Lecirelin Acetate stock solution (dissolved in a suitable solvent, e.g., sterile water or PBS)

Procedure for Dose-Response Study:

  • After the stabilization period, gently wash the cultured pituitary cells with warm, sterile PBS.

  • Replace the culture medium with serum-free DMEM.

  • Prepare serial dilutions of Lecirelin Acetate in serum-free DMEM to achieve the desired final concentrations. Based on in vivo data suggesting high potency, a starting range of 0.1 nM to 1 µM is recommended.

  • Add the different concentrations of Lecirelin Acetate to the respective wells. Include a vehicle control group.

  • Incubate the cells for a defined period (e.g., 4 hours).

  • After incubation, collect the culture medium from each well.

  • Centrifuge the collected medium to pellet any detached cells and collect the supernatant.

  • Store the supernatant at -20°C or below until hormone analysis.

Procedure for Time-Course Study:

  • Follow steps 1 and 2 from the dose-response procedure.

  • Treat the cells with a fixed, effective concentration of Lecirelin Acetate (determined from the dose-response study).

  • Collect the culture medium at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • At each time point, collect the medium, centrifuge, and store the supernatant as described above.

Protocol 3: Quantification of LH and FSH

This protocol describes the measurement of LH and FSH concentrations in the collected culture medium using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Materials:

  • Commercial ELISA kit for LH and FSH (specific to the animal model used for cell culture)

  • Collected culture supernatants

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial ELISA kit.

  • Briefly, this will involve adding standards and collected samples to the wells of a microplate pre-coated with capture antibodies.

  • A series of incubation, washing, and addition of detection antibodies and substrate steps will be performed.

  • The colorimetric reaction is then measured using a microplate reader at the specified wavelength.

  • Calculate the concentrations of LH and FSH in the samples by comparing their absorbance values to the standard curve.

Visualizations

The following diagrams illustrate the signaling pathway of Lecirelin Acetate and a typical experimental workflow for its in vitro study.

Lecirelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lecirelin Lecirelin Acetate GnRHR GnRH Receptor Lecirelin->GnRHR Binds Gq11 Gq/11 Protein GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Secretion LH & FSH Synthesis and Secretion Ca2->Secretion Stimulates PKC->Secretion Stimulates

Caption: Signaling pathway of Lecirelin Acetate in pituitary gonadotrophs.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Dissection 1. Pituitary Gland Dissection Digestion 2. Enzymatic Digestion & Cell Dispersion Dissection->Digestion Plating 3. Cell Plating & Culture (48-72h) Digestion->Plating Stimulation 4. Stimulation with Lecirelin Acetate Plating->Stimulation Collection 5. Collection of Culture Medium Stimulation->Collection Assay 6. LH & FSH Quantification (ELISA) Collection->Assay Data 7. Data Analysis Assay->Data

Caption: Experimental workflow for in vitro studies of Lecirelin Acetate.

References

Method

Application Notes and Protocols for Fixed-Time Artificial Insemination (FTAI) with Lecirelin Acetate

For Researchers, Scientists, and Drug Development Professionals Introduction Lecirelin Acetate is a synthetic nonapeptide analogue of Gonadotropin-Releasing Hormone (GnRH) utilized in veterinary medicine to optimize repr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lecirelin Acetate is a synthetic nonapeptide analogue of Gonadotropin-Releasing Hormone (GnRH) utilized in veterinary medicine to optimize reproductive efficiency in cattle.[1][2] As a potent GnRH agonist, Lecirelin Acetate stimulates the anterior pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), key hormones that regulate follicular development and ovulation.[2] This mechanism of action makes it a critical component in Fixed-Time Artificial Insemination (FTAI) protocols, which are designed to synchronize estrus and ovulation within a herd. The primary advantage of FTAI is the elimination of the need for estrus detection, allowing for insemination of a large number of animals at a predetermined time, thereby improving labor efficiency and overall reproductive management.[1]

These application notes provide a comprehensive overview of the use of Lecirelin Acetate in various FTAI protocols, supported by quantitative data from scientific studies, detailed experimental methodologies, and visual diagrams of the underlying physiological pathways and experimental workflows.

Mechanism of Action: GnRH Receptor Signaling

Lecirelin Acetate, as a GnRH agonist, binds to the GnRH receptors on the gonadotroph cells of the anterior pituitary. This binding initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein-coupled receptor pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC are the principal drivers for the synthesis and release of LH and FSH.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Lecirelin_Acetate Lecirelin Acetate (GnRH Agonist) GnRH_Receptor GnRH Receptor Lecirelin_Acetate->GnRH_Receptor Binds to Gq11_protein Gq/11 Protein GnRH_Receptor->Gq11_protein Activates PLC Phospholipase C (PLC) Gq11_protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Cleaves PIP2 to DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates LH_FSH_synthesis LH & FSH Synthesis & Release Ca_release->LH_FSH_synthesis PKC->LH_FSH_synthesis

Caption: GnRH receptor signaling pathway initiated by Lecirelin Acetate.

Comparative Efficacy of Lecirelin Acetate

Lecirelin Acetate has been demonstrated to be an effective GnRH agonist in FTAI protocols, with efficacy comparable to other commonly used agonists such as Buserelin.

Table 1: Comparison of Conception Rates between Lecirelin and Buserelin in an Ovsynch-based FTAI Protocol in Buffaloes

GnRH AgonistTreatment GroupNumber of Animals (n)Conception Rate (%)
BuserelinGroup 113247.0
Lecirelin Group 2 138 50.0
Source: Adapted from a study on fixed-time artificial insemination in buffaloes.[3]

Fixed-Time Artificial Insemination (FTAI) Protocols

Several FTAI protocols incorporating Lecirelin Acetate have been developed and validated. The choice of protocol may depend on the type of cattle (dairy or beef), reproductive status (cycling vs. anestrus), and management practices.

Ovsynch Protocol

The Ovsynch protocol is a foundational FTAI protocol that synchronizes follicular wave emergence and ovulation.

Ovsynch_Protocol Day0 Day 0 Lecirelin Acetate (GnRH) Day7 Day 7 Prostaglandin F2α (PGF) Day0->Day7 7 days Day9 Day 9 Lecirelin Acetate (GnRH) Day7->Day9 2 days Day10 Day 10 (16-24h post-GnRH) Fixed-Time AI Day9->Day10 16-24 hours

Caption: Ovsynch Protocol Workflow.

Experimental Protocol: Ovsynch

  • Animal Selection: Select healthy, non-pregnant cycling cows or heifers with a body condition score (BCS) between 2.5 and 3.5 (on a 5-point scale).

  • Day 0: Administer an intramuscular (IM) injection of Lecirelin Acetate at the recommended dose (e.g., 25-50 µg). This injection will either ovulate a dominant follicle and initiate a new follicular wave or luteinize a follicle.

  • Day 7: Administer an IM injection of Prostaglandin F2α (PGF2α) (e.g., 25 mg dinoprost (B1670695) or 500 µg cloprostenol) to cause luteolysis (regression of the corpus luteum).

  • Day 9 (56 hours after PGF2α): Administer a second IM injection of Lecirelin Acetate to induce a synchronized ovulation of the new dominant follicle.

  • Day 10 (16 to 24 hours after the second GnRH): Perform fixed-time artificial insemination.[4]

Table 2: Efficacy of a Modified Ovsynch Protocol in Bos Indicus Dairy Cows

Treatment GroupInsemination Time Post-GnRHNumber of Animals (n)Conception Rate (%)
Ovsynch16 hours475
Ovsynch24 hours40
Modified Ovsynch (Double PGF2α)16 hours475
Modified Ovsynch (Double PGF2α)24 hours475
Source: Adapted from a study evaluating Ovsynch protocols in Bos indicus dairy cattle.[5]
Co-Synch + CIDR Protocol

This protocol incorporates a progesterone-releasing intravaginal device (CIDR) to improve synchronization, particularly in anestrous cows.

CoSynch_CIDR_Protocol Day0 Day 0 Lecirelin Acetate (GnRH) + CIDR Insertion Day7 Day 7 PGF + CIDR Removal Day0->Day7 7 days Day9_10 Day 9-10 (60-66h post-PGF) Fixed-Time AI + Lecirelin Acetate (GnRH) Day7->Day9_10 60-66 hours

Caption: Co-Synch + CIDR Protocol Workflow.

Experimental Protocol: Co-Synch + CIDR

  • Animal Selection: Suitable for both cycling and anestrous cows and heifers.

  • Day 0: Administer an IM injection of Lecirelin Acetate and insert a CIDR device.

  • Day 7: Remove the CIDR device and administer an IM injection of PGF2α.

  • Day 9-10 (60 to 66 hours after CIDR removal and PGF2α): Perform fixed-time artificial insemination and administer a second IM injection of Lecirelin Acetate concurrently.[1]

Table 3: Comparison of Pregnancy Rates in Postpartum Beef Cows Using Progestin-Based FTAI Protocols

ProtocolNumber of Animals (n)Pregnancy Rate to FTAI (%)
MGA Select32761
Co-Synch + CIDR 323 66
Source: A study comparing progestin-based protocols in postpartum beef cows.[6]
7 & 7 Synch Protocol

The 7 & 7 Synch protocol is a more recent development that has shown promise in improving estrus expression and pregnancy rates in beef cows.

Seven_Seven_Synch_Protocol Day_minus_17 Day -17 PGF + CIDR Insertion Day_minus_10 Day -10 Lecirelin Acetate (GnRH) Day_minus_17->Day_minus_10 7 days Day_minus_3 Day -3 PGF + CIDR Removal Day_minus_10->Day_minus_3 7 days Day_0 Day 0 (70h post-PGF) Fixed-Time AI Day_minus_3->Day_0 70 hours

Caption: 7 & 7 Synch Protocol Workflow.

Experimental Protocol: 7 & 7 Synch

  • Animal Selection: Primarily evaluated in postpartum beef cows.

  • Day -17: Administer an IM injection of PGF2α and insert a CIDR device.

  • Day -10: Administer an IM injection of Lecirelin Acetate.

  • Day -3: Remove the CIDR device and administer a second IM injection of PGF2α.

Table 4: Comparison of Pregnancy Rates between 7 & 7 Synch and 7-day Co-Synch + CIDR Protocols in Beef Cows Using Sex-Selected Semen

ProtocolAge GroupNumber of Animals (n)FTAI Pregnancy Rate (%)
7 & 7 Synch Mature Cows6352.4
7-day Co-Synch + CIDRMature Cows-44.9
7 & 7 Synch Two-year-old Cows3633.4
7-day Co-Synch + CIDRTwo-year-old Cows-56.7
Source: A study comparing 7&7 Synch and 7-day Co-Synch + CIDR protocols with sex-selected semen.[7]
Double Ovsynch Protocol

The Double Ovsynch protocol is an extended protocol designed to improve the synchronization of follicular waves and enhance fertility, particularly in dairy cows.[6]

Double_Ovsynch_Protocol cluster_presynch Presynchronization (Ovsynch 1) cluster_breedingsynch Breeding (Ovsynch 2) Day_minus_17 Day -17 Lecirelin Acetate (GnRH) Day_minus_10 Day -10 PGF Day_minus_17->Day_minus_10 7 days Day_minus_7 Day -7 Lecirelin Acetate (GnRH) Day_minus_10->Day_minus_7 3 days Day0 Day 0 Lecirelin Acetate (GnRH) Day_minus_7->Day0 7 days Day7 Day 7 PGF Day0->Day7 7 days Day9 Day 9 Lecirelin Acetate (GnRH) Day7->Day9 2 days Day10 Day 10 Fixed-Time AI Day9->Day10 16-24 hours

Caption: Double Ovsynch Protocol Workflow.

Experimental Protocol: Double Ovsynch

  • Animal Selection: Particularly beneficial for dairy cows to improve first-service conception rates.[8]

  • Presynchronization (Ovsynch 1):

    • Day -17: Administer an IM injection of Lecirelin Acetate.

    • Day -10: Administer an IM injection of PGF2α.

    • Day -7: Administer an IM injection of Lecirelin Acetate.

  • Breeding Synchronization (Ovsynch 2):

    • Day 0: Administer an IM injection of Lecirelin Acetate.

    • Day 7: Administer an IM injection of PGF2α. Some protocols recommend a second PGF2α injection 24 hours later to ensure complete luteolysis.[8]

    • Day 9 (56 hours after PGF2α): Administer a final IM injection of Lecirelin Acetate.

    • Day 10 (16 to 24 hours after the final GnRH): Perform fixed-time artificial insemination.[9]

Table 5: Comparison of Pregnancy Rates between Ovsynch and Double Ovsynch Protocols with Single and Double Insemination in Holstein Dairy Cows

ProtocolInsemination StrategyNumber of Animals (n)Pregnancy Rate at 33 days (%)
OvsynchSingle AI5442.6
OvsynchDouble AI (0h & 12h)5450.0
Double Ovsynch Single AI 54 64.8
Double Ovsynch Double AI (0h & 12h) 54 61.1
Source: A comparative evaluation of Ovsynch and Double Ovsynch protocols in Holstein dairy cows.[10]

Dose-Response Considerations

The optimal dose of Lecirelin Acetate can vary depending on the species and protocol. Research in rabbits has shown a clear dose-dependent effect on conception rates. While specific dose-comparison studies for Lecirelin in cattle are less common in the public literature, the generally accepted effective doses for FTAI protocols range from 25 to 50 µg.

Table 6: Effect of Lecirelin Acetate Dosage on Conception Rate in Lactating Rabbit Does

Lecirelin Dose (µ g/doe )Number of Does (n)Conception Rate (%)
0.05-35
0.1-40
0.3--
0.5--
1.0--
1.5--
2.0--
2.5--
3.0--
4.0--
Note: The study indicated that doses equal to or exceeding 0.3 µg resulted in satisfactory reproductive performance. Specific numbers for each dose group were not fully detailed in the abstract.

Progesterone (B1679170) Supplementation

The use of progesterone, typically via a CIDR device, is a common and effective strategy to enhance the efficacy of Lecirelin-based FTAI protocols, especially in animals that are not cycling or have low progesterone levels. Progesterone supplementation helps to suppress premature estrus and ovulation, leading to better synchronization of the follicular wave.

Table 7: Effect of Progesterone Supplementation on Conception Rate in Cross-bred Cattle

Treatment Group (Day 7 post-AI)Number of Animals (n)First Service Conception Rate (%)
Control (Saline)4010
Lecirelin Acetate (100 µg) 40 40
hCG (3300 IU)4050
Progesterone (0.5 mg daily for 4 days)40-
Source: A study on the effect of hormonal administration on day 7 post-insemination.[3]

Conclusion

Lecirelin Acetate is a valuable tool for reproductive management in cattle, enabling the effective implementation of various Fixed-Time Artificial Insemination protocols. The choice of protocol should be tailored to the specific herd characteristics and management goals. The Ovsynch, Co-Synch + CIDR, 7 & 7 Synch, and Double Ovsynch protocols all offer viable strategies for synchronizing ovulation and improving pregnancy rates. Further research to refine dosages and protocol timings for different cattle breeds and production systems will continue to enhance the application of Lecirelin Acetate in modern cattle breeding.

References

Application

Lecirelin Acetate: Application Notes and Protocols for the Treatment of Reproductive Disorders in Cattle

For Researchers, Scientists, and Drug Development Professionals Introduction Lecirelin (B612356) acetate (B1210297), a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent tool in the management of bo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lecirelin (B612356) acetate (B1210297), a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent tool in the management of bovine reproductive disorders.[1] As a GnRH agonist, it plays a pivotal role in modulating the hypothalamic-pituitary-gonadal (HPG) axis, offering precise control over the estrous cycle and ovulation.[1] These characteristics make it invaluable for enhancing reproductive efficiency in cattle, particularly in addressing conditions such as ovarian follicular cysts, anestrus, and for the synchronization of ovulation in artificial insemination (AI) programs.[1][2] This document provides detailed application notes, experimental protocols, and efficacy data to guide researchers and professionals in the development and utilization of lecirelin acetate-based therapies.

Mechanism of Action

Lecirelin acetate functions by mimicking the action of endogenous GnRH.[1] Upon administration, it binds to GnRH receptors in the anterior pituitary gland, triggering a surge in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This LH surge is the critical physiological event that induces ovulation of mature follicles or the luteinization of follicular cysts.[2] The sustained action of lecirelin acetate ensures a predictable ovulatory response, which is fundamental to its therapeutic and management applications in cattle reproduction.

G Hypothalamus Hypothalamus Anterior Pituitary Anterior Pituitary Hypothalamus->Anterior Pituitary LH Surge LH Surge Anterior Pituitary->LH Surge FSH Release FSH Release Anterior Pituitary->FSH Release Ovary Ovary Ovulation / Luteinization Ovulation / Luteinization Ovary->Ovulation / Luteinization Lecirelin Acetate Lecirelin Acetate GnRH Receptors GnRH Receptors Lecirelin Acetate->GnRH Receptors Binds to LH Surge->Ovary Acts on FSH Release->Ovary Acts on G Animal Selection Animal Selection Randomization Randomization Animal Selection->Randomization Treatment Group Treatment Group Randomization->Treatment Group Control Group Control Group Randomization->Control Group Day 0: Administer Lecirelin Acetate Day 0: Administer Lecirelin Acetate Treatment Group->Day 0: Administer Lecirelin Acetate Day 0: Administer Saline Day 0: Administer Saline Control Group->Day 0: Administer Saline Day 7-10: Ultrasound Examination Day 7-10: Ultrasound Examination Day 0: Administer Lecirelin Acetate->Day 7-10: Ultrasound Examination Day 0: Administer Saline->Day 7-10: Ultrasound Examination Data Analysis Data Analysis Day 7-10: Ultrasound Examination->Data Analysis G Day 0 Inject Lecirelin Acetate (GnRH) Day 7 Inject PGF2α Day 0->Day 7 7 days Day 9 Inject Lecirelin Acetate (GnRH) Day 7->Day 9 2 days Day 10 Fixed-Time AI Day 9->Day 10 16-20 hrs Day 40-50 Pregnancy Diagnosis Day 10->Day 40-50 ~30-40 days G Start Start Cow with Reproductive Issue Cow with Reproductive Issue Start->Cow with Reproductive Issue Veterinary Examination Veterinary Examination Cow with Reproductive Issue->Veterinary Examination Diagnosis Diagnosis Veterinary Examination->Diagnosis Ovarian Cyst Ovarian Cyst Diagnosis->Ovarian Cyst Anestrus Anestrus Diagnosis->Anestrus Irregular Cycles Irregular Cycles Diagnosis->Irregular Cycles Cyst Type? Cyst Type? Ovarian Cyst->Cyst Type? Palpable Follicle? Palpable Follicle? Anestrus->Palpable Follicle? Implement Synchronization Protocol (e.g., Ovsynch) Implement Synchronization Protocol (e.g., Ovsynch) Irregular Cycles->Implement Synchronization Protocol (e.g., Ovsynch) Follicular Follicular Cyst Type?->Follicular Luteal Luteal Cyst Type?->Luteal Treat with Lecirelin Acetate (GnRH) Treat with Lecirelin Acetate (GnRH) Follicular->Treat with Lecirelin Acetate (GnRH) Treat with PGF2α Treat with PGF2α Luteal->Treat with PGF2α Monitor and Re-evaluate Monitor and Re-evaluate Treat with Lecirelin Acetate (GnRH)->Monitor and Re-evaluate Treat with PGF2α->Monitor and Re-evaluate Yes Yes Palpable Follicle?->Yes No No Palpable Follicle?->No Yes->Treat with Lecirelin Acetate (GnRH) Consider Progesterone (B1679170) (CIDR) Protocol Consider Progesterone (CIDR) Protocol No->Consider Progesterone (CIDR) Protocol Consider Progesterone (CIDR) Protocol->Monitor and Re-evaluate Implement Synchronization Protocol (e.g., Ovsynch)->Monitor and Re-evaluate

References

Method

Application Notes and Protocols: Epidural vs. Intramuscular Administration of Lecirelin in Dairy Cows

For Researchers, Scientists, and Drug Development Professionals Introduction Lecirelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent GnRH agonist used in veterinary medicine to manage reprod...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lecirelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent GnRH agonist used in veterinary medicine to manage reproductive processes in cattle.[1][2] It is particularly valuable for the treatment of ovarian follicular cysts and for synchronization of ovulation in dairy cows.[1][3][4][5] The conventional route of administration for GnRH analogues is intramuscular injection, which elicits a systemic response by stimulating the pituitary gland to release luteinizing hormone (LH).[3][4][6] Recent research has explored the epidural route as an alternative method of administration, suggesting potential advantages in terms of efficacy and local action.[3][4][6]

These application notes provide a comprehensive overview of the comparative efficacy of epidural versus intramuscular administration of Lecirelin in dairy cows. Detailed experimental protocols and a summary of key quantitative data from relevant studies are presented to guide researchers and drug development professionals in their work.

Mechanism of Action

Lecirelin, as a GnRH agonist, binds to GnRH receptors on the anterior pituitary gland. This binding initially stimulates the release of follicle-stimulating hormone (FSH) and a surge of luteinizing hormone (LH).[7] The LH surge is crucial for inducing ovulation or luteinization of follicular cysts.[5] While the intramuscular route relies solely on this systemic pituitary-gonadal axis, the epidural administration is hypothesized to have a dual mechanism. In addition to systemic absorption and action on the pituitary, the presence of GnRH receptors in the spinal cord and ovaries of some species suggests a potential for direct or local neural pathways to influence ovarian function.[3][4][6]

cluster_IM Intramuscular Administration cluster_Epidural Epidural Administration IM_Admin Intramuscular Lecirelin Systemic Systemic Circulation IM_Admin->Systemic Absorption Pituitary_IM Anterior Pituitary (GnRH Receptors) Systemic->Pituitary_IM LH_Surge_IM LH Surge Pituitary_IM->LH_Surge_IM Stimulation Ovary_IM Ovary LH_Surge_IM->Ovary_IM Ovulation_IM Ovulation / Luteinization Ovary_IM->Ovulation_IM Epidural_Admin Epidural Lecirelin Systemic_Epidural Systemic Circulation Epidural_Admin->Systemic_Epidural Systemic Absorption Spinal_Cord Spinal Cord (GnRH Receptors) Epidural_Admin->Spinal_Cord Local Diffusion Pituitary_Epidural Anterior Pituitary (GnRH Receptors) Systemic_Epidural->Pituitary_Epidural LH_Surge_Epidural LH Surge Pituitary_Epidural->LH_Surge_Epidural Stimulation Ovary_Epidural Ovary LH_Surge_Epidural->Ovary_Epidural Neural_Pathway Neural Pathway Spinal_Cord->Neural_Pathway Neural_Pathway->Ovary_Epidural Direct/Indirect Innervation Ovulation_Epidural Ovulation / Luteinization Ovary_Epidural->Ovulation_Epidural

Caption: Proposed mechanisms of Lecirelin action.

Data Presentation

Table 1: Comparative Efficacy of Lecirelin in Treating Follicular Cysts in Dairy Cows
ParameterEpidural Lecirelin (50 µg)Intramuscular Lecirelin (50 µg)Control (Saline)p-valueReference
Number of Cows 6060100-[6]
Estrus Induction (%) 75% (45/60)57% (34/60)0% (0/100)< 0.05[6]
Pregnancy after 1st AI (%) 71% (32/45)53% (18/34)0%NS[6]
Pregnancy after 2nd AI (%) 77% (10/13)50% (8/16)0%NS[6]
Total Pregnancies (%) 93% (42/45)76% (26/34)0%< 0.05[6]

AI: Artificial Insemination; NS: Not Significant.

Table 2: Effect of Lecirelin Administration Route on Follicle Diameter in an Ovsynch Protocol
ParameterEpidural Lecirelin (50 µg)Intramuscular Lecirelin (50 µg)p-valueReference
Number of Cows 2126-[8]
Dominant Follicle Diameter on Day 7 (mean ± SE) 1.19 ± 0.02 cm1.12 ± 0.02 cm0.045[8]
Dominant Follicle Diameter at Timed AI (mean ± SE) 1.36 ± 0.02 cm1.30 ± 0.02 cm0.059 (Tendency)[8]
Pregnancy Rate (%) 45.2%35.9%> 0.05 (NS)[8]

SE: Standard Error; AI: Artificial Insemination; NS: Not Significant.

Experimental Protocols

Protocol 1: Treatment of Follicular Cysts

This protocol is adapted from the study by Rizzo et al. (2011).[3][6]

1. Animal Selection:

  • Select non-pregnant, lactating dairy cows diagnosed with follicular cysts. Diagnosis should be confirmed via rectal palpation and ultrasonography.

  • Exclude animals with other reproductive pathologies.

2. Experimental Groups:

  • Group L(epid): Epidural administration of 50 µg of Lecirelin.

  • Group L(im): Intramuscular administration of 50 µg of Lecirelin.

  • Control Groups: Epidural or intramuscular administration of an equivalent volume of sterile saline solution.

3. Administration Procedures:

  • Intramuscular Injection: Administer 50 µg of Lecirelin into the neck muscles using a sterile needle and syringe.

  • Epidural Injection:

    • Restrain the cow and disinfect the skin over the sacrococcygeal space.

    • Identify the injection site at the first intercoccygeal space (S5-Co1).

    • Use a sterile 18-gauge needle to penetrate the epidural space. Confirmation is typically achieved by observing the aspiration of air or a drop of saline.

    • Administer 50 µg of Lecirelin into the epidural space.

4. Post-Treatment Monitoring:

  • Monitor cows daily for signs of estrus.

  • Perform artificial insemination (AI) approximately 12 hours after observed estrus.

  • Conduct pregnancy diagnosis via ultrasonography at 30 and 60 days post-AI.

5. Data Collection:

  • Record rates of estrus induction.

  • Record pregnancy rates after the first and second AI.

  • Calculate total pregnancy rates for each group.

Start Select Cows with Follicular Cysts Randomization Randomly Assign to 4 Groups Start->Randomization Group_Lepid Group L(epid): 50 µg Lecirelin (Epidural) Randomization->Group_Lepid Group_Lim Group L(im): 50 µg Lecirelin (IM) Randomization->Group_Lim Group_Cepid Group C(epid): Saline (Epidural) Randomization->Group_Cepid Group_Cim Group C(im): Saline (IM) Randomization->Group_Cim Monitor Monitor for Estrus Group_Lepid->Monitor Group_Lim->Monitor Group_Cepid->Monitor Group_Cim->Monitor AI Perform AI Monitor->AI Estrus Observed Preg_Check Pregnancy Diagnosis (Ultrasound) AI->Preg_Check Analysis Analyze Data: - Estrus Rate - Pregnancy Rate Preg_Check->Analysis

Caption: Workflow for follicular cyst treatment study.

Protocol 2: Ovsynch Protocol with Varied Lecirelin Administration

This protocol is based on the methodology described in studies evaluating GnRH analogues in synchronization protocols.[8][9]

1. Animal Selection:

  • Select healthy, non-pregnant, cycling dairy cows for synchronization.

2. Experimental Groups:

  • Group L(epid): Ovsynch protocol with the first GnRH injection (50 µg Lecirelin) administered epidurally.

  • Group L(im): Ovsynch protocol with the first GnRH injection (50 µg Lecirelin) administered intramuscularly.

3. Ovsynch-56 Protocol:

  • Day 0: Administer 50 µg Lecirelin either epidurally or intramuscularly according to the assigned group.

  • Day 7: Administer a luteolytic dose of Prostaglandin F2α (PGF2α) intramuscularly to all cows.

  • Day 9 (56h after PGF2α): Administer a second dose of GnRH (e.g., 50 µg Lecirelin) intramuscularly to all cows.

  • Day 10 (16h after second GnRH): Perform timed artificial insemination (TAI) on all cows.

4. Ultrasonographic Examinations:

  • Perform transrectal ultrasonography on Day 7 (at the time of PGF2α injection) to measure the diameter of the dominant follicle.

  • Repeat ultrasonography at the time of TAI to measure the pre-ovulatory follicle diameter.

5. Pregnancy Diagnosis:

  • Conduct pregnancy diagnosis via ultrasonography at 30 days post-TAI.

6. Data Collection:

  • Record dominant follicle diameters at specified time points.

  • Calculate pregnancy rates for each group.

cluster_protocol Ovsynch-56 Protocol Timeline cluster_groups Experimental Groups (at Day 0) cluster_measurements Data Collection Points Day0 Day 0 1st GnRH Day7 Day 7 PGF2α Day0->Day7 Group_Epidural Epidural Lecirelin (50 µg) Group_IM Intramuscular Lecirelin (50 µg) Day9 Day 9 (56h) 2nd GnRH Day7->Day9 Measure_D7 Measure Dominant Follicle (at Day 7) Day7->Measure_D7 Day10 Day 10 (16h) Timed AI Day9->Day10 Measure_AI Measure Dominant Follicle (at Timed AI) Day10->Measure_AI Preg_Check Pregnancy Diagnosis (30d post-AI) Day10->Preg_Check

Caption: Ovsynch protocol experimental design.

Conclusion

The available data suggests that epidural administration of Lecirelin is a viable and potentially more effective alternative to the traditional intramuscular route for the treatment of follicular cysts in dairy cows.[3][4][6] Studies have shown significantly higher rates of estrus induction and total pregnancies with epidural administration.[6] Furthermore, in synchronization protocols, epidural Lecirelin has been associated with the development of larger dominant follicles, although a significant improvement in pregnancy rates has not always been observed.[8] The potential for a dual systemic and local mechanism of action makes epidural administration an intriguing area for further research and development. These protocols and data provide a solid foundation for scientists and researchers to design and execute further studies to optimize the reproductive management of dairy cows.

References

Application

Application Notes and Protocols for Combining Lecirelin with Prostaglandins in Reproductive Management

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the principles and practical applications of combining Lecirelin, a potent Gonadotropin-Releasin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and practical applications of combining Lecirelin, a potent Gonadotropin-Releasing Hormone (GnRH) agonist, with prostaglandins (B1171923) for the synchronization of estrus and ovulation in livestock. Detailed experimental protocols, quantitative data from cited studies, and visualizations of the underlying physiological mechanisms are presented to facilitate research and development in reproductive technologies.

Introduction and Rationale

The strategic combination of Lecirelin and prostaglandins forms the cornerstone of numerous highly effective reproductive management protocols in various species, most notably cattle, sheep, and horses. This approach leverages the distinct physiological actions of each hormone to exert precise control over the estrous cycle, enabling fixed-time artificial insemination (FTAI) and improving overall reproductive efficiency.

Lecirelin , as a GnRH agonist, stimulates the anterior pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1] This LH surge is crucial for inducing ovulation of a dominant follicle or initiating a new follicular wave.

Prostaglandins , specifically Prostaglandin F2α (PGF2α) and its synthetic analogues (e.g., cloprostenol, dinoprost), are potent luteolytic agents. They induce the regression of the corpus luteum (CL), leading to a rapid decline in progesterone (B1679170) levels. This fall in progesterone removes the inhibition on the hypothalamus and pituitary, allowing for the final maturation of a dominant follicle and the onset of estrus.

By combining these hormones in a timed sequence, it is possible to synchronize both the follicular and luteal phases of the cycle, leading to a predictable time of ovulation. This eliminates the need for estrus detection, a major labor-intensive and often inaccurate component of traditional artificial insemination (AI) programs.

Signaling Pathways

The efficacy of these protocols is rooted in the specific intracellular signaling cascades initiated by the binding of Lecirelin and prostaglandins to their respective receptors.

Lecirelin (GnRH Agonist) Signaling Pathway

Lecirelin binds to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotroph cells. This binding primarily activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and release of LH and FSH.

GnRH_Signaling_Pathway cluster_cell Pituitary Gonadotroph Cell Lecirelin Lecirelin (GnRH Agonist) GnRHR GnRH Receptor (GnRHR) Lecirelin->GnRHR Binds Gq11 Gq/11 Protein GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_Synthesis LH & FSH Synthesis and Release Ca2->Gonadotropin_Synthesis MAPK MAPK Cascade PKC->MAPK Activates MAPK->Gonadotropin_Synthesis

Lecirelin (GnRH) Signaling Pathway
Prostaglandin F2α (PGF2α) Signaling Pathway

PGF2α binds to the Prostaglandin F receptor (FP), another GPCR, located on luteal cells of the corpus luteum. Similar to the GnRHR, the FP receptor is primarily coupled to the Gq/11 protein. Activation of the PLC-IP3-DAG cascade leads to an increase in intracellular calcium and activation of PKC. These events disrupt steroidogenesis (progesterone production) and initiate apoptosis (programmed cell death) of the luteal cells, resulting in luteolysis.

PGF2a_Signaling_Pathway cluster_cell Luteal Cell PGF2a Prostaglandin F2α FP_Receptor FP Receptor PGF2a->FP_Receptor Binds Gq11 Gq/11 Protein FP_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Progesterone_Inhibition Inhibition of Progesterone Synthesis Ca2->Progesterone_Inhibition Apoptosis Apoptosis (Luteolysis) Ca2->Apoptosis PKC->Progesterone_Inhibition PKC->Apoptosis

Prostaglandin F2α Signaling Pathway

Data Presentation: Comparative Efficacy of Lecirelin-Based Protocols

The following tables summarize quantitative data from studies evaluating the efficacy of reproductive protocols that combine Lecirelin with prostaglandins in various species.

Table 1: Comparative Efficacy of Lecirelin vs. Buserelin in an Ovsynch Protocol in Buffalo

Treatment GroupGnRH AgonistNumber of Animals (n)Conception Rate (%)Reference
Group 1Buserelin13247.0[1][2]
Group 2Lecirelin13850.0[1][2]
No significant difference was observed between the groups (P > 0.05).[1][2]

Table 2: Reproductive Performance of Ewes Synchronized with Prostaglandin-Based Protocols

ProtocolEstrus Response (%)Pregnancy Rate (%)Lambing Rate (%)Reference
PGF2α + PGF2α10087.5-[3]
GnRH + PGF2α10087.5-[3]
GnRH + PGF2α + GnRH (Ovsynch)37.537.5-[3]
P4-eCG (Progesterone-based)-63.459.2[4]
PG-GnRH-PG-69.966.4[4]

Table 3: Efficacy of Lecirelin for Ovulation Induction in Jennies

TreatmentNumber of Animals (n)Ovulation within 48h (%)Reference
Lecirelin (50 µg)1173
hCG (1500 IU)1136

Table 4: Pregnancy Rates in Beef Cows with CO-Synch + CIDR Protocols

ProtocolNumber of Cows (n)Pregnancy Rate (%)Reference
7-day CO-Synch + CIDR67838-70 (avg. 46)[5]
5-day CO-Synch + CIDR (2 PGF injections)-51.75 - 57.98[6]

Experimental Protocols

The following are detailed methodologies for common reproductive protocols utilizing Lecirelin and prostaglandins. These protocols are intended as a guide and may require optimization based on species, breed, nutritional status, and specific herd management goals.

Ovsynch Protocol for Dairy and Beef Cattle

This protocol is designed for fixed-time artificial insemination and does not require estrus detection.[7]

Objective: To synchronize ovulation for FTAI.

Materials:

  • Lecirelin (or other GnRH agonist)

  • Prostaglandin F2α (e.g., Dinoprost) or analogue (e.g., Cloprostenol)

  • Syringes and needles

  • Animal restraining facilities

  • Semen for AI

  • AI equipment

Methodology:

  • Day 0: Administer the first dose of Lecirelin (e.g., 25-50 µg, intramuscularly). This will either ovulate a present dominant follicle or initiate a new follicular wave.

  • Day 7: Administer PGF2α (e.g., 25 mg Dinoprost or 500 µg Cloprostenol, intramuscularly). This will cause luteolysis of the corpus luteum.

  • Day 9 (56 hours after PGF2α): Administer the second dose of Lecirelin (e.g., 25 µg, intramuscularly). This will induce a synchronized ovulation.

  • Day 10 (16 hours after second Lecirelin): Perform fixed-time artificial insemination.

Ovsynch_Protocol Day0 Day 0 Administer Lecirelin (GnRH) Day7 Day 7 Administer PGF2α Day0->Day7 7 days Day9 Day 9 (56h post-PGF2α) Administer Lecirelin (GnRH) Day7->Day9 56 hours Day10 Day 10 (16h post-GnRH) Fixed-Time AI Day9->Day10 16 hours

Ovsynch Protocol Workflow
CO-Synch + CIDR Protocol for Beef Cattle

This protocol incorporates a progesterone-releasing intravaginal device (CIDR) to improve synchronization, especially in anestrous cows.[8]

Objective: To synchronize estrus and ovulation for FTAI, with improved efficacy in non-cycling cows.

Materials:

  • Lecirelin (or other GnRH agonist)

  • Prostaglandin F2α (e.g., Dinoprost) or analogue (e.g., Cloprostenol)

  • Controlled Internal Drug Release (CIDR) device containing progesterone

  • CIDR applicator

  • Syringes and needles

  • Animal restraining facilities

  • Semen for AI

  • AI equipment

Methodology:

  • Day 0: Administer Lecirelin (e.g., 25-50 µg, intramuscularly) and insert a CIDR device.

  • Day 7: Remove the CIDR device and administer PGF2α (e.g., 25 mg Dinoprost or 500 µg Cloprostenol, intramuscularly).

  • Day 10 (60-66 hours after CIDR removal/PGF2α): Administer a second dose of Lecirelin (e.g., 25 µg, intramuscularly) and perform fixed-time artificial insemination concurrently.

CO_Synch_CIDR_Protocol Day0 Day 0 Administer Lecirelin (GnRH) Insert CIDR Day7 Day 7 Remove CIDR Administer PGF2α Day0->Day7 7 days Day10 Day 10 (60-66h post-CIDR removal) Administer Lecirelin (GnRH) & Fixed-Time AI Day7->Day10 60-66 hours

CO-Synch + CIDR Protocol Workflow
Prostaglandin-Based Synchronization with Lecirelin for Ewes

This protocol is suitable for cycling ewes during the breeding season.

Objective: To synchronize estrus for natural mating or AI.

Materials:

  • Lecirelin (or other GnRH agonist)

  • Prostaglandin F2α (e.g., Dinoprost) or analogue (e.g., Cloprostenol)

  • Syringes and needles

  • Animal restraining facilities

  • (Optional) Semen for AI and AI equipment

Methodology:

  • Day 0: Administer the first injection of PGF2α (e.g., 10-15 mg Dinoprost, intramuscularly).

  • Day 7: Administer an injection of Lecirelin (e.g., 25 µg, intramuscularly). This can help to better synchronize the follicular wave.

  • Day 14: Administer the second injection of PGF2α.

  • Estrus Detection and Mating/AI: Estrus is expected approximately 36-72 hours after the second PGF2α injection.[4] Mating or AI should be timed accordingly. For FTAI, insemination is typically performed at a fixed time (e.g., 48-56 hours) after the second PGF2α.

Conclusion

The combination of Lecirelin and prostaglandins provides a powerful and versatile tool for the management of reproduction in livestock. The protocols outlined above, supported by a clear understanding of the underlying signaling pathways and validated by quantitative data, offer researchers and drug development professionals a solid foundation for further innovation. By refining dosages, timing, and incorporating other hormonal treatments, the efficiency of these protocols can be continually improved, contributing to the advancement of animal breeding and production systems.

References

Method

Application Notes and Protocols for Lecirelin in Fish Breeding and Aquaculture

For Researchers, Scientists, and Drug Development Professionals Introduction to Lecirelin Lecirelin is a potent synthetic analogue of gonadotropin-releasing hormone (GnRH), specifically a nonapeptide GnRH agonist.[1][2]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lecirelin

Lecirelin is a potent synthetic analogue of gonadotropin-releasing hormone (GnRH), specifically a nonapeptide GnRH agonist.[1][2] Marketed under brand names such as Dalmarelin and Supergestran, it is utilized in veterinary medicine to stimulate ovulation and manage reproductive cycles.[1][3] In aquaculture, Lecirelin serves as a highly effective agent for inducing final oocyte maturation (FOM), ovulation, and spermiation in a variety of cultured fish species.[3][4][5] Its application addresses common reproductive dysfunctions in captive fish, where environmental cues are often insufficient to trigger the necessary hormonal cascade for spawning.[4][6] Lecirelin's primary advantage over traditional methods, like using pituitary extracts, is the elimination of potential disease transmission and the ability to administer precise, standardized doses.[4]

Mechanism of Action

Lecirelin functions by mimicking the action of natural GnRH.[7][8] It binds to GnRH receptors in the pituitary gland, stimulating the synthesis and release of two critical gonadotropin hormones (GTH): Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[4] These hormones then act on the gonads to promote gamete development and release.[4]

In many teleost fish, particularly cyprinids, the release of GTH is also regulated by dopamine (B1211576), which acts as a potent gonadotropin-release inhibitory factor.[4][9] Dopamine can suppress the release of LH from the pituitary, thereby preventing ovulation even in the presence of GnRH.[9][10] To overcome this inhibition, Lecirelin is frequently administered in combination with a dopamine receptor antagonist, such as metoclopramide (B1676508) or domperidone (B1670879).[3][10][11] The antagonist blocks dopamine's inhibitory signal, allowing the stimulatory effect of Lecirelin to proceed effectively, leading to a significant surge in LH and successful spawning.[10][12]

Lecirelin_Signaling_Pathway cluster_brain Brain (Hypothalamus) cluster_pituitary Pituitary Gland cluster_gonads Gonads (Ovary/Testis) GnRH_Neuron GnRH Neuron GnRH_Receptor GnRH Receptor GnRH_Neuron->GnRH_Receptor Natural GnRH (+) Dopamine_Neuron Dopamine Neuron Gonadotroph_Cell Gonadotroph Cell Dopamine_Neuron->Gonadotroph_Cell Dopamine (-) GnRH_Receptor->Gonadotroph_Cell Activates Gametes Final Maturation & Ovulation/Spermiation Gonadotroph_Cell->Gametes LH / FSH Release Lecirelin Lecirelin (GnRH Agonist) (Exogenous) Lecirelin->GnRH_Receptor Binds & Stimulates (+) Dopamine_Antagonist Dopamine Antagonist (e.g., Metoclopramide) Dopamine_Antagonist->Gonadotroph_Cell Blocks Inhibition

Caption: Signaling pathway of Lecirelin and a dopamine antagonist in fish.
Application Notes

  • Species Specificity : The efficacy and optimal dosage of Lecirelin can vary significantly between fish species.[6] It has been successfully used in a range of species including African catfish (Clarias gariepinus), tench (Tinca tinca), common carp (B13450389) (Cyprinus carpio), rudd (Scardinius erythrophthalmus), and ide (Leuciscus idus).[3]

  • Combined Therapy : For species with strong dopaminergic inhibition (e.g., carp, catfish), co-administration with a dopamine antagonist like metoclopramide or domperidone is essential for achieving high ovulation and spawning rates.[3][11][12]

  • Dosage : Doses are calculated based on the body weight of the fish. Overdosing or underdosing can lead to a lack of response or poor egg quality.[6]

  • Timing and Latency : The time from injection to ovulation (latency period) is temperature-dependent and species-specific.[3] Regular monitoring is crucial to ensure gametes are collected at the optimal time. For example, in African catfish, ovulation occurred 13 hours post-injection with Lecirelin, compared to 12 hours for carp pituitary homogenate.[3]

  • Route of Administration : Intraperitoneal (i.p.) or intramuscular (i.m.) injections are the most common methods of administration.[3][11][13]

Quantitative Data Summary

The following tables summarize the quantitative results from various studies on the application of Lecirelin and other GnRH analogues for induced breeding in different fish species.

Table 1: Efficacy of Lecirelin in African Catfish (Clarias gariepinus)

Treatment Group Lecirelin Dose (µg/kg) Dopamine Antagonist Dose (mg/kg) Ovulation Rate (%) Latency Period (hours) Reference
Experimental 15 Metoclopramide (10) 100 13 [3]
Control (CPH*) N/A N/A 87.5 12 [3]

CPH: Carp Pituitary Homogenate at 4 mg/kg

Table 2: Comparative Efficacy of GnRH Analogues in Various Fish Species

Species Inducing Agent Dose Dopamine Antagonist Ovulation Rate (%) Fertilization Rate (%) Hatching Rate (%) Reference
Bream (Abramis brama) Ovopel (GnRHa) 1 pellet/fish Metoclopramide 100 >80 N/A [11]
Stinging Catfish (H. fossilis) Wova-FH (sGnRH) 0.4 mL/kg Domperidone >92 (implied) ~85 ~80 [13]
Stinging Catfish (H. fossilis) Ovaprim (sGnRH) 0.4 mL/kg Domperidone 92 ~82 ~75 [13]
Stinging Catfish (H. fossilis) Easy-spawn (GnRH) 0.5 mL/kg Domperidone 27.5 ~75 ~65 [13]

| African Catfish (C. gariepinus) | Suprecur® (Buserelin) | 50 µg/kg | Motilium® (5 mg/kg) | 100 (implied) | >75 | 83.56 |[14] |

Note: Ovopel contains a mammalian GnRH analogue (18-20 µg) and metoclopramide (8-10 mg).[11] Wova-FH and Ovaprim contain a salmon GnRH analogue (sGnRH) and a dopamine inhibitor.[13]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving Lecirelin for induced breeding.

General Protocol for Induced Spawning in African Catfish (Clarias gariepinus)

This protocol is based on the methodology described for inducing ovulation in African catfish using Lecirelin and metoclopramide.[3]

1. Broodstock Selection and Acclimation:

  • Select sexually mature female catfish with a swollen, soft abdomen.

  • Acclimate the selected fish in experimental tanks (e.g., 2.5 m³) for a period before the experiment.

  • Maintain water temperature within the optimal range for the species (e.g., 24–25°C).[3]

2. Hormone Preparation:

  • Lecirelin Solution: Prepare a stock solution of Lecirelin. For a 15 µg/kg dose, dissolve the required amount in physiological saline (0.9% NaCl).

  • Dopamine Antagonist Solution: Dissolve the dopamine antagonist (e.g., Metoclopramide at 10 mg/kg) in physiological saline.[3]

  • The final injection volume should be practical for administration (e.g., 0.5-1.0 mL/kg).

3. Hormone Administration:

  • Anesthetize the fish using an appropriate anesthetic (e.g., 2-phenoxyethanol) to minimize stress and handling injury.[11]

  • Weigh each fish accurately to calculate the precise hormone dosage.

  • Administer the prepared Lecirelin and metoclopramide solutions via intraperitoneal (i.p.) injection at the base of the pelvic fin.[3][11]

4. Ovulation Monitoring:

  • Begin checking for ovulation approximately 10 hours after hormone injection.[3]

  • Check hourly by gently pressing the abdomen to see if eggs are released.[3] Note the time when ovulation occurs to determine the latency period.

5. Gamete Collection:

  • Once ovulation is confirmed, anesthetize the female fish.

  • Carefully strip the eggs by applying gentle pressure to the abdomen, collecting them in a clean, dry plastic vessel.[3][11]

  • Weigh the total mass of eggs obtained.

  • Collect milt from mature males. This can be done by stripping or by dissecting the testes from sacrificed males.[3]

6. Artificial Fertilization:

  • Use the "dry method" for fertilization.[11]

  • Add a small volume of pooled milt to the collected eggs.

  • Mix gently for 30-60 seconds to ensure contact.

  • Activate the sperm by adding a small amount of clean water and continue to mix gently for another 1-2 minutes.[15]

7. Incubation and Data Collection:

  • Rinse the fertilized eggs with clean water to remove excess milt and debris.

  • Transfer the eggs to incubation trays or jars with adequate aeration and controlled temperature.[11]

  • After a set period (e.g., 24 hours), determine the fertilization rate by counting the number of developing embryos versus unfertilized eggs in a subsample.

  • Monitor embryonic development and calculate the hatching rate (percentage of fertilized eggs that successfully hatch).

Experimental_Workflow A 1. Broodstock Selection (Mature females) B 2. Acclimation (Tanks at 24-25°C) A->B C 3. Hormone Preparation (Lecirelin + Metoclopramide in Saline) B->C D 4. Anesthesia & Weighing C->D E 5. Intraperitoneal Injection (Dose based on body weight) D->E F 6. Ovulation Monitoring (Start at 10h post-injection) E->F G 7. Gamete Collection (Stripping eggs, collecting milt) F->G H 8. Artificial Fertilization ('Dry Method') G->H I 9. Incubation (Controlled temperature & aeration) H->I J 10. Data Analysis (Latency, Fertilization Rate, Hatching Rate) I->J

Caption: General experimental workflow for induced breeding using Lecirelin.

References

Technical Notes & Optimization

Troubleshooting

Lecirelin Acetate Technical Support Center: Optimizing Conception Rates

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Lecirelin (B612356) Acetate in reproductive research. Frequently Aske...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Lecirelin (B612356) Acetate in reproductive research.

Frequently Asked Questions (FAQs)

Q1: What is Lecirelin Acetate and how does it work?

A1: Lecirelin Acetate is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH).[1] As a GnRH agonist, it binds to GnRH receptors on the anterior pituitary gland, stimulating the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2] This surge in gonadotropins, particularly LH, induces ovulation, making it a valuable tool for synchronizing estrus and improving conception rates in animal models.[2]

Q2: What is the primary application of Lecirelin Acetate in research?

A2: Lecirelin Acetate is widely used in veterinary medicine and reproductive research to manage and improve breeding efficiency.[3] Its main applications include inducing ovulation, synchronizing estrous cycles for fixed-time artificial insemination (FTAI), and treating ovarian cystic conditions.[4][5]

Q3: How does Lecirelin Acetate compare to other GnRH agonists like Buserelin (B193263) or Gonadorelin?

A3: Studies have shown that Lecirelin Acetate is an effective GnRH agonist, comparable to others like Buserelin. In buffaloes, conception rates were similar between groups treated with Lecirelin and Buserelin in a GnRH/PGF2α/GnRH protocol (50.0% vs. 47.0%, respectively).[6] In cattle, Lecirelin and Buserelin induced a greater LH release compared to Gonadorelin.[7] The choice of agonist may depend on the specific protocol, species, and research objectives.

Q4: What are the recommended dosages for Lecirelin Acetate?

A4: The optimal dosage of Lecirelin Acetate varies by species and desired outcome.

  • Cattle: For estrus synchronization and improving conception rates, a common dosage is 50 µg per animal. For the treatment of ovarian cysts, the dosage is typically increased to 100 µg per animal.[4]

  • Rabbits: To induce ovulation and improve conception rates, a dosage of 0.75 µg per animal administered at the time of artificial insemination is recommended.[4] However, dose-response studies in rabbits have shown that favorable conception rates are achieved with doses of 0.3 µg and higher.[8]

Q5: Can Lecirelin Acetate be used in Fixed-Time Artificial Insemination (FTAI) protocols?

A5: Yes, Lecirelin Acetate is a key component of many FTAI protocols, such as Ovsynch.[3] These protocols are designed to synchronize follicular development and ovulation, allowing for insemination at a predetermined time without the need for estrus detection.[2]

Troubleshooting Guides

Issue 1: Low Conception Rates After Using a Synchronization Protocol with Lecirelin Acetate.

Possible Causes and Solutions:

  • Incorrect Protocol Timing: Strict adherence to the timing of all hormonal injections (GnRH, PGF2α) and insemination is critical.[9] Deviating from the protocol can lead to asynchrony between ovulation and insemination.

    • Solution: Review the specific FTAI protocol being used (e.g., Ovsynch, Co-Synch) and ensure all steps are followed precisely. Use a calendar or planner to mark injection and insemination times.[10]

  • Animal Factors: The physiological state of the animals can significantly impact success.

    • Nutritional Status: Animals in poor body condition may not respond adequately to hormonal treatments.[9]

      • Solution: Ensure animals are on an appropriate nutritional plane leading up to and during the breeding season.

    • Postpartum Anestrus: Cows that have recently calved may not have resumed cycling.[9]

      • Solution: Allow for an adequate voluntary waiting period post-calving before initiating a synchronization protocol. Presynchronization strategies may help induce cyclicity in anestrous animals.[11]

  • Incorrect Hormone Administration: Improper injection technique or dosage can lead to treatment failure.

    • Solution: Ensure proper intramuscular injection technique. Verify the correct dosage of Lecirelin Acetate and other hormones based on the protocol and species.

  • Semen Quality and Handling: Poor quality or improperly handled semen will result in low conception rates regardless of successful ovulation.[9]

    • Solution: Use high-quality semen from a reputable source and follow proper semen handling and thawing procedures.

Issue 2: High Variability in Ovulation Timing Following Lecirelin Acetate Administration.

Possible Causes and Solutions:

  • Follicular Status at the Time of GnRH Injection: The size and developmental stage of the dominant follicle when Lecirelin Acetate is administered will influence the timing and occurrence of ovulation. The Ovsynch protocol is designed to control follicular wave emergence to ensure a responsive follicle is present.[11]

    • Solution: Implement a presynchronization protocol to ensure a more uniform follicular status across the group of animals at the start of the FTAI protocol.[11]

  • Individual Animal Variation: There is natural biological variation in the response to hormonal treatments.[12]

    • Solution: While some variation is expected, significant asynchrony may indicate an underlying issue with the protocol or animal health that needs to be addressed.

  • Luteolysis Failure: In protocols involving PGF2α, incomplete regression of the corpus luteum (CL) can interfere with follicular development and ovulation.[13]

    • Solution: In cases of suspected luteolysis failure, a second PGF2α injection 24 hours after the first may be considered.[13]

Data Presentation

Table 1: Effect of Lecirelin Acetate Dosage on Conception Rates in Nulliparous and Lactating Rabbits

Lecirelin Acetate Dose (µ g/doe )Conception Rate - Nulliparous Does (%)Conception Rate - Lactating Does (%)
0.0510.010.0
0.1-40.0
0.2--
0.3-Favorable
0.5--
1.0--
1.589.5-
2.0 and abovePotential for increased abortionsPotential for increased abortions

Data adapted from Zapletal & Pavlik, 2008.[8][14] Favorable conception rates were noted for doses of 0.3 µg and higher in lactating does.

Table 2: Comparison of GnRH Analogs on Ovulation Response in Cattle

GnRH AnalogDoseOvulation/Follicle Disappearance Rate (%)
Gonadorelin100 µg73
Lecirelin25 µg82
Lecirelin50 µg100
Buserelin10 µg100

Data adapted from Picard-Hagen et al., 2015.[7]

Table 3: Efficacy of Lecirelin Acetate in Repeat Breeding Crossbred Cows

Treatment GroupNumber of AnimalsConception Rate (%)
Control (No Treatment)3237.5
Lecirelin Acetate (Dalmarelin) at AI3268.75

Data adapted from a 2015 study on repeat breeding crossbred cows.[15]

Experimental Protocols

Protocol 1: Evaluating the Efficacy of Lecirelin Acetate in a Fixed-Time Artificial Insemination (Ovsynch) Protocol in Cattle

Objective: To determine the effect of Lecirelin Acetate on ovulation synchronization and conception rates in cattle using a standard Ovsynch protocol.

Materials:

  • Lecirelin Acetate solution (e.g., 25 µg/mL)

  • Prostaglandin F2α (PGF2α) solution

  • Syringes and needles for intramuscular injection

  • Ultrasound equipment for ovarian examination

  • Artificial insemination equipment and semen

Methodology:

  • Animal Selection: Select a cohort of healthy, cycling cows or heifers.

  • Day 0: Administer the first dose of Lecirelin Acetate (GnRH1) via intramuscular injection. This will initiate a new follicular wave.

  • Day 7: Administer PGF2α via intramuscular injection to cause luteolysis (regression of the corpus luteum).

  • Day 9: Administer the second dose of Lecirelin Acetate (GnRH2) via intramuscular injection to induce ovulation of the dominant follicle.

  • Day 10 (16-20 hours after GnRH2): Perform fixed-time artificial insemination.

  • Data Collection:

    • Use transrectal ultrasonography to monitor ovarian structures (follicle size, presence of a corpus luteum, ovulation) at key time points (Day 0, Day 7, Day 9, and 24-48 hours post-TAI).

    • Collect blood samples to measure plasma LH concentrations at timed intervals following GnRH injections to confirm the LH surge.

    • Perform pregnancy diagnosis via ultrasonography at 30-40 days post-insemination to determine conception rates.

  • Analysis: Compare ovulation rates and conception rates between the Lecirelin Acetate-treated group and a control group (if applicable).

Visualizations

Lecirelin_Acetate_Signaling_Pathway Lecirelin Lecirelin Acetate (GnRH Agonist) GnRHR GnRH Receptor Lecirelin->GnRHR Pituitary Anterior Pituitary Gonadotrope Cell G_protein Gq/11 G-protein Activation GnRHR->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC LH_FSH_synthesis LH & FSH Synthesis and Release Ca_PKC->LH_FSH_synthesis Ovary Ovary LH_FSH_synthesis->Ovary Acts on Ovulation Ovulation Ovary->Ovulation

Caption: Lecirelin Acetate signaling pathway in the anterior pituitary.

Ovsynch_Protocol_Workflow Day0 Day 0 Administer GnRH (Lecirelin Acetate) Day7 Day 7 Administer PGF2α Day0->Day7 7 days Day9 Day 9 Administer GnRH (Lecirelin Acetate) Day7->Day9 2 days Day10 Day 10 (16-20h post-GnRH) Fixed-Time AI Day9->Day10 16-20 hours

Caption: Ovsynch protocol experimental workflow.

Troubleshooting_Logic Start Low Conception Rates CheckTiming Was Protocol Timing Strictly Followed? Start->CheckTiming CheckAnimals Are Animals in Good Body Condition and Cycling? CheckTiming->CheckAnimals Yes SolutionTiming Solution: Review and Adhere to Protocol Schedule CheckTiming->SolutionTiming No CheckAdmin Was Hormone Administration Correct? CheckAnimals->CheckAdmin Yes SolutionAnimals Solution: Improve Nutrition, Use Presynchronization CheckAnimals->SolutionAnimals No CheckSemen Is Semen Quality and Handling Optimal? CheckAdmin->CheckSemen Yes SolutionAdmin Solution: Verify Dosage and Injection Technique CheckAdmin->SolutionAdmin No SolutionSemen Solution: Ensure Proper Semen Management CheckSemen->SolutionSemen No

Caption: Troubleshooting logic for low conception rates.

References

Optimization

Troubleshooting low efficacy of Lecirelin in ovulation induction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the low efficacy of Lecirelin (B612356) in ovulation induction experiments. Troubleshoo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the low efficacy of Lecirelin (B612356) in ovulation induction experiments.

Troubleshooting Guide

This guide is designed to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during the use of Lecirelin for ovulation induction.

Issue: Suboptimal or No Ovulation Observed After Lecirelin Administration

Question: What are the potential causes for the low efficacy of Lecirelin in my ovulation induction protocol?

Answer: Low efficacy of Lecirelin, a synthetic gonadotropin-releasing hormone (GnRH) agonist, can stem from several factors ranging from procedural inconsistencies to biological variations.[1][2] A systematic approach to troubleshooting is crucial for identifying the root cause. Potential areas to investigate include:

  • Compound Integrity and Storage: The stability of Lecirelin is critical for its biological activity. Improper storage can lead to degradation of the peptide.[1]

  • Dosage and Administration: The dosage of Lecirelin is species-specific and even varies between nulliparous and lactating animals of the same species.[3][4] The route and timing of administration are also critical factors.[5]

  • Biological Factors: The physiological state of the animal, including baseline hormone levels and the presence of dominant follicles, can significantly impact the response to GnRH agonists.[6][7] In some cases, a suboptimal response may be due to issues with the pituitary's ability to release luteinizing hormone (LH).[8][9]

  • Experimental Protocol: The overall experimental design, including the use of other hormones for synchronization, can influence the effectiveness of Lecirelin.[2][10]

Below is a logical workflow to troubleshoot low efficacy:

G start Low Efficacy Observed storage Verify Storage Conditions (-20°C or -80°C, sealed, away from moisture) start->storage prep Review Preparation Protocol (Correct solvent, fresh preparation) start->prep dose Check Dosage and Administration (Species-specific dose, correct route) start->dose protocol Evaluate Synchronization Protocol (Appropriate timing with other hormones) start->protocol bio_factors Assess Biological Readiness (Dominant follicle presence, baseline LH) start->bio_factors improper_storage Incorrect Storage (Degraded Lecirelin) storage->improper_storage Incorrect improper_prep Preparation Error (Incorrect concentration) prep->improper_prep Incorrect improper_dose Dosage/Admin Error dose->improper_dose Incorrect improper_protocol Protocol Timing Error protocol->improper_protocol Incorrect improper_bio Suboptimal Biological State bio_factors->improper_bio Incorrect solution Solution: 1. Obtain new Lecirelin vial. 2. Re-evaluate dose based on literature. 3. Optimize synchronization protocol. 4. Screen animals for biological readiness. improper_storage->solution improper_prep->solution improper_dose->solution improper_protocol->solution improper_bio->solution

Troubleshooting workflow for low Lecirelin efficacy.

Question: How can I verify the quality and activity of my Lecirelin stock?

Answer: If you suspect issues with your Lecirelin stock, you can perform a bioassay to confirm its activity. A common method is to administer the questionable Lecirelin to a small group of animals and measure the resulting LH surge. A robust LH response would indicate that the Lecirelin is active. For a more quantitative approach, a GnRH receptor binding assay can be performed to determine the binding affinity of your Lecirelin stock.[11]

Frequently Asked Questions (FAQs)

1. What is Lecirelin and what is its mechanism of action?

Lecirelin is a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH).[12] It functions as a GnRH agonist, meaning it binds to and activates GnRH receptors in the anterior pituitary gland.[1][13] This activation stimulates the synthesis and release of gonadotropins, primarily luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][11] The surge in LH is the direct trigger for ovulation.[2]

The signaling pathway initiated by Lecirelin binding to its G protein-coupled receptor (GPCR) involves the activation of phospholipase C, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, which ultimately results in gonadotropin release.[14][15]

G cluster_cell Gonadotrope Cell lecirelin Lecirelin gnrhr GnRH Receptor (GPCR) lecirelin->gnrhr Binds g_protein Gq/11 Protein gnrhr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc lh_fsh_synthesis LH/FSH Synthesis & Release ca_release->lh_fsh_synthesis pkc->lh_fsh_synthesis G start Start prep_reagents Prepare Reagents (Buffers, Ligands, Lecirelin dilutions) start->prep_reagents setup_plate Set up 96-well Plate (Total Binding, NSB, Competitor wells) prep_reagents->setup_plate add_components Add Components (Membrane prep, Radioligand, Lecirelin/NSB control) setup_plate->add_components incubate Incubate to Equilibrium (e.g., 60-120 min at 25°C) add_components->incubate harvest Harvest and Wash (Rapid filtration over glass fiber filters) incubate->harvest count Measure Radioactivity (Scintillation counting) harvest->count analyze Analyze Data (Calculate specific binding, plot dose-response curve, determine IC₅₀ and Ki) count->analyze end End analyze->end

References

Troubleshooting

Lecirelin Acetate stability and storage conditions for research labs

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Lecirelin Acetate. The information is presented in a question...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Lecirelin Acetate. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Lecirelin Acetate powder?

A1: Lecirelin Acetate in its solid (powder) form is relatively stable. For long-term storage, it is recommended to store the lyophilized powder in a sealed container, protected from moisture. Specific temperature recommendations from suppliers vary, but generally fall into two categories for optimal stability.

Q2: How should I store Lecirelin Acetate after reconstituting it in a solvent?

A2: Once reconstituted, the stability of Lecirelin Acetate decreases. Stock solutions should be prepared, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored frozen. It is crucial to store solutions in tightly sealed containers to prevent evaporation and contamination.

Q3: What solvents are recommended for reconstituting Lecirelin Acetate?

A3: Lecirelin Acetate is soluble in water and DMSO. For biological experiments, sterile water or a buffer appropriate for your assay is recommended. If using water, it is advisable to filter-sterilize the solution through a 0.22 μm filter before use. For creating stock solutions for in vitro assays, DMSO can also be used.

Q4: What are the known degradation pathways for Lecirelin Acetate?

A4: As a synthetic peptide, Lecirelin Acetate is susceptible to several degradation pathways common to peptides, including:

  • Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid residues if present, can be catalyzed by acidic or basic conditions.

  • Oxidation: Amino acid residues such as methionine, cysteine, tryptophan, and histidine are susceptible to oxidation, which can be accelerated by exposure to oxygen, light, and trace metals.

  • Deamidation: Asparagine and glutamine residues can undergo deamidation to form aspartic acid and glutamic acid, respectively. This can alter the peptide's charge and conformation.

  • Racemization: Amino acids can convert from their L-form to the D-form, particularly under basic conditions, which can impact biological activity.

Q5: How can I minimize degradation during my experiments?

A5: To minimize degradation, it is important to:

  • Use high-purity solvents and reagents.

  • Work with solutions on ice when possible.

  • Protect solutions from light by using amber vials or covering them with foil.

  • Use buffers at a pH where the peptide is most stable, typically between pH 5 and 6 for many GnRH analogs.

  • Prepare fresh solutions for each experiment or use properly stored single-use aliquots.

Storage Conditions Summary

The following tables summarize the recommended storage conditions for Lecirelin Acetate in both powder and solution forms based on information from various suppliers.

Table 1: Storage of Lyophilized Lecirelin Acetate Powder

Storage TemperatureDurationNotes
-20°CUp to 3 yearsKeep sealed and protected from moisture.
-80°CUp to 2 yearsKeep sealed and protected from moisture.

Table 2: Storage of Reconstituted Lecirelin Acetate Solutions

Storage TemperatureDurationSolventNotes
-20°CUp to 1 monthWater or DMSOAliquot to avoid freeze-thaw cycles. Keep sealed.
-80°CUp to 6 monthsWater or DMSOAliquot to avoid freeze-thaw cycles. Keep sealed.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected biological activity in my assay.

  • Possible Cause 1: Degradation of Lecirelin Acetate.

    • Solution: Ensure that the stock solutions have been stored correctly at -20°C or -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.

  • Possible Cause 2: Incorrect concentration of the stock solution.

    • Solution: Re-verify the calculations used to prepare the stock solution. If possible, confirm the concentration using a validated analytical method such as HPLC-UV.

  • Possible Cause 3: Adsorption of the peptide to labware.

    • Solution: Use low-protein-binding microcentrifuge tubes and pipette tips. Pre-rinsing pipette tips with the solution before dispensing can also help.

Issue 2: Appearance of unexpected peaks in my HPLC chromatogram.

  • Possible Cause 1: Presence of degradation products.

    • Solution: Compare the chromatogram of a freshly prepared standard to an aged or stressed sample. Degradation products will appear as new peaks, often with different retention times.

  • Possible Cause 2: "Ghost peaks" or system contaminants.

    • Solution: Inject a blank (mobile phase or sample solvent) to see if the unexpected peaks are present. These can arise from contaminants in the mobile phase, autosampler, or column. Ensure high-purity solvents and clean system components.

  • Possible Cause 3: Sample solvent incompatibility.

    • Solution: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., high concentration of organic solvent), it can cause peak distortion or splitting. Whenever possible, dissolve the sample in the initial mobile phase.

Experimental Protocols

Protocol 1: Forced Degradation Study of Lecirelin Acetate

This protocol is designed to intentionally degrade Lecirelin Acetate to identify potential degradation products and to develop a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Lecirelin Lecirelin Acetate Stock Solution (e.g., 1 mg/mL in water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) Lecirelin->Acid Expose to stress Base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) Lecirelin->Base Expose to stress Oxidation Oxidative Degradation (e.g., 3% H2O2, RT, 24h) Lecirelin->Oxidation Expose to stress Thermal Thermal Degradation (e.g., 80°C, 48h) Lecirelin->Thermal Expose to stress Neutralize Neutralization/ Quenching Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize HPLC Stability-Indicating HPLC-UV Neutralize->HPLC Inject LCMS LC-MS for Degradant ID HPLC->LCMS Analyze peaks

Forced degradation experimental workflow.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Lecirelin Acetate in water.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 80°C.

  • Sampling: Take aliquots from each stress condition at various time points (e.g., 0, 4, 8, 24, 48 hours).

  • Quenching:

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute the oxidative and thermal samples with the mobile phase.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2). For identification of degradation products, use LC-MS.

Protocol 2: Stability-Indicating HPLC Method for GnRH Agonists (Adapted for Lecirelin Acetate)

This method is adapted from published methods for other GnRH agonists like Leuprolide Acetate and is intended as a starting point for method development for Lecirelin Acetate.

HPLC_Method_Workflow cluster_system HPLC System cluster_mobile_phase Mobile Phase cluster_gradient Gradient Elution cluster_run Run Parameters Column Column: C18 (e.g., 4.6 x 150 mm, 5 µm) Detector Detector: UV at 220 nm Column->Detector MobileA A: 0.1% Trifluoroacetic Acid (TFA) in Water Time0 0-5 min: 20% B MobileA->Time0 MobileB B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile MobileB->Time0 Time15 5-25 min: 20-60% B Time0->Time15 Time20 25-30 min: 60% B Time15->Time20 Time25 30-35 min: 20% B (Re-equilibration) Time20->Time25 Flow Flow Rate: 1.0 mL/min Injection Injection Volume: 20 µL Flow->Injection Temp Column Temperature: 30°C Injection->Temp

HPLC method parameters for Lecirelin Acetate analysis.

Signaling Pathway

Lecirelin Acetate, as a GnRH agonist, acts on the Gonadotropin-Releasing Hormone Receptor (GnRH-R) in the pituitary gland. The binding of Lecirelin Acetate to GnRH-R initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

GnRH_Signaling_Pathway Lecirelin Lecirelin Acetate (GnRH Agonist) GnRHR GnRH Receptor (GPCR) Lecirelin->GnRHR Binds to Gq11 Gq/11 Protein GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca MAPK MAPK Cascade (ERK, JNK, p38) Ca->MAPK Activates PKC->MAPK Activates Transcription Gene Transcription MAPK->Transcription Promotes Synthesis LH & FSH Synthesis and Release Transcription->Synthesis

Simplified GnRH receptor signaling pathway.

Optimization

Technical Support Center: Lecirelin Acetate Long-Term Animal Studies

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of Lecirelin (B612356) Aceta...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of Lecirelin (B612356) Acetate in long-term animal studies.

Frequently Asked Questions (FAQs)

Q1: Is there extensive long-term toxicology data available for Lecirelin Acetate from animal studies?

A1: Publicly available, detailed long-term toxicology data specifically for Lecirelin Acetate is limited. Regulatory assessments often rely on data from other GnRH agonists with similar structures and pharmacological actions, such as leuprolide acetate. This is a common practice when a complete toxicological profile for a specific analogue is not available.

Q2: What is the most significant finding from a long-term study with Lecirelin Acetate?

A2: A one-year study in rats identified a Lowest Observed Adverse Effect Level (LOAEL) of 0.6 mg/kg body weight/day. The specific adverse effects observed at this dose are not detailed in the publicly available summary documents.

Q3: What are the known side effects of Lecirelin Acetate observed in animal studies?

A3: The primary side effects observed in studies with Lecirelin Acetate are related to its pharmacological activity as a GnRH agonist. In a study on rabbits, administration of higher doses of Lecirelin Acetate was associated with abortions.[1][2][3] Due to the limited specific data on Lecirelin Acetate, side effects observed with other GnRH agonists, like leuprolide acetate, are considered relevant. These include suppression of reproductive function, decreased reproductive organ weight, and foetotoxicity (increased fetal mortality and decreased fetal body weight in rabbits).

Q4: Where can I find detailed experimental protocols for long-term toxicology studies of Lecirelin Acetate?

Troubleshooting Guide

Problem: I am designing a long-term study for a GnRH agonist and need to establish a safety profile. Where do I start without specific long-term data for my compound?

Solution:

  • Review existing data for the drug class: Start by compiling all available information on the long-term side effects of other GnRH agonists. This will provide a strong indication of the potential target organs and types of toxicity to expect.

  • Consult regulatory guidelines: Adhere to established guidelines for chronic toxicity studies from regulatory bodies like the FDA and EMA. These provide a framework for study design, duration, and endpoints.

  • Conduct dose-range finding studies: Before initiating a long-term study, it is crucial to perform shorter-term dose-range finding studies to identify the maximum tolerated dose (MTD) and to select appropriate dose levels for the chronic study.

  • Incorporate sensitive endpoints: Based on the known pharmacology of GnRH agonists, ensure your study protocol includes sensitive endpoints for reproductive toxicity, hormonal changes, and effects on reproductive organs.

Problem: I am observing unexpected side effects in my long-term animal study with a GnRH agonist. How can I determine if they are related to the treatment?

Solution:

  • Analyze dose-response relationship: Evaluate if the incidence and severity of the observed side effect increase with the dose of the GnRH agonist. A clear dose-response relationship is a strong indicator of a treatment-related effect.

  • Compare with the control group: Carefully compare the findings in the treated groups with the concurrent control group. The presence of the effect only in the treated animals strengthens the evidence for a causal link.

  • Consider the mechanism of action: Assess whether the observed side effect can be plausibly linked to the known pharmacological mechanism of GnRH agonists (i.e., initial stimulation followed by downregulation of the hypothalamic-pituitary-gonadal axis).

  • Histopathological examination: Conduct a thorough histopathological examination of relevant tissues to identify any microscopic changes that could explain the observed gross findings.

Data Presentation

Table 1: Summary of Observed Side Effects of Lecirelin Acetate and Related GnRH Agonists in Long-Term Animal Studies

SpeciesCompoundDurationObserved Side Effects
RatLecirelin Acetate1 yearNot specified, LOAEL established at 0.6 mg/kg bw/day
RabbitLecirelin AcetateNot specifiedAbortions at higher doses[1][2][3]
Rat, RabbitLeuprolide Acetate (surrogate)Not specifiedSuppression of reproductive function, decreased reproductive organ weight, increased fetal mortality, decreased fetal body weight

Table 2: Quantitative Data on Side Effects of Lecirelin Acetate in Animal Studies

SpeciesParameterDoseOutcome
RatLowest Observed Adverse Effect Level (LOAEL)0.6 mg/kg bw/dayNot specified
Rabbit (Lactating)Abortion≥ 1.5 µ g/doe Increased incidence of abortions[1][2][3]
Rabbit (Nulliparous)Abortion≥ 2.0 µ g/doe Increased incidence of abortions[1][2][3]

Experimental Protocols

Table 3: Generalized Experimental Protocol for a Long-Term (1-Year) Chronic Toxicity Study in Rats

ParameterDescription
Test System Rodent (e.g., Sprague-Dawley rats)
Number of Animals 20 males and 20 females per group
Dose Groups Control (vehicle), Low Dose, Mid Dose, High Dose
Route of Administration Clinically relevant route (e.g., subcutaneous injection)
Dosing Frequency Daily
Duration of Treatment 12 months
Observations - Clinical signs (daily) - Body weight (weekly) - Food consumption (weekly) - Ophthalmoscopy (pre-test and at termination) - Hematology (at 3, 6, and 12 months) - Clinical Chemistry (at 3, 6, and 12 months) - Urinalysis (at 3, 6, and 12 months)
Terminal Procedures - Gross necropsy - Organ weights - Histopathology of a comprehensive list of tissues
Toxicokinetics Satellite groups for plasma concentration analysis at various time points

Visualizations

GnRH_Signaling_Pathway cluster_intracellular Intracellular Space Lecirelin Acetate (GnRH Agonist) Lecirelin Acetate (GnRH Agonist) GnRHR GnRH Receptor Lecirelin Acetate (GnRH Agonist)->GnRHR G_Protein Gq/11 Protein GnRHR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C DAG->PKC Activates Ca_Release->PKC Activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Gene_Transcription Gene Transcription (LH & FSH synthesis) MAPK_Cascade->Gene_Transcription Leads to Gonadotropin_Release Gonadotropin Release (LH & FSH) Gene_Transcription->Gonadotropin_Release

Caption: GnRH Agonist Signaling Pathway.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase (e.g., 12 months) cluster_post_study Post-Study Phase Protocol_Design Protocol Design & Regulatory Compliance Dose_Range_Finding Dose-Range Finding Studies (e.g., 28-day) Protocol_Design->Dose_Range_Finding Animal_Acclimatization Animal Acclimatization (e.g., 1-2 weeks) Dose_Range_Finding->Animal_Acclimatization Dosing Daily Dosing (Control, Low, Mid, High) Animal_Acclimatization->Dosing Observations Daily Clinical Observations Dosing->Observations Measurements Weekly Body Weight & Food Consumption Dosing->Measurements Sampling Periodic Blood/Urine Sampling (e.g., 3, 6, 12 months) Dosing->Sampling Necropsy Terminal Necropsy & Organ Weight Measurement Sampling->Necropsy Histopathology Histopathological Examination of Tissues Necropsy->Histopathology Data_Analysis Data Analysis & Statistical Evaluation Histopathology->Data_Analysis Final_Report Final Study Report Generation Data_Analysis->Final_Report

Caption: Generalized Experimental Workflow for a Long-Term Toxicity Study.

References

Troubleshooting

Technical Support Center: Optimizing Bovine Pregnancy Rates with Lecirelin Acetate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the application of Lecirelin Acetate...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the application of Lecirelin Acetate in cattle reproductive management. Our goal is to facilitate successful experimental design and execution, leading to improved pregnancy rates and overall herd reproductive efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving Lecirelin Acetate.

Question: What are the potential reasons for a low ovulation rate after the second Lecirelin Acetate injection in a timed artificial insemination (TAI) protocol?

Answer: A suboptimal ovulation response can be attributed to several factors:

  • Incorrect Timing of Administration: The second GnRH injection is crucial for inducing ovulation of the dominant follicle. Ensure the interval between the prostaglandin (B15479496) (PGF2α) injection and the second Lecirelin Acetate injection is optimal for the specific protocol being used (e.g., 48 to 56 hours in many Ovsynch variations).[1][2]

  • Follicular Status: The efficacy of the GnRH analogue is dependent on the presence of a responsive dominant follicle. If the follicle is too small or atretic at the time of injection, ovulation may not occur. Presynchronization strategies can help ensure a higher percentage of animals have a responsive follicle.[3]

  • Dosage: While studies have shown comparable efficacy between different doses of GnRH analogues, ensure the administered dose of Lecirelin Acetate is in line with established protocols (typically 25-50 µg).[4][5][6]

  • Animal Health and Nutrition: Cows with a poor body condition score (BCS) or those under metabolic stress may have a compromised response to hormonal treatments.

Question: We are observing a high incidence of follicular cysts despite using a Lecirelin Acetate-based synchronization protocol. What could be the cause?

Answer: The development of follicular cysts, an anovulatory condition, can sometimes occur. Potential causes include:

  • Hormonal Imbalance: Insufficient LH release following the GnRH injection can lead to the failure of ovulation and the subsequent development of a cyst. This may be more prevalent in animals with underlying endocrine disruptions.

  • Stress: Environmental or metabolic stress can interfere with the normal hormonal cascade required for ovulation.

  • Alternative Administration Route: One study has shown that epidural administration of Lecirelin Acetate can be an effective treatment for follicular cysts, suggesting a potential alternative therapeutic approach in refractory cases.[7]

Question: Our pregnancy rates are lower than expected when using Lecirelin Acetate in a Fixed-Time AI (FTAI) program. How can we troubleshoot this?

Answer: Lower-than-expected pregnancy rates in FTAI programs are a common challenge. Consider the following:

  • Protocol Adherence: Strict adherence to the timing of injections and insemination is critical for the success of any FTAI protocol.[8]

  • Semen Quality and Insemination Technique: Ensure high-quality semen is used and that artificial insemination is performed correctly by a skilled technician.

  • Post-Insemination Progesterone (B1679170) Levels: Low progesterone levels after AI can contribute to embryonic loss.[9] Some studies have investigated the use of a GnRH analogue like Lecirelin Acetate or hCG 7 days post-AI to induce an accessory corpus luteum (CL) and increase progesterone concentrations, which has been shown to improve conception rates in some cases.[9][10]

  • Cow Category: The response to synchronization protocols can differ between heifers and lactating cows. Some protocols, like Ovsynch, may be less effective in heifers.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is Lecirelin Acetate and how does it work?

A1: Lecirelin Acetate is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH).[11][12][13] It is a nonapeptide that has a higher bioactivity and a more prolonged effect compared to natural GnRH.[12][14] When administered, it stimulates the anterior pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[11] The subsequent LH surge is responsible for inducing ovulation of mature ovarian follicles.[11]

Q2: What are the primary applications of Lecirelin Acetate in cattle?

A2: Lecirelin Acetate is primarily used for the reproductive management of cattle.[8] Its main applications include:

  • Estrus Synchronization: To bring a group of cows into heat at a similar time, which facilitates more efficient breeding management.[8][11]

  • Ovulation Induction: To control the timing of ovulation, which is essential for Fixed-Time Artificial Insemination (FTAI) protocols.[8][11]

  • Treatment of Ovarian Cysts: By inducing an LH surge, it can help to luteinize follicular cysts.[12][15]

  • Improving Conception Rates: It is used in protocols to improve the likelihood of pregnancy following artificial insemination.[12][16]

Q3: How does Lecirelin Acetate compare to other GnRH analogues like Buserelin (B193263) or Gonadorelin?

A3: Studies have shown that Lecirelin Acetate is an effective GnRH analogue for use in synchronization protocols.[5]

  • LH Release: Lecirelin and Buserelin have been shown to induce a greater LH release compared to Gonadorelin.[5]

  • Ovulation Rate: The percentage of dominant follicle disappearance (ovulation or luteinization) has been shown to be high and comparable between Lecirelin, Buserelin, and Gonadorelin when used at appropriate doses.[5]

  • Progesterone Levels: Following administration during the luteal phase, all three GnRH analogues lead to an increase in plasma progesterone concentrations.[5]

Q4: Can Lecirelin Acetate be used in conjunction with other hormones?

A4: Yes, Lecirelin Acetate is most commonly used in combination with other hormones, particularly Prostaglandin F2α (PGF2α), in protocols like Ovsynch.[3][8][11] It can also be used with progesterone-releasing devices (e.g., CIDRs) to further control the estrous cycle.[8]

Q5: What is the recommended dosage and administration route for Lecirelin Acetate in cattle?

A5: The recommended dosage can vary depending on the specific application.

  • For estrus synchronization and improving conception rates, a common dose is 50 µg of Lecirelin per animal, administered via intramuscular injection.[6]

  • For the treatment of ovarian cysts, a higher dose of 100 µg may be used.[6] It is crucial to follow the specific protocol and product recommendations.

Q6: Are there any known side effects or contraindications for Lecirelin Acetate?

A6: Lecirelin Acetate is generally considered safe for use in cattle with no withdrawal period for milk or meat.[6][17] Minor local swelling at the injection site has been reported in some animals.[18] It should not be used in animals with a known hypersensitivity to the active substance.[12]

Data Presentation

Table 1: Comparison of First Service Conception Rates (FSCR) with Lecirelin Acetate and other Hormonal Treatments.

Treatment GroupNumber of Animals (n)First Service Conception Rate (%)Reference
Control (No Treatment)3237.5[16]
Lecirelin Acetate (at AI)3268.75[16]
Control (Saline)4010[10]
Lecirelin Acetate (day 7 post-AI)4040[10]
hCG (day 7 post-AI)4050[10]
Progesterone (day 7 post-AI)40Non-significant difference from control[10]

Table 2: Ovarian Response to Lecirelin Acetate and hCG Administered 7 Days Post-AI.

ParameterControlLecirelin Acetate (d 7-LA)hCG (d 7-hCG)Reference
Formation of Accessory Corpus Luteum (ACL) 0%50%80%[9]
Diameter of Spontaneous Corpus Luteum (SCL) 7 days post-treatment No significant changeSignificantly higher than controlSignificantly higher than control[9]

Table 3: Comparison of LH Surge and Follicular Dynamics following different GnRH Analogue Treatments.

GnRH AnalogueDoseMean Maximal LH ConcentrationTime to Peak LHDominant Follicle Disappearance RateReference
Gonadorelin100 µgLower1 hour earlier73%[5]
Lecirelin25 µg2.5x higher than Gonadorelin-82%[5]
Lecirelin50 µg2.5x higher than Gonadorelin-100%[5]
Buserelin10 µg2.5x higher than Gonadorelin-100%[5]

Experimental Protocols

Protocol 1: Ovsynch Protocol for Timed Artificial Insemination in Lactating Dairy Cows

This protocol is designed to synchronize ovulation and allow for fixed-time AI without the need for estrus detection.[1][3][19]

Methodology:

  • Day 0: Administer the first injection of Lecirelin Acetate (e.g., 50 µg, IM). This will cause either ovulation or luteinization of any existing dominant follicle and initiate a new follicular wave.

  • Day 7: Administer an injection of Prostaglandin F2α (PGF2α) (e.g., 25 mg cloprostenol (B1669231) or 500 µg dinoprost, IM). This will cause the regression of the corpus luteum (CL) that was present or formed after the first GnRH injection.

  • Day 9 (48-56 hours after PGF2α): Administer the second injection of Lecirelin Acetate (e.g., 50 µg, IM). This will induce an LH surge and trigger ovulation of the new dominant follicle.

  • Day 10 (16-20 hours after the second GnRH): Perform a single fixed-time artificial insemination.

Monitoring:

  • Ovarian structures (follicles, CL) can be monitored via transrectal ultrasonography at each step of the protocol to assess response.

  • Blood samples can be collected to measure progesterone concentrations to confirm luteolysis and subsequent luteal function.

Protocol 2: Post-Insemination Lecirelin Acetate Treatment to Potentially Enhance Pregnancy Rates

This protocol is based on studies suggesting that increasing progesterone levels after AI may improve embryo survival.[9][10]

Methodology:

  • Perform artificial insemination (AI) at the detected estrus or following a standard synchronization protocol.

  • Day 7 post-AI: Administer a single injection of Lecirelin Acetate (e.g., 100 µg, IM). The aim is to induce ovulation of any dominant follicle present from the first follicular wave post-estrus, leading to the formation of an accessory corpus luteum (ACL).

  • Pregnancy Diagnosis: Perform pregnancy diagnosis at a suitable time post-AI (e.g., 35-45 days) via ultrasonography or rectal palpation.

Monitoring:

  • Transrectal ultrasonography can be used to confirm the presence and size of the spontaneous CL (SCL) and the formation of an ACL.

  • Blood samples can be collected before and after the Day 7 treatment to measure changes in serum progesterone concentrations.

Visualizations

Lecirelin_Acetate_Signaling_Pathway cluster_pituitary Pituitary Gonadotroph Lecirelin Lecirelin Acetate (GnRH Analogue) GnRHR GnRH Receptor Lecirelin->GnRHR Binds to Pituitary Anterior Pituitary Gland (Gonadotroph Cells) G_protein Gq/11 G-protein GnRHR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC LH_FSH_synthesis LH & FSH Synthesis and Release Ca_release->LH_FSH_synthesis PKC->LH_FSH_synthesis Ovary Ovary LH_FSH_synthesis->Ovary Acts on Follicle Dominant Follicle LH_FSH_synthesis->Follicle Induces Ovary->Follicle Contains Ovulation Ovulation Follicle->Ovulation

Caption: Signaling pathway of Lecirelin Acetate in the bovine pituitary gland.

Ovsynch_Protocol_Workflow Day0 Day 0 Lecirelin Acetate (GnRH) Injection 1 Day7 Day 7 PGF2α Injection Day0->Day7 7 days Day9 Day 9 (48-56h post-PGF2α) Lecirelin Acetate (GnRH) Injection 2 Day7->Day9 48-56 hours Day10 Day 10 (16-20h post-GnRH 2) Fixed-Time AI Day9->Day10 16-20 hours

Caption: Experimental workflow for a standard Ovsynch protocol.

Troubleshooting_Low_Pregnancy_Rates Start Low Pregnancy Rates Observed Check_Protocol Review Protocol Adherence (Timing, Dosage) Start->Check_Protocol Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Check_AI Evaluate AI Technique & Semen Quality AI_OK AI & Semen Quality High? Check_AI->AI_OK Check_Cows Assess Cow Factors (BCS, Health, Heifer vs. Cow) Cows_OK Cows in Good Condition? Check_Cows->Cows_OK Protocol_OK->Check_AI Yes Fix_Protocol Correct Protocol Implementation Protocol_OK->Fix_Protocol No AI_OK->Check_Cows Yes Fix_AI Improve AI Technique/ Use Higher Quality Semen AI_OK->Fix_AI No Improve_Cow_Management Improve Nutrition & Health Management Cows_OK->Improve_Cow_Management No Consider_Post_AI_Tx Consider Post-AI Progesterone Support (e.g., GnRH on Day 7) Cows_OK->Consider_Post_AI_Tx Yes

Caption: Logical troubleshooting flow for low pregnancy rates.

References

Optimization

Technical Support Center: Lecirelin in Bovine Ovulatory Response Research

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lecirelin in bovine reproductive experiments....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lecirelin in bovine reproductive experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving Lecirelin, providing potential causes and recommended solutions.

Issue 1: Suboptimal Ovulatory Response to Lecirelin Treatment

Question: We are observing a lower-than-expected ovulation rate in our experimental cows following Lecirelin administration. What are the potential contributing factors?

Answer: A suboptimal ovulatory response to Lecirelin, a potent GnRH agonist, can be influenced by several physiological and management factors.[1][2] Key areas to investigate include the cow's physiological state at the time of treatment and the experimental protocol itself.

Potential Causes and Solutions:

  • Physiological State of the Cow:

    • Stage of the Estrous Cycle: The presence of a functional corpus luteum (CL) and associated high progesterone (B1679170) levels can suppress the LH surge induced by GnRH agonists.[3][4] Cows treated in the follicular phase generally show a more robust LH response compared to those in the luteal phase.[3]

      • Recommendation: Ensure accurate synchronization of the estrous cycle before initiating treatment. Administer Lecirelin when a dominant follicle of adequate size is present and progesterone levels are low for optimal results in ovulation induction protocols.

    • Postpartum Interval: The responsiveness to GnRH agonists can be variable in the early postpartum period.[5][6] Factors such as uterine health and the resumption of normal cyclicity play a crucial role.

      • Recommendation: Allow for an adequate voluntary waiting period post-calving before initiating hormonal treatments. For anestrous cows, a combined progestin and GnRH protocol may be more effective.[6]

    • Body Condition Score (BCS): Cows with a low BCS may have compromised reproductive function, leading to a diminished response to hormonal treatments.[7][8][9][10] Conversely, very high BCS can also be associated with fertility issues.

      • Recommendation: Ensure cows are on an appropriate nutritional plane and have an optimal BCS (typically 2.5-3.5 on a 5-point scale) before and during the experimental period.[10] A significant loss of body condition during early lactation can negatively impact conception rates.[7][11]

    • Dominant Follicle Size: The presence of a growing, dominant follicle of at least 10 mm in diameter is generally required for ovulation to be successfully induced by a GnRH agonist.[3]

      • Recommendation: Use ultrasonography to confirm the presence and size of a dominant follicle before administering Lecirelin.

  • Experimental Protocol:

    • Dosage and Administration: While Lecirelin is effective at various dosages, incorrect dosage or administration route can affect outcomes.[12][13]

      • Recommendation: For ovulation synchronization, a typical dose is 50 µg of Lecirelin administered intramuscularly.[12] For treating conditions like ovarian cysts, a higher dose of 100 µg may be required.[12] Always adhere to the recommended dosage and administration route as specified in your protocol or by the manufacturer.

    • Choice of GnRH Agonist: Different GnRH analogs can elicit varied LH responses.[1][2][13]

      • Recommendation: While Lecirelin is a potent GnRH agonist, if results are consistently suboptimal, consider a comparative study with other agonists like buserelin (B193263) or gonadorelin (B1671987) to determine the most effective agent for your specific experimental conditions.[2][13]

Issue 2: High Variability in Ovulatory Response Within a Treatment Group

Question: We are observing high variability in the ovulatory response to Lecirelin among cows in the same treatment group. How can we reduce this variability?

Answer: High variability often points to a lack of uniformity in the experimental subjects.

Potential Causes and Solutions:

  • Inconsistent Physiological State: As detailed in Issue 1, variations in the stage of the estrous cycle, BCS, and postpartum day among cows can lead to different responses to Lecirelin.

    • Recommendation: Implement a stringent cow selection process. Ensure all cows in an experimental group are at a similar stage of their estrous cycle, have a consistent BCS, and are within a defined postpartum period.

  • Follicular Wave Status: Administering Lecirelin at different stages of the follicular wave will result in varied responses.

    • Recommendation: Incorporate a pre-synchronization protocol to ensure that the follicular wave is at a similar stage across all animals at the time of Lecirelin administration.

Frequently Asked Questions (FAQs)

1. What is Lecirelin and how does it work?

Lecirelin is a synthetic analogue of gonadotropin-releasing hormone (GnRH).[14][15] As a GnRH agonist, it binds to GnRH receptors in the anterior pituitary gland, stimulating the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[16][17] This induced LH surge triggers the final maturation of the dominant follicle and ovulation.[16]

2. What are the common applications of Lecirelin in bovine research?

Lecirelin is widely used for:

  • Synchronization of estrus and ovulation: It is a key component of fixed-time artificial insemination (FTAI) protocols.[12][16]

  • Treatment of ovarian follicular cysts: The LH surge induced by Lecirelin helps to luteinize cystic structures.[12][14][18]

  • Improving conception rates: It can be used to ensure timely ovulation in relation to insemination.[12][19]

3. What is a typical dosage of Lecirelin for inducing ovulation in cows?

A standard dose for inducing ovulation or for use in synchronization protocols is 50 µg of Lecirelin administered via intramuscular injection.[12] For the treatment of ovarian cysts, the recommended dose is often higher, at 100 µg.[12]

4. How does Lecirelin compare to other GnRH agonists like Buserelin and Gonadorelin?

Studies have shown that Lecirelin, Buserelin, and Gonadorelin are all effective in inducing ovulation.[13] However, some research suggests that Lecirelin and Buserelin may induce a more potent LH surge compared to Gonadorelin.[2][13] The choice of agonist may depend on the specific protocol and desired outcome.

Data Presentation

Table 1: Comparative Efficacy of Different GnRH Agonists on LH Surge and Ovulation

GnRH Agonist Dose Mean Maximal LH Concentration (ng/mL) Ovulation Rate (%)
Gonadorelin 100 µg Lower 73%
Lecirelin 25 µg Higher 82%
Lecirelin 50 µg Higher 100%
Buserelin 10 µg Higher 100%

Data adapted from a study in Holstein heifers on day 6 or 7 of the estrous cycle.[13]

Table 2: Effect of Lecirelin Dosage in an Ovsynch Protocol for Buffaloes

Treatment Group First GnRH Dose Second GnRH Dose Conception Rate (%)
Buserelin 20 µg 10 µg 47.0%
Lecirelin 50 µg 25 µg 50.0%

Data from a study comparing Buserelin and Lecirelin in a fixed-time artificial insemination protocol in buffaloes.[20][21]

Experimental Protocols

Protocol 1: Ovsynch Protocol for Timed Artificial Insemination (TAI)

This protocol is designed to synchronize follicular development and ovulation to allow for TAI.

  • Day 0: Administer the first injection of a GnRH agonist (e.g., 50 µg of Lecirelin) to synchronize follicular wave emergence.

  • Day 7: Administer an injection of Prostaglandin F2α (PGF2α) to cause luteolysis (regression of the corpus luteum).

  • Day 9: Administer a second injection of a GnRH agonist (e.g., 50 µg of Lecirelin) to induce ovulation of the dominant follicle.

  • 12 to 24 hours after the second GnRH injection: Perform TAI.

Visualizations

Lecirelin_Signaling_Pathway cluster_pituitary Lecirelin Lecirelin (GnRH Agonist) GnRHR GnRH Receptor Lecirelin->GnRHR Binds to G_protein Gq/11 Protein GnRHR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation LH_FSH_synthesis LH & FSH Synthesis and Secretion Ca_release->LH_FSH_synthesis PKC_activation->LH_FSH_synthesis Pituitary_cell Anterior Pituitary Gonadotroph

Caption: Lecirelin signaling pathway in the anterior pituitary.

Ovsynch_Protocol_Workflow Day0 Day 0 Administer Lecirelin (GnRH) Day7 Day 7 Administer PGF2α Day0->Day7 7 days Day9 Day 9 Administer Lecirelin (GnRH) Day7->Day9 2 days TAI Day 9.5 - 10 Timed Artificial Insemination Day9->TAI 12-24 hours

Caption: Ovsynch protocol experimental workflow.

Troubleshooting_Logic cluster_physiology Physiological Factors cluster_protocol Protocol Factors Start Low Ovulatory Response Observed CheckPhysiology Assess Cow Physiological State Start->CheckPhysiology CheckProtocol Review Experimental Protocol Start->CheckProtocol EstrousCycle Stage of Estrous Cycle? CheckPhysiology->EstrousCycle BCS Body Condition Score? CheckPhysiology->BCS Postpartum Postpartum Interval? CheckPhysiology->Postpartum FollicleSize Dominant Follicle Size? CheckPhysiology->FollicleSize Dosage Correct Dosage? CheckProtocol->Dosage Administration Correct Administration? CheckProtocol->Administration GnRH_Choice Appropriate GnRH Agonist? CheckProtocol->GnRH_Choice Solution Implement Corrective Actions: - Standardize cow selection - Optimize nutrition - Refine protocol timing/dosage EstrousCycle->Solution BCS->Solution Postpartum->Solution FollicleSize->Solution Dosage->Solution Administration->Solution GnRH_Choice->Solution

Caption: Troubleshooting logic for low ovulatory response.

References

Troubleshooting

Technical Support Center: Minimizing Injection Site Reactions with Lecirelin Acetate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize injection site reactions (ISR...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize injection site reactions (ISRs) during experiments with Lecirelin Acetate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the administration of Lecirelin Acetate and provides detailed experimental protocols to investigate and mitigate these reactions.

Issue 1: High Incidence of Erythema and Edema at the Injection Site

Possible Causes:

  • Formulation pH: A pH significantly different from physiological pH (around 7.4) can cause local irritation.

  • Buffer Type: Certain buffers, such as citrate (B86180) buffers, have been associated with a higher incidence of injection site pain and irritation compared to phosphate (B84403) or histidine buffers.[1]

  • Excipients: Some preservatives or stabilizing agents may be irritating to subcutaneous tissues.

  • Injection Volume: Large injection volumes can distend tissue and trigger an inflammatory response.

Troubleshooting Steps & Experimental Protocol:

  • Review Formulation Components:

    • Verify the pH of the Lecirelin Acetate formulation.

    • Identify the buffer system and other excipients used. One formulation of Lecirelin Acetate contains glacial acetic acid, disodium (B8443419) phosphate dodecahydrate, sodium chloride, and benzyl (B1604629) alcohol.[2]

  • Optimize Formulation (if possible):

    • pH Adjustment: Aim for a formulation with a pH as close to physiological as possible.

    • Buffer Selection: If feasible, consider reformulating with less irritating buffers like phosphate or histidine.[1]

    • Excipient Review: Evaluate each excipient for its potential to cause local irritation.

  • Refine Administration Technique:

    • Reduce Injection Volume: If the protocol allows, decrease the injection volume.

    • Rotate Injection Sites: For studies involving repeated dosing, ensure injection sites are rotated to prevent cumulative irritation.[1]

Experimental Protocol: Assessment of Local Tolerance to Subcutaneous Lecirelin Acetate Injections in a Rabbit Model

This protocol is adapted from established guidelines for local tolerance testing.[1]

  • Objective: To evaluate the local tissue reaction following a single or repeated subcutaneous administration of a Lecirelin Acetate formulation.

  • Animal Model: New Zealand White rabbits are a commonly used model.[1]

  • Groups:

    • Test Group: Receives the Lecirelin Acetate formulation.

    • Control Group: Receives a saline control injection.

  • Methodology:

    • Administer a single subcutaneous injection of the test or control article. The volume should be appropriate for the size of the animal.

    • For repeated dose studies, administer injections daily for a specified duration (e.g., 7 or 14 days), rotating injection sites.[1]

    • Observation: Observe and score the injection sites for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after the last injection using a standardized scoring system (e.g., Draize scale).[1]

    • Macroscopic and Microscopic Examination: At the end of the observation period, euthanize the animals.

      • Perform a macroscopic examination of the injection site and surrounding tissues for any abnormalities.[1]

      • Collect the injection site and surrounding tissue, fix in 10% neutral buffered formalin, and process for histopathological examination to assess for inflammation, necrosis, and other tissue changes.[1]

Issue 2: Formation of Nodules or Sterile Abscesses at the Injection Site

Possible Causes:

  • Immunological Reaction: The animal may have an allergic or foreign body reaction to Lecirelin Acetate or other components of the formulation. Depot formulations with biodegradable polymers have been associated with these types of reactions.

  • Improper Injection Technique: Incorrect needle depth or a rapid injection can cause tissue trauma and contribute to the formation of nodules or abscesses.

Troubleshooting Steps:

  • Injection Technique Review:

    • Ensure all personnel are thoroughly trained in the proper subcutaneous or intramuscular injection technique for the specific animal model.

    • Use a new, sterile needle of the appropriate gauge for each injection.

    • Inject the solution slowly and steadily to minimize tissue trauma.

  • Consider Alternative Formulations:

    • If sterile abscesses are a recurring issue, it may be necessary to consider a different formulation or drug delivery system.

  • Veterinary Consultation:

    • Consult with a veterinarian to rule out infection and to get recommendations for managing the lesions. Warm compresses may help promote drainage and resolution of sterile abscesses.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of injection site reactions?

A1: Injection site reactions can be caused by a combination of factors related to the formulation, administration technique, and the individual animal's response.

  • Formulation-Related Factors:

    • pH and Buffers: Formulations with a non-physiological pH or certain types of buffers (e.g., citrate) can cause pain and irritation.[1]

    • Viscosity: Highly viscous formulations can increase pain upon injection.[1]

    • Excipients: Preservatives and stabilizing agents can be irritating to tissues.[1]

    • Osmolality: Hypertonic solutions are sometimes used to reduce injection volume but can increase pain.

  • Administration-Related Factors:

    • Injection Volume: Larger volumes can cause tissue distension and pain.[1]

    • Injection Speed: A slow, steady injection is generally better tolerated.

    • Needle Gauge and Length: Using the smallest appropriate needle size can reduce pain and tissue trauma.

    • Temperature of Injectate: Injecting a cold solution can cause discomfort. It is advisable to allow refrigerated medications to come to room temperature before administration.

  • Host-Related Factors:

    • Immune Response: The animal's immune system can react to the drug or excipients, leading to inflammation. This can be a normal part of the desired immune response for vaccines but is an adverse effect for other drugs.

Q2: What is the expected incidence of injection site reactions with Lecirelin Acetate?

A2: Lecirelin Acetate is generally reported to be well-tolerated in target species like cattle and rabbits. Studies in cattle have noted minor local injection site swelling in some animals that resolved within several days.[1] In a safety study in rabbits, no significant treatment-associated adverse events were reported.[1] The summary of product characteristics for one Lecirelin Acetate product states that no adverse reactions were observed.[2]

Q3: How can I proactively mitigate injection site reactions in my experimental design?

A3: Proactive mitigation strategies can significantly reduce the incidence and severity of ISRs.[1]

  • Formulation Optimization: When possible, aim for a formulation with a physiological pH and use non-irritating buffers and excipients.[1] Minimize viscosity and injection volume.[1]

  • Proper Administration Technique: Ensure all personnel are well-trained in the appropriate injection techniques for the animal model being used. Rotate injection sites for repeated dosing.[1]

  • Pilot Studies: Conduct small-scale pilot studies to evaluate the local tolerance of a new formulation before proceeding to a large-scale experiment.[1]

Data Presentation

Table 1: Incidence of Injection Site Reactions with Various GnRH Agonists in Animal Studies

Disclaimer: Data for Lecirelin Acetate specifically is limited. This table provides a general overview of injection site reactions observed with other GnRH agonists and is for illustrative purposes.

GnRH Agonist/VaccineAnimal ModelRoute of AdministrationObserved Injection Site ReactionsIncidenceReference
GnRH Vaccine (Improvac)HorsesIntramuscularSwelling, pain, stiffness of the neck, pyrexia, apathy, lamenessNot specified5
GnRH Vaccine (Equity)HorsesIntramuscularVisible swelling after the second vaccination in maresNot specified5
Lecirelin AcetateCattleIntramuscularMinor local injection site swelling"in some animals"1
Lecirelin AcetateRabbitsIntramuscularNo significant treatment-associated adverse eventsNot reported1

Mandatory Visualization

cluster_formulation Formulation Factors cluster_administration Administration Technique cluster_host Host Factors pH pH ISR Injection Site Reaction (Erythema, Edema, Pain, Nodules) pH->ISR Buffer Buffer Type Buffer->ISR Viscosity Viscosity Viscosity->ISR Excipients Excipients Excipients->ISR Volume Injection Volume Volume->ISR Speed Injection Speed Speed->ISR Needle Needle Size Needle->ISR Temp Injectate Temperature Temp->ISR Immune Immune Response Immune->ISR Start Start: High Incidence of ISRs Observed ReviewFormulation Review Formulation (pH, Buffer, Excipients) Start->ReviewFormulation ReviewTechnique Review Administration Technique (Volume, Speed, Needle, Site Rotation) Start->ReviewTechnique OptimizeFormulation Optimize Formulation (Adjust pH, Change Buffer) ReviewFormulation->OptimizeFormulation RefineTechnique Refine Administration Technique ReviewTechnique->RefineTechnique LocalToleranceStudy Conduct Local Tolerance Study (Rabbit Model) OptimizeFormulation->LocalToleranceStudy RefineTechnique->LocalToleranceStudy EvaluateResults Evaluate Macroscopic & Histopathological Results LocalToleranceStudy->EvaluateResults ImplementChanges Implement Optimized Protocol EvaluateResults->ImplementChanges End End: Minimized ISRs ImplementChanges->End Injection Subcutaneous Injection of Lecirelin Acetate TissueInjury Mechanical Tissue Injury & Introduction of Foreign Substance Injection->TissueInjury InflammatoryMediators Release of Inflammatory Mediators (e.g., Histamine, Prostaglandins) TissueInjury->InflammatoryMediators Vasodilation Vasodilation & Increased Vascular Permeability InflammatoryMediators->Vasodilation ImmuneCell Recruitment of Immune Cells (e.g., Neutrophils, Macrophages) InflammatoryMediators->ImmuneCell ClinicalSigns Clinical Signs of ISR (Erythema, Edema, Pain) Vasodilation->ClinicalSigns ImmuneCell->ClinicalSigns

References

Optimization

Technical Support Center: Optimizing Lecirelin Protocols for Diverse Cattle Breeds

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on adjusting Lecirelin-based synchronization protocols for different cattle breeds. The following...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on adjusting Lecirelin-based synchronization protocols for different cattle breeds. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures involving Holstein, Angus, and Brahman cattle.

Frequently Asked Questions (FAQs)

Q1: What is Lecirelin (B612356) and how does it work in cattle?

A1: Lecirelin is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH).[1] As a GnRH agonist, it binds to GnRH receptors in the anterior pituitary gland, stimulating the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2] This surge in gonadotropins induces ovulation of a dominant follicle or initiates a new follicular wave, which is the basis for its use in estrus synchronization protocols.[2][3]

Q2: What is the standard Ovsynch protocol and what is the role of Lecirelin within it?

A2: The Ovsynch protocol is a widely used timed artificial insemination (TAI) protocol designed to synchronize ovulation. In this protocol, Lecirelin (or another GnRH agonist) is administered to initiate a new follicular wave. This is followed by an injection of Prostaglandin F2α (PGF2α) to regress the corpus luteum, and a second GnRH injection to induce a synchronized ovulation. This allows for insemination at a fixed time without the need for estrus detection.[4][5][6]

Q3: Are there differences in response to GnRH agonists between Bos taurus (e.g., Holstein, Angus) and Bos indicus (e.g., Brahman) cattle?

A3: Yes, significant physiological differences exist. Bos indicus cattle, like Brahmans, tend to have smaller dominant follicles and may have a more variable and sometimes lower ovulatory response to a single dose of a GnRH agonist compared to Bos taurus breeds.[2] Consequently, standard Ovsynch protocols developed for dairy cows like Holsteins may be less effective in Brahman-influenced cattle, often resulting in lower pregnancy rates.[7]

Q4: Can the dosage of Lecirelin be adjusted for different breeds?

A4: While a standard dose is often used, adjustments may be necessary based on breed and physiological status. For instance, some studies have explored varying doses of GnRH agonists in synchronization protocols.[8] In one study involving Angus heifers, a 25 µg dose of lecirelin acetate (B1210297) was used effectively.[9] For Bos indicus cattle, modifications to the overall protocol, such as the inclusion of a progesterone-releasing device (CIDR), are often more critical than simply altering the Lecirelin dosage.[7]

Troubleshooting Guides

Issue 1: Low Ovulatory Response to the First GnRH (Lecirelin) Injection

Symptoms:

  • A high percentage of cattle do not initiate a new follicular wave after the first Lecirelin injection, as confirmed by ultrasonography.

  • Poor synchronization of the follicular wave across the experimental group.

Possible Causes and Solutions by Breed:

BreedPossible CausesRecommended Solutions
Holstein - Anovular condition (cows are not cycling).- Injection administered at an inappropriate stage of the estrous cycle.- Implement a presynchronization protocol (e.g., PreSynch or Double-Ovsynch) to ensure more cows are in an optimal stage of their cycle when the Ovsynch protocol begins.[10][11]- Ensure cows have an adequate body condition score (BCS) and are on a positive energy balance.
Angus - Similar to Holsteins, but heifers, in particular, may have a variable response.- Nutritional stress or low BCS.- For heifers, consider protocols that incorporate a progesterone-releasing device (CIDR) to help induce cyclicity in prepubertal animals and improve response in cycling heifers.[12]- Ensure a rising plane of nutrition leading up to and during the synchronization period.
Brahman - Bos indicus cattle can have a lower ovulatory response to exogenous GnRH compared to Bos taurus.[2]- Presence of a persistent dominant follicle.- Utilize protocols specifically designed for Bos indicus cattle, such as the "Bee Synch" protocol, which includes a PGF2α injection at the start of the protocol to regress any existing corpus luteum.[7]- The use of a CIDR is highly recommended in Brahman-influenced cattle to improve synchronization.[7]
Issue 2: Incomplete Luteolysis (Corpus Luteum Regression) After PGF2α Injection

Symptoms:

  • Presence of a functional corpus luteum at the time of the second GnRH injection, detected via ultrasonography.

  • Elevated progesterone (B1679170) levels prior to the second GnRH administration.

Possible Causes and Solutions by Breed:

BreedPossible CausesRecommended Solutions
Holstein - The corpus luteum may be too young (less than 5-6 days old) to respond to PGF2α, which can occur if the first GnRH injection fails to induce ovulation and a new follicular wave.- Consider a second PGF2α injection 24 hours after the first to increase the likelihood of complete luteolysis.[10]- Ensure the timing between the first GnRH and the PGF2α injection is correct according to the protocol.
Angus - Similar to Holsteins.- Adherence to the protocol timing is crucial. A double PGF2α administration can also be beneficial.
Brahman - Bos indicus cattle may have a higher incidence of incomplete luteolysis with a single PGF2α dose.- A double dose of PGF2α administered 8 to 12 hours apart is often recommended in protocols for Brahman-influenced cattle.[7]
Issue 3: Low Conception Rates Despite Apparent Synchronization

Symptoms:

  • Good synchronization of ovulation is observed, but pregnancy rates are lower than expected.

Possible Causes and Solutions by Breed:

BreedPossible CausesRecommended Solutions
Holstein - Heat stress can negatively impact fertility, even with synchronized ovulation.- Suboptimal timing of artificial insemination.- Implement strategies to mitigate heat stress, such as providing shade and cooling systems.- Ensure AI is performed at the correct time relative to the second GnRH injection as specified in the protocol (typically 16-20 hours).[13]
Angus - Nutritional deficiencies or stress.- Poor AI technique or semen handling.- Evaluate and optimize the nutritional program, paying close attention to energy and mineral balance.- Ensure proper semen handling and AI technique are employed by experienced technicians.
Brahman - Shorter and less intense expression of estrus can make timing of AI more critical.[2]- Uterine environment may be less optimal at the time of fixed-time AI in some individuals.- For protocols that involve heat detection, be aware that estrus signs may be more subtle and of shorter duration.[2]- For fixed-time AI, adhere strictly to the recommended timing in protocols developed for Bos indicus breeds.

Data Presentation

Table 1: Example Lecirelin Dosages and Conception Rates in Different Cattle Breeds from Published Studies.

Breed/StudyGnRH Agonist (Dose)ProtocolConception/Pregnancy RateReference
Angus HeifersLecirelin Acetate (25 µg)Timed AI protocol with progesterone insert and estradiol (B170435) benzoate68.0% in heifers with a CL at day 0[9]
Brahman HeifersGnRH (not specified)Ovsynch-based protocolsGenerally 35-40% with standard protocols; 51-53% with modified "Bee Synch" protocol[7]
Holstein CowsGonadorelin (B1671987) (100 µg)Ovsynch~35-45%[10][14]
Crossbred CowsLecirelin AcetateAt time of AI68.75% in treated group vs. 37.5% in control[15]

Note: Conception rates can vary significantly based on numerous factors including nutrition, management, and specific protocol used.

Experimental Protocols

Standard Ovsynch Protocol

This protocol is a common framework that can be adapted.

  • Day 0: Administer the first injection of Lecirelin (GnRH agonist). The typical dosage for gonadorelin is 100 µg, and for lecirelin, doses of 25-50 µg have been used in studies.[9][14] This injection is intended to initiate a new follicular wave.

  • Day 7: Administer an injection of Prostaglandin F2α (PGF2α) to cause luteolysis (regression of the corpus luteum).

  • Day 9: Administer the second injection of Lecirelin (or another GnRH agonist) to induce a synchronized ovulation.

  • Day 10 (16-20 hours after the second GnRH): Perform fixed-time artificial insemination.[13]

Mandatory Visualizations

GnRH_Signaling_Pathway cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Ovary GnRH_Neuron GnRH Neuron Gonadotroph Gonadotroph Cell GnRH_Neuron->Gonadotroph GnRH LH_FSH LH & FSH Synthesis and Secretion Gq_PLC Gq/11 -> PLC IP3_DAG IP3 & DAG Gq_PLC->IP3_DAG Ca_PKC Ca++/PKC IP3_DAG->Ca_PKC Ca_PKC->LH_FSH Ovary Ovary LH_FSH->Ovary LH & FSH Lecirelin Lecirelin (GnRH Agonist) GnRH_Receptor GnRH Receptor Lecirelin->GnRH_Receptor Binds GnRH_Receptor->Gq_PLC Ovsynch_Workflow Day0 Day 0 First GnRH (Lecirelin) (Initiates new follicular wave) Day7 Day 7 PGF2α (Corpus Luteum Regression) Day0->Day7 7 days Day9 Day 9 Second GnRH (Lecirelin) (Induces Synchronized Ovulation) Day7->Day9 48-56 hours Day10 Day 10 (16-20 hrs post-GnRH) Timed Artificial Insemination Day9->Day10 16-20 hours

References

Troubleshooting

Technical Support Center: Enhancing the LH Surge with Lecirelin Co-administration Strategies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lecirelin to enhance the luteinizing horm...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lecirelin to enhance the luteinizing hormone (LH) surge.

Frequently Asked Questions (FAQs)

Q1: What is Lecirelin and what is its primary mechanism of action?

Lecirelin is a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH).[1][2] As a GnRH agonist, it binds to GnRH receptors on the anterior pituitary gland.[3][4] This binding stimulates the synthesis and secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] The primary intended effect in reproductive management is the induction of a preovulatory LH surge, which triggers ovulation.[5]

Q2: What are the common applications of Lecirelin in research and veterinary medicine?

Lecirelin is widely used for the synchronization of estrus and induction of ovulation in various species, including cattle, rabbits, and buffalo.[6][7][8] It is a key component of fixed-time artificial insemination (FTAI) protocols, which eliminate the need for estrus detection and allow for insemination at a predetermined time.[5][6] Additionally, Lecirelin is used in the treatment of ovarian follicular cysts.[3][7]

Q3: How does Lecirelin compare to other GnRH agonists like Buserelin (B193263) and Gonadorelin?

Studies have shown that Lecirelin is as effective as Buserelin in synchronizing ovulation for fixed-time artificial insemination in buffalo.[1][8] In cattle, Lecirelin and Buserelin have been reported to induce a greater LH release compared to Gonadorelin.[9][10] Specifically, the mean maximal LH concentration after Gonadorelin treatment was found to be 2.5 times lower than after Lecirelin or Buserelin treatment.[9]

Q4: What is a typical co-administration strategy for Lecirelin?

Lecirelin is often used in combination with prostaglandins (B1171923) (e.g., PGF₂α) and progesterone-based therapies in estrus synchronization protocols.[5][6] A common protocol involves the administration of a GnRH agonist like Lecirelin, followed by a prostaglandin (B15479496) injection several days later to induce luteolysis, and then a second GnRH agonist injection to synchronize ovulation before timed artificial insemination.

Troubleshooting Guide

Issue 1: Suboptimal or Absent LH Surge After Lecirelin Administration

  • Possible Cause 1: Incorrect Dosage.

    • Troubleshooting: Ensure the correct dose of Lecirelin is being administered. Dosages can vary depending on the species and the specific protocol. For example, in cattle, a common dose for ovulation synchronization is 50 µg.[1][7] In rabbits, doses for ovulation induction can be much lower, around 0.75 µg.[7] The LH response to Lecirelin has been shown to be dose-dependent.[11][12]

  • Possible Cause 2: Stage of the Estrous Cycle.

    • Troubleshooting: The response to GnRH agonists can be influenced by the stage of the estrous cycle and the presence of a dominant follicle. Administration of Lecirelin in the presence of high progesterone (B1679170) levels may result in a blunted LH surge.[10] Protocols are often designed to control the follicular wave and luteal status before Lecirelin administration for ovulation induction.

  • Possible Cause 3: Improper Storage and Handling of Lecirelin.

    • Troubleshooting: Lecirelin, being a peptide, can degrade if not stored correctly. It should be protected from light and frost.[7] Once the vial is opened, the shelf life is typically 28 days.[7] For reconstituted solutions, it is best to follow the manufacturer's instructions, but generally, they should be used promptly.

Issue 2: High Variability in Ovulation Timing

  • Possible Cause 1: Inconsistent Administration Technique.

    • Troubleshooting: Ensure consistent intramuscular administration. The timing of administration in relation to other hormones in the protocol is critical for precise synchronization.

  • Possible Cause 2: Individual Animal Variation.

    • Troubleshooting: While Lecirelin enhances synchronization, some biological variation is expected. Factors such as body condition score, parity, and underlying health can influence the timing of ovulation.

Issue 3: Lower Than Expected Conception Rates

  • Possible Cause 1: Timing of Artificial Insemination (AI).

    • Troubleshooting: The timing of AI is crucial and should be aligned with the expected time of ovulation following Lecirelin administration. In some protocols, AI is performed 16 hours after the final GnRH agonist injection.[1]

  • Possible Cause 2: Semen Quality.

    • Troubleshooting: Ensure that semen quality is optimal. Poor semen quality will result in low conception rates regardless of successful ovulation induction.

  • Possible Cause 3: Uterine Environment.

    • Troubleshooting: The success of pregnancy depends on a receptive uterine environment. Factors affecting uterine health should be considered.

Quantitative Data Summary

Table 1: Comparison of LH Surge Characteristics After Administration of Different GnRH Agonists in Heifers

GnRH AgonistDoseMean Max LH Concentration (ng/mL)Time to Max LH Concentration (hours)
Gonadorelin100 µgLower than Lecirelin and Buserelin[9]1 hour earlier than Lecirelin and Buserelin[9]
Lecirelin25 µgSignificantly higher than Gonadorelin[9]-
Lecirelin50 µgSignificantly higher than Gonadorelin[9]-
Buserelin10 µgSignificantly higher than Gonadorelin[9]-

Table 2: Ovulation and Conception Rates with Lecirelin-Based Protocols

SpeciesProtocol DetailsOvulation Rate (%)Conception Rate (%)Reference
Cattle50 µg Lecirelin at time of AI-50% (vs. 44% in control)[1]
Cattle50 µg Lecirelin in Ovsynch100% disappearance of dominant follicle-[9]
BuffaloLecirelin in GnRH/PGF2α/GnRH protocol-50.0% (vs. 47.0% with Buserelin)[1][13]
Sows25 µg Lecirelin at estrus onset70.9% ovulated within 40h (vs. 48.2% in control)Not significantly different from control[14]
Rabbits1.5 µg Lecirelin at insemination-89.5%[15]

Experimental Protocols

Protocol 1: Ovulation Synchronization in Cattle using a Lecirelin-Based Ovsynch Protocol

This protocol is adapted from studies evaluating the efficacy of GnRH analogs in cattle.[9]

  • Day 0: Administer 50 µg of Lecirelin via intramuscular injection. This is intended to synchronize follicular wave emergence.

  • Day 7: Administer an injection of a luteolytic dose of prostaglandin F2α (e.g., Cloprostenol) to regress the corpus luteum.

  • Day 9 (56 hours after PGF2α): Administer a second dose of 50 µg of Lecirelin to induce a synchronized LH surge and ovulation.

  • Day 10 (16-20 hours after the second Lecirelin injection): Perform fixed-time artificial insemination.

Blood Sampling for LH Analysis:

To quantify the LH surge, blood samples can be collected at the following time points relative to the second Lecirelin injection: 0 (pre-injection), 0.5, 1, 1.5, 2, 3, 4, 5, and 6 hours post-injection. Plasma is then separated and stored at -20°C until analysis by a validated radioimmunoassay (RIA) or ELISA for LH.

Ovarian Ultrasound:

Transrectal ultrasonography can be performed to monitor follicular dynamics and confirm ovulation. Ovaries should be scanned on Day 0, Day 7, Day 9, and Day 11 to measure follicle size and confirm the disappearance of the dominant follicle post-ovulation.

Visualizations

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Lecirelin Lecirelin (GnRH Agonist) GnRHR GnRH Receptor Lecirelin->GnRHR Binds to G_protein Gq/11 Protein GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates LH_synthesis LH Synthesis & Secretion Ca_release->LH_synthesis Leads to PKC->LH_synthesis Contributes to

Caption: GnRH agonist (Lecirelin) signaling pathway in a pituitary gonadotroph cell.

Ovsynch_Workflow Day0 Day 0 Administer Lecirelin (50 µg) Day7 Day 7 Administer PGF₂α Day0->Day7 7 days Day9 Day 9 Administer Lecirelin (50 µg) Day7->Day9 2 days Day10 Day 10 (16-20h later) Fixed-Time AI Day9->Day10 16-20 hours

Caption: Experimental workflow for a Lecirelin-based Ovsynch protocol.

Troubleshooting_Logic Start Suboptimal LH Surge Check_Dosage Verify Lecirelin Dosage Start->Check_Dosage Correct_Dosage Dosage Correct? Check_Dosage->Correct_Dosage Adjust_Dosage Adjust Dosage Based on Protocol Correct_Dosage->Adjust_Dosage No Check_Timing Review Administration Timing Correct_Dosage->Check_Timing Yes Adjust_Dosage->Check_Timing Timing_Correct Timing Correct? Check_Timing->Timing_Correct Adjust_Timing Adjust Timing in Protocol Timing_Correct->Adjust_Timing No Check_Storage Examine Storage & Handling Timing_Correct->Check_Storage Yes Adjust_Timing->Check_Storage Storage_Correct Storage Correct? Check_Storage->Storage_Correct Use_New_Vial Use a New Vial of Lecirelin Storage_Correct->Use_New_Vial No Consider_Other Consider Other Factors (Animal Variation, etc.) Storage_Correct->Consider_Other Yes Use_New_Vial->Consider_Other

Caption: Troubleshooting logic for a suboptimal LH surge after Lecirelin administration.

References

Optimization

Shelf life of reconstituted Lecirelin Acetate solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the shelf life, handling, and experimental use of reconstituted Lecirelin Acetate solution...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the shelf life, handling, and experimental use of reconstituted Lecirelin Acetate solution.

Frequently Asked Questions (FAQs)

Q1: What is Lecirelin Acetate and what is its primary mechanism of action?

A1: Lecirelin Acetate is a synthetic nonapeptide analogue of Gonadotropin-Releasing Hormone (GnRH).[1][2] As a GnRH agonist, its primary function is to bind to GnRH receptors on the anterior pituitary gland.[3][4][5] This binding stimulates the synthesis and release of gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[5][6] This action mimics the natural function of GnRH, making Lecirelin a valuable tool in reproductive research and related fields.[5]

Q2: What are the recommended solvents for reconstituting lyophilized Lecirelin Acetate?

A2: Lecirelin Acetate powder can be reconstituted using sterile, nuclease-free water or an organic solvent like DMSO.[3][4][7] For aqueous solutions, solubility is reported at 25 mg/mL, though sonication may be required to fully dissolve the peptide.[3][4] For DMSO, solubility is approximately 12.1 mg/mL, and may require both warming and sonication.[3][4][8] It is critical to use newly opened, non-hygroscopic DMSO for best results.[3]

Q3: What are the recommended storage conditions and shelf life for Lecirelin Acetate?

A3: The stability of Lecirelin Acetate depends on whether it is in powdered or reconstituted form. For maximum stability, adhere to the storage conditions outlined in the tables below.[3][4] It is highly recommended to aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[3][7]

Q4: Can I store the reconstituted Lecirelin Acetate solution at room temperature?

A4: Storing reconstituted Lecirelin Acetate at room temperature is not recommended for extended periods. While some veterinary formulations may be stable for up to 28 days when stored below 25°C after the first use, research-grade solutions are less stable.[1][9] A similar GnRH analogue, gonadorelin (B1671987) acetate, was found to be stable for at least 45 days at 24°C, but for optimal results and to minimize degradation, refrigerated or frozen storage is strongly advised.[7][10]

Data Presentation

Table 1: Shelf Life of Lecirelin Acetate (Lyophilized Powder)

Storage TemperatureShelf LifeStorage Conditions
-80°C2 yearsSealed, away from moisture
-20°C1 yearSealed, away from moisture

Data sourced from MedChemExpress.[3][4]

Table 2: Shelf Life of Reconstituted Lecirelin Acetate Solution

Storage TemperatureShelf LifeStorage Conditions
-80°C6 monthsSealed, away from moisture, avoid freeze-thaw cycles
-20°C1 monthSealed, away from moisture, avoid freeze-thaw cycles
2-8°CDays to weeksShort-term storage only

Data sourced from MedChemExpress and BenchChem.[3][4][7]

Troubleshooting Guide

Issue 1: Lyophilized powder is difficult to dissolve.

  • Cause: Lecirelin Acetate can sometimes be challenging to fully solubilize, especially in aqueous buffers.

  • Solution:

    • Use Sonication: Place the vial in an ultrasonic water bath for brief intervals until the powder is dissolved.[3][4]

    • Gentle Warming: If using DMSO, gentle warming in a water bath can aid dissolution.[3][4][8]

    • Solvent Check: Ensure you are using a recommended solvent (e.g., sterile water, fresh DMSO) at the correct volume for your desired concentration.[3][7]

Issue 2: Observed a transient "flare-up" of hormonal activity at the start of the experiment.

  • Cause: As a GnRH agonist, Lecirelin initially stimulates the pituitary, causing a temporary surge in LH and FSH before the receptors are downregulated.[11]

  • Solution: This is an expected pharmacological effect. Continue the experiment as planned; the hormonal levels should suppress within a few weeks of continuous treatment as receptor desensitization occurs. Monitor experimental subjects closely during this initial phase.[11]

Issue 3: Loss of peptide activity over the course of an in vitro experiment.

  • Cause: Peptide degradation in solution can be accelerated by several factors.

  • Solution:

    • Temperature Control: Higher temperatures accelerate degradation. Maintain samples at the recommended storage temperature when not in use.[7]

    • Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation from repeated temperature changes.[3][7]

    • Enzymatic Degradation: If using cell culture media containing serum, be aware that proteases can cleave the peptide. Minimize the time the peptide is in serum-containing media before application or consider using serum-free media if your protocol allows.[7]

    • pH Stability: Ensure the pH of your buffer or media is within the optimal range for peptide stability.[7]

Experimental Protocols

Protocol: Assessing the In Vitro Stability of Reconstituted Lecirelin Acetate

This protocol provides a method to determine the stability of a Lecirelin Acetate solution under typical incubation conditions using High-Performance Liquid Chromatography (HPLC).

1. Reconstitution and Preparation:

  • Reconstitute lyophilized Lecirelin Acetate in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 1 mg/mL).
  • Further dilute the stock solution to the desired final concentration (e.g., 10 µM) in your experimental matrix (e.g., cell culture medium with 10% Fetal Bovine Serum).

2. Incubation and Sampling:

  • Aliquot the final solution into sterile microcentrifuge tubes.
  • Place the tubes in a 37°C incubator.
  • At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one aliquot.
  • Immediately store the removed aliquot at -80°C to halt any further degradation until analysis.[7]

3. HPLC Analysis:

  • Thaw all samples and an analytical standard of known concentration.
  • Centrifuge the samples to pellet any precipitates.
  • Inject a fixed volume of the supernatant from each sample (and the standard) onto a C18 analytical column.
  • Run a gradient elution (e.g., using a mobile phase of water and acetonitrile (B52724) with 0.1% TFA).
  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

4. Data Analysis:

  • Identify the peak corresponding to intact Lecirelin Acetate based on the retention time of the analytical standard.
  • Calculate the peak area for Lecirelin Acetate at each time point.
  • Determine the percentage of remaining Lecirelin Acetate at each time point relative to the T=0 sample to plot a degradation curve.

Mandatory Visualization

GnRH_Signaling_Pathway Lecirelin Lecirelin Acetate (GnRH Agonist) GnRHR GnRH Receptor Lecirelin->GnRHR Binds to G_protein Gαq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Cascade (e.g., ERK) PKC->MAPK Activates Transcription Gonadotropin Gene Transcription (LHβ, FSHβ) MAPK->Transcription Secretion LH & FSH Synthesis & Secretion Transcription->Secretion Experimental_Workflow start Start: Lyophilized Lecirelin reconstitute Reconstitute in Sterile Water (Stock Solution) start->reconstitute dilute Dilute in Experimental Matrix reconstitute->dilute incubate Incubate at 37°C dilute->incubate sample Sample at Time Points (0, 2, 4... hrs) incubate->sample freeze Flash Freeze & Store at -80°C sample->freeze analyze Analyze via HPLC freeze->analyze end End: Degradation Profile analyze->end

References

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Lecirelin versus Buserelin in Cattle: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the efficacy of two synthetic gonadotropin-releasing hormone (GnRH) analogues, Lecirelin and Buserelin (B193263...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two synthetic gonadotropin-releasing hormone (GnRH) analogues, Lecirelin and Buserelin (B193263), in cattle. The information presented is based on published experimental data, focusing on key reproductive parameters such as conception rates, luteinizing hormone (LH) surge, and ovulation response. This document is intended to assist researchers and professionals in making informed decisions regarding the selection of GnRH agonists for veterinary applications and further drug development.

Executive Summary

Lecirelin and Buserelin are potent GnRH agonists widely used in cattle reproductive management, primarily for the synchronization of ovulation in fixed-time artificial insemination (FTAI) protocols. Both compounds effectively induce an LH surge from the anterior pituitary, leading to ovulation. Experimental evidence suggests that while both are highly effective, their potency and resulting hormonal responses can differ, which may have implications for their use in different breeds and management systems. Overall, studies indicate that Lecirelin and Buserelin can be used interchangeably in many standard synchronization protocols with comparable pregnancy outcomes.

Data Presentation

The following tables summarize the quantitative data from comparative studies on Lecirelin and Buserelin in cattle.

Table 1: Conception Rates in Buffaloes Following FTAI with Lecirelin or Buserelin

Treatment GroupGnRH AgonistFirst Dose (Day 0)Second Dose (Day 9)Number of Animals (n)Conception Rate (%)
1Buserelin20 µg10 µg13247.0
2Lecirelin50 µg25 µg13850.0

Data from a study in buffaloes, where no statistical difference was found between the groups (P > 0.05).[1][2][3][4]

Table 2: Hormonal and Ovulatory Response to GnRH Agonists in Holstein Heifers

Treatment GroupGnRH AgonistDoseMean Maximal LH Concentration (ng/mL)Disappearance of Dominant Follicle (%)
1Gonadorelin100 µg6.92 ± 2.7273
2Lecirelin25 µg17.1 ± 6.2582
3Lecirelin50 µg17.1 ± 6.25100
4Buserelin10 µg17.1 ± 6.25100

Lecirelin and Buserelin induced a significantly higher LH release compared to Gonadorelin.[5][6]

Table 3: LH Peak and Ovulation Rate in Bos indicus Heifers and Cows Treated with Buserelin or Gonadorelin (with Lecirelin pre-synchronization)

Animal TypeTreatment GroupDoseLH Peak (ng/mL)Ovulation Rate (%)
HeifersG-Single (Gonadorelin)100 µg2.6 ± 0.416.7
G-Double (Gonadorelin)200 µg2.6 ± 0.416.7
B-Single (Buserelin)10 µg9.5 ± 1.288.9
B-Double (Buserelin)20 µg9.5 ± 1.288.9
CowsG-Single (Gonadorelin)100 µg4.9 ± 0.835.7
G-Double (Gonadorelin)200 µg4.9 ± 0.835.7
B-Single (Buserelin)10 µg9.9 ± 1.235.7
B-Double (Buserelin)20 µg9.9 ± 1.290.9

Buserelin induced a greater LH peak and ovulation rate compared to Gonadorelin in both heifers and cows.[7][8]

Experimental Protocols

Study 1: Comparative Efficacy in Buffaloes for Fixed-Time Insemination
  • Objective: To compare the efficiency of Buserelin and Lecirelin in a GnRH/PGF2α/GnRH protocol for FTAI in buffaloes.

  • Animals: 270 buffaloes, 45 to 60 days postpartum, were divided into two groups.

  • Group 1 (Buserelin, n=132):

    • Day 0: 20 µg of Buserelin administered intramuscularly (IM).

    • Day 7: 15 mg of Prostaglandin F2α (PGF2α) administered IM.

    • Day 9: 10 µg of Buserelin administered IM.

  • Group 2 (Lecirelin, n=138):

    • Day 0: 50 µg of Lecirelin administered IM.

    • Day 7: 15 mg of PGF2α administered IM.

    • Day 9: 25 µg of Lecirelin administered IM.

  • Artificial Insemination: All animals were inseminated 16 hours after the final GnRH injection.

  • Outcome Measurement: Pregnancy was diagnosed via ultrasonography 30 days after AI.[1][2][3][4]

Study 2: Hormonal and Ovarian Response in Holstein Heifers
  • Objective: To compare the plasma profiles of LH and progesterone (B1679170) and follicular dynamics in response to Gonadorelin, Lecirelin, and Buserelin.

  • Animals: 12 healthy Holstein heifers.

  • Experimental Design: A Latin square design was used, with each heifer receiving all four treatments over four periods. The estrous cycles were synchronized before each treatment period.

  • Treatments (administered on Day 6 or 7 of the estrous cycle):

    • 100 µg of Gonadorelin

    • 25 µg of Lecirelin

    • 50 µg of Lecirelin

    • 10 µg of Buserelin

  • Data Collection:

    • Blood samples were collected regularly for up to 4 days post-GnRH administration to measure LH and progesterone concentrations.

    • Ovarian follicular dynamics were evaluated for up to 4 days via transrectal ultrasound.[5][6]

Study 3: LH Release and Ovulatory Response in Bos indicus Cattle
  • Objective: To evaluate the influence of GnRH analog (Gonadorelin vs. Buserelin) and dose on LH release and ovulatory response.

  • Animals: Cycling Bos indicus (Nelore) heifers (n=57) and non-lactating cows (n=53).

  • Pre-synchronization Protocol:

  • Treatments (administered on Day 7 to animals that ovulated to the Day 0 GnRH):

    • G-Single: 100 µg of Gonadorelin

    • G-Double: 200 µg of Gonadorelin

    • B-Single: 10 µg of Buserelin

    • B-Double: 20 µg of Buserelin

  • Data Collection:

    • Blood samples were collected at 0, 2, and 4 hours after the Day 7 GnRH treatment to measure LH and P4 concentrations.

    • Ultrasound examinations were performed on Days -10, -2, 0, 2, 7, 9, 12, and 14 to evaluate dominant follicle diameter, ovulation, and corpus luteum presence.[7][8]

Visualizations

Signaling Pathway and Experimental Workflows

GnRH_Signaling_Pathway cluster_0 GnRH Agonist Action GnRH_Agonist GnRH Agonist (Lecirelin or Buserelin) GnRH_Receptor GnRH Receptor GnRH_Agonist->GnRH_Receptor Binds to G_Protein Gq/11 Protein GnRH_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolyzes PIP2 to Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC LH_FSH_Synthesis LH & FSH Synthesis & Release Ca_PKC->LH_FSH_Synthesis Ovulation Ovulation LH_FSH_Synthesis->Ovulation Induces Ovsynch_Protocol_Comparison cluster_1 Buserelin Protocol (Buffalo) cluster_2 Lecirelin Protocol (Buffalo) B_Day0 Day 0: 20 µg Buserelin B_Day7 Day 7: 15 mg PGF2α B_Day0->B_Day7 B_Day9 Day 9: 10 µg Buserelin B_Day7->B_Day9 B_AI Day 10 (16h later): Artificial Insemination B_Day9->B_AI L_Day0 Day 0: 50 µg Lecirelin L_Day7 Day 7: 15 mg PGF2α L_Day0->L_Day7 L_Day9 Day 9: 25 µg Lecirelin L_Day7->L_Day9 L_AI Day 10 (16h later): Artificial Insemination L_Day9->L_AI Heifer_Hormone_Response_Workflow Start Start of Experiment Sync Estrous Cycle Synchronization Start->Sync Treatment Day 6/7: GnRH Agonist Administration (Gonadorelin, Lecirelin, or Buserelin) Sync->Treatment Blood_Sampling Blood Sampling (up to 4 days) - LH Assay - Progesterone Assay Treatment->Blood_Sampling Ultrasound Transrectal Ultrasound (up to 4 days) - Follicular Dynamics Treatment->Ultrasound Analysis Data Analysis Blood_Sampling->Analysis Ultrasound->Analysis

References

Comparative

Lecirelin Acetate compared to other GnRH analogues for ovulation

An Objective Comparison of Lecirelin Acetate and Other GnRH Analogues for Ovulation Induction Introduction Gonadotropin-releasing hormone (GnRH) is a decapeptide hormone produced in the hypothalamus that plays a pivotal...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Lecirelin Acetate and Other GnRH Analogues for Ovulation Induction

Introduction

Gonadotropin-releasing hormone (GnRH) is a decapeptide hormone produced in the hypothalamus that plays a pivotal role in the neuroendocrine control of reproduction.[1] It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal function.[1][2] Synthetic analogues of GnRH, such as Lecirelin Acetate, are widely used in veterinary medicine to synchronize estrus cycles and induce ovulation, thereby enhancing reproductive efficiency in livestock.[3][4]

Lecirelin Acetate is a synthetic superanalogue of GnRH, engineered for higher bioactivity and a more prolonged effect compared to the native hormone.[4][5] This guide provides an objective comparison of Lecirelin Acetate with other common GnRH analogues—namely Buserelin (B193263), Gonadorelin, and Deslorelin (B1574756)—focusing on their efficacy in inducing ovulation. The comparison is supported by experimental data on hormonal responses, ovulation rates, and pregnancy outcomes.

Mechanism of Action: The GnRH Agonist Signaling Pathway

GnRH agonists, including Lecirelin, exert their effects by binding to GnRH receptors on pituitary gonadotrope cells.[6] This binding initiates a cascade of intracellular signaling events that lead to the synthesis and release of LH and FSH.[7][8]

The primary signaling pathway is mediated by a Gq-protein coupled receptor.[8][9] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG and Ca2+ together activate protein kinase C (PKC).[1][9] This signaling cascade ultimately results in the transcription of gonadotropin subunit genes and the exocytosis of LH and FSH.[8]

GnRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GnRHR GnRH Receptor (GPCR) Gq Gq Protein GnRHR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Vesicles LH / FSH Vesicles PKC->Vesicles Promotes Exocytosis Release LH / FSH Release Vesicles->Release GnRH GnRH Analogue (e.g., Lecirelin) GnRH->GnRHR Binds

Caption: GnRH agonist signaling pathway in pituitary gonadotrope cells.

Comparative Efficacy in Ovulation Induction

The performance of GnRH analogues can be evaluated based on their ability to induce an LH surge, the timing and success rate of ovulation, and the resulting pregnancy or conception rates.

Hormonal Response (LH Surge)

The magnitude of the LH surge is a critical determinant of ovulation. Studies in cattle have shown that different GnRH analogues elicit varied LH responses. Lecirelin and Buserelin tend to induce a more potent LH release compared to Gonadorelin.[10]

In a comparative study, the mean maximal LH concentration after Gonadorelin treatment was 2.5 times lower than after treatment with either Lecirelin or Buserelin.[10] Similarly, other research has confirmed that Buserelin induces a greater LH peak than Gonadorelin in both heifers and cows.[11]

GnRH Analogue Dose Mean Peak LH Concentration (ng/mL) Species Reference
Gonadorelin100 µg~2.6Bos indicus Heifers[11]
Buserelin10 µg~9.5Bos indicus Heifers[11]
Gonadorelin100 µgSignificantly lower than Lecirelin/BuserelinHolstein Heifers[10]
Lecirelin25 µg / 50 µgSignificantly higher than GonadorelinHolstein Heifers[10]
Buserelin10 µgSignificantly higher than GonadorelinHolstein Heifers[10]

Table 1: Comparative LH Response to Different GnRH Analogues.

Ovulation Rate and Timing

The primary goal of treatment is to achieve timely and predictable ovulation. While some analogues show differences in hormonal response, their efficacy in causing follicle disappearance (ovulation or luteinization) is often comparable, particularly at recommended doses.

A study in Holstein heifers found no significant difference in the disappearance rate of the dominant follicle between Gonadorelin (73%), a low dose of Lecirelin (82%), a standard dose of Lecirelin (100%), and Buserelin (100%).[10] In mares, both Lecirelin and hCG were shown to be equally effective, achieving a 100% ovulation rate within 48 hours, a significant improvement over untreated controls.[12] However, another study in mares noted that hCG was more effective than Lecirelin at inducing ovulation within 48 hours (88% vs. 64%).[13]

GnRH Analogue Dose Ovulation Rate (within 48h) Species Reference
Gonadorelin100 µg73%Holstein Heifers[10]
Lecirelin25 µg82%Holstein Heifers[10]
Lecirelin50 µg100%Holstein Heifers[10]
Buserelin10 µg100%Holstein Heifers[10]
Lecirelin AcetateN/A100%Crossbred Mares[12]
hCG (comparator)N/A100%Crossbred Mares[12]
Lecirelin200 µg64%Mares[13]
hCG (comparator)N/A88%Mares[13]
Deslorelin1.8 mgNo significant difference vs. Histrelin (B1673308)Mares[14]
Histrelin0.5 mgNo significant difference vs. DeslorelinMares[14]

*Note: Data represents the percentage of dominant follicle disappearance (ovulation or luteinization).

Table 2: Comparative Ovulation Rates for Different GnRH Analogues.

Pregnancy and Conception Rates

Ultimately, the success of an ovulation induction protocol is measured by its ability to establish pregnancy. In studies where direct comparisons were made, Lecirelin has demonstrated efficacy comparable to other widely used hormones.

In buffaloes undergoing a fixed-time artificial insemination (FTAI) protocol, there was no statistical difference in conception rates between animals treated with Buserelin (47.0%) and those treated with Lecirelin (50.0%).[15] Similarly, in mares, pregnancy rates were not significantly different between those treated with Lecirelin (90%) and those treated with hCG (90%), both being significantly higher than controls (10%).[12] Another study in mares found no significant difference in pregnancy rates between Lecirelin (68%) and hCG (54%).[13]

GnRH Analogue Conception / Pregnancy Rate Species Reference
Lecirelin50.0% (69/138)Buffaloes[15]
Buserelin47.0% (62/132)Buffaloes[15]
Lecirelin Acetate90%Crossbred Mares[12]
hCG (comparator)90%Crossbred Mares[12]
Lecirelin68%Mares[13]
hCG (comparator)54%Mares[13]

Table 3: Comparative Pregnancy/Conception Rates Following Ovulation Induction.

Experimental Protocols

The data presented in this guide are derived from controlled in vivo experiments. The methodologies employed in these studies are crucial for interpreting the results. Below is a summary of a typical experimental protocol for comparing GnRH analogues.

Experimental_Workflow cluster_treatments Treatment Administration (e.g., Day 7 of Cycle) A Animal Selection (e.g., Healthy, Cycling Heifers) B Estrus Synchronization (e.g., PGF2α Protocol) A->B C Group Allocation (Randomized to Treatment Groups) B->C T1 Group 1: Lecirelin C->T1 T2 Group 2: Buserelin C->T2 T3 Group 3: Gonadorelin C->T3 T4 Group 4: Control C->T4 D Monitoring & Data Collection T1->D T2->D T3->D T4->D E Ultrasound Scanning (Follicular Dynamics, Ovulation) D->E Ovarian Response F Blood Sampling (LH, Progesterone (B1679170) Assay) D->F Hormonal Response G Statistical Analysis (Comparison of Outcomes) E->G F->G

Caption: Standard experimental workflow for comparing GnRH analogues in vivo.
Protocol Detail: Comparison of Gonadorelin, Lecirelin, and Buserelin in Cattle[10][16]

  • Objective: To compare the plasma profiles of LH and progesterone and the follicular dynamics in response to Gonadorelin, Lecirelin, and Buserelin.

  • Animal Model: Twelve healthy Holstein heifers. The study used a Latin square design where each animal received all four treatments over four periods.

  • Synchronization: Before each experimental period, the estrous cycle was synchronized.

  • Treatment Administration: On Day 6 or 7 of the cycle, animals were administered one of the following treatments via intramuscular injection:

    • 100 µg of Gonadorelin

    • 25 µg of Lecirelin

    • 50 µg of Lecirelin

    • 10 µg of Buserelin

  • Data Collection:

    • Hormone Analysis: Blood samples were collected from before administration up to 6 hours post-administration to measure plasma LH, and for up to 4 days to measure plasma progesterone.

    • Ovarian Monitoring: Transrectal ultrasound examinations were performed daily for 4 days post-administration to monitor follicular dynamics, including the disappearance of the dominant follicle.

Conclusion

Lecirelin Acetate is a highly effective GnRH analogue for the induction of ovulation in multiple species. Experimental data demonstrates that:

  • Lecirelin induces a robust LH surge, comparable to Buserelin and superior to Gonadorelin, which is a key prerequisite for ovulation.[10]

  • It achieves high rates of ovulation that are comparable to other potent GnRH analogues like Buserelin and the commonly used hormone hCG.[10][12]

  • Crucially, these effects translate into high pregnancy and conception rates, with no significant difference observed when compared to Buserelin in buffaloes or hCG in mares.[12][15]

While most modern GnRH superanalogues like Lecirelin and Buserelin show high efficacy, factors such as dosage, timing of administration, and the specific reproductive protocol can influence outcomes. For researchers and drug development professionals, Lecirelin Acetate represents a reliable and potent tool for reproductive management, with performance characteristics that are on par with, or in some cases superior to, other available GnRH analogues.

References

Validation

A Comparative Analysis of Lecirelin and hCG for Ovulation Induction in Mares

In the landscape of equine reproductive management, the precise timing of ovulation is paramount for successful breeding outcomes. Two of the most prominent pharmacologic agents utilized to induce and time ovulation are...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of equine reproductive management, the precise timing of ovulation is paramount for successful breeding outcomes. Two of the most prominent pharmacologic agents utilized to induce and time ovulation are Lecirelin, a synthetic gonadotropin-releasing hormone (GnRH) agonist, and human Chorionic Gonadotropin (hCG). This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between Lecirelin and hCG lies in their mechanism of action. hCG acts directly on the ovary, mimicking the natural luteinizing hormone (LH) surge, while Lecirelin acts on the pituitary gland to stimulate the mare's own release of gonadotropins.

Lecirelin (GnRH Agonist): As a GnRH agonist, Lecirelin binds to GnRH receptors in the anterior pituitary gland.[1] This binding initially stimulates a significant release of endogenous follicle-stimulating hormone (FSH) and, more critically for ovulation, luteinizing hormone (LH).[1][2] This "flare effect" mimics the natural pre-ovulatory gonadotropin surge, initiating the final maturation of the dominant follicle and subsequent ovulation.[3] This action is considered more physiological compared to the use of exogenous hormones.[2]

G cluster_pituitary Anterior Pituitary cluster_ovary Ovary Lecirelin Lecirelin (GnRH Agonist) GnRHR GnRH Receptor Lecirelin->GnRHR Binds Gonadotroph Gonadotroph Cell GnRHR->Gonadotroph Stimulates LH LH Surge Gonadotroph->LH FSH FSH Surge Gonadotroph->FSH Follicle Dominant Follicle LH->Follicle Acts on FSH->Follicle Acts on Ovulation Ovulation Follicle->Ovulation Leads to

Caption: Signaling pathway of Lecirelin for ovulation induction.

human Chorionic Gonadotropin (hCG): hCG is a glycoprotein (B1211001) hormone that bears a structural and functional resemblance to equine LH.[4] It acts directly on LH receptors present on the theca and granulosa cells of the pre-ovulatory follicle.[5][6] This binding bypasses the pituitary gland and directly triggers the cascade of events within the follicle that lead to its final maturation and rupture.[7] The half-life of hCG is longer than that of natural LH, resulting in a more sustained luteotropic signal.[7] Activation of the LH/hCG receptor stimulates downstream signaling pathways, including an increase in cyclic adenosine (B11128) mononucleotide (cAMP), which promotes steroidogenesis and ovulation.[8]

G cluster_ovary Ovary hCG hCG LH_Receptor LH Receptor hCG->LH_Receptor Binds to Follicle Dominant Follicle Ovulation Ovulation Follicle->Ovulation Leads to cAMP ↑ cAMP Production LH_Receptor->cAMP Activates cAMP->Follicle Induces final maturation

Caption: Signaling pathway of hCG for ovulation induction.

Experimental Protocols

Methodologies in comparative studies are crucial for interpreting results. Below are summaries of key experimental designs.

A notable study by Berlande et al. (2022) employed a crossover design where each mare served as her own control, minimizing individual variability.[9]

  • Subjects: 42 mares were monitored over 156 estrous cycles.[9]

  • Treatments: Mares received either a single intravenous (IV) injection of 200 μg of Lecirelin or 1,500 IU of hCG.[9]

  • Induction Criteria: Treatment was administered when a dominant follicle reached a diameter of ≥35 mm, accompanied by significant uterine edema (grade ≥3) or cervical relaxation.[9]

  • Estrus Synchronization: Estrus was either spontaneous or induced via an intramuscular (IM) injection of 375 μg of Cloprostenol.[9]

  • Monitoring: Ovarian activity was monitored to determine the timing of ovulation.[9]

Another study by Fanelli et al. (2021) focused on transitional mares, a period when GnRH agonists have been suggested to have lower efficacy.[5][10]

  • Subjects: 62 mares transitioning out of winter anestrus.[6][10]

  • Pre-treatment: Mares were treated with sulpiride (B1682569) to counteract the inhibitory effects of dopamine (B1211576) common in the anovulatory season.[5][10]

  • Treatments: Once a follicle reached ≥35 mm in diameter, mares were randomly assigned to receive either the GnRH agonist buserelin (B193263) (1 mg, subcutaneous) or hCG (2500 IU, IV).[6][10]

  • Monitoring: Mares were checked daily via transrectal ultrasound to confirm ovulation.[10]

G Start Start: Mare in Estrus FollicleCheck Monitor Follicle Growth (Transrectal Ultrasound) Start->FollicleCheck Criteria Follicle ≥35mm & Uterine Edema? FollicleCheck->Criteria Criteria->FollicleCheck No Treatment Randomized Treatment Assignment Criteria->Treatment Yes Lecirelin Administer Lecirelin (e.g., 200 µg IV) Treatment->Lecirelin hCG Administer hCG (e.g., 1500 IU IV) Treatment->hCG MonitorOvulation Monitor for Ovulation (Daily Ultrasound) Lecirelin->MonitorOvulation hCG->MonitorOvulation Data Record: - Ovulation Time - Pregnancy Rate MonitorOvulation->Data

Caption: Generalized experimental workflow for comparing ovulation agents.

Data Presentation: Comparative Efficacy

Quantitative data from clinical trials reveal significant differences in the efficacy and timing of ovulation between the two agents. hCG generally demonstrates a higher and more predictable rate of ovulation within the desired 48-hour window.

Performance MetricLecirelinhCGData Source
Ovulation within 48h 64% (48/75 cycles)88% (66/75 cycles)Berlande et al., 2022[9]
Ovulation within 24-48h 60% (45/75 cycles)76% (57/75 cycles)Berlande et al., 2022[9]
Early Ovulation (<36h) 34%73%Berlande et al., 2022[9]
Late Ovulation (>48h) 36%12%Berlande et al., 2022[9]
Pregnancy Rate 68%54%Berlande et al., 2022[9]

Note: The difference in pregnancy rates in the Berlande et al. study was not statistically significant.[9]

Data from studies involving other GnRH agonists, like buserelin and deslorelin (B1574756), provide further context. In transitional mares, hCG has shown markedly higher efficacy.

Performance MetricGnRH Agonist (Buserelin)hCGData Source
Ovulation Rate (Transitional Mares) 37.9% (11/29 mares)90.9% (30/33 mares)Fanelli et al., 2021[5][10]

However, in non-transitional mares, the efficacy can be more comparable. One study on American Quarter Horse mares found ovulation rates within 48 hours to be 89.9% for the GnRH agonist deslorelin and 82.8% for hCG.[11]

Discussion and Conclusion

The choice between Lecirelin and hCG for ovulation induction in mares involves a trade-off between efficacy and other factors.

hCG stands as the "gold standard" due to its high efficacy and predictability, inducing ovulation in a vast majority of mares within a consistent 30 to 48-hour timeframe. This reliability is crucial for timed artificial insemination protocols. However, its use is not without drawbacks. As a foreign protein, repeated administration of hCG can lead to the development of antibodies, potentially reducing its efficacy in subsequent treatments within the same breeding season.[12]

Lecirelin , and other GnRH agonists, offer a significant advantage in that they utilize the mare's endogenous endocrine system, which avoids the issue of immunogenicity.[9] This makes it a potentially better choice for mares requiring multiple ovulation inductions per season, such as those in embryo transfer programs.[9] However, studies show that its efficacy, particularly the rate of ovulation within 48 hours, is significantly lower than hCG.[9] The response to GnRH agonists can also be less reliable in transitional mares, likely due to lower LH stores in the pituitary gland during this period.[6] While one study noted a higher, though not statistically significant, pregnancy rate with Lecirelin, the primary goal of these agents is timed ovulation, where hCG consistently outperforms.[9]

References

Comparative

A Comparative Analysis of Lecirelin and Gonadorelin on LH Surge and Ovulation

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the efficacy of two gonadotropin-releasing hormone (GnRH) agonists, Lecirelin and Gonadorelin (B1671987), in in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two gonadotropin-releasing hormone (GnRH) agonists, Lecirelin and Gonadorelin (B1671987), in inducing luteinizing hormone (LH) surge and subsequent ovulation. The information presented is based on experimental data from peer-reviewed studies, offering a valuable resource for researchers in reproductive biology and professionals involved in the development of veterinary and human pharmaceuticals.

Introduction

Gonadorelin is a synthetic form of the naturally occurring GnRH, a decapeptide that plays a pivotal role in the reproductive endocrine cascade.[1][2] Lecirelin is a synthetic superanalogue of GnRH, designed for higher bioactivity and a more prolonged effect compared to the native hormone.[3][4] Both compounds act as agonists at the GnRH receptor in the anterior pituitary, stimulating the synthesis and release of gonadotropins, namely follicle-stimulating hormone (FSH) and, more prominently, LH.[2][5] The subsequent LH surge is the critical trigger for the final maturation of ovarian follicles and ovulation. This guide delves into the comparative efficacy of these two compounds, presenting quantitative data, detailed experimental methodologies, and a visualization of the underlying signaling pathway.

Data Presentation: Lecirelin vs. Gonadorelin

The following tables summarize the key quantitative data from comparative studies on the effects of Lecirelin and Gonadorelin on LH surge and ovulation in bovine models.

Table 1: Comparison of LH Surge Parameters

ParameterGonadorelin (100 µg)Lecirelin (25 µg)Lecirelin (50 µg)Reference
Mean Maximal LH Concentration (ng/mL) 6.92 ± 2.7217.1 ± 6.2517.1 ± 6.25[3]
Time to Maximal LH Concentration (hours) ~1 hour earlier than LecirelinNot explicitly statedNot explicitly stated[3]
Area Under the Curve (AUC) for LH Significantly lower than LecirelinSignificantly higher than GonadorelinSignificantly higher than Gonadorelin[3]

Table 2: Comparison of Ovulation (Follicle Disappearance) Rates

TreatmentOvulation Rate (%)Reference
Gonadorelin (100 µg) 73%[3]
Lecirelin (25 µg) 82%[3]
Lecirelin (50 µg) 100%[3]

Experimental Protocols

The following are detailed methodologies from key experiments cited in this guide.

Study Design for Comparative Efficacy in Holstein Heifers (Picard-Hagen et al., 2015)[4]
  • Animals: Twelve healthy, cyclic Holstein heifers were used in a crossover design study.

  • Synchronization of Estrus: Prior to each treatment period, estrous cycles were synchronized.

  • Treatment Administration: On day 6 or 7 of the estrous cycle, animals were randomly assigned to one of four treatment groups:

    • Group 1: 100 µg of Gonadorelin intramuscularly.

    • Group 2: 25 µg of Lecirelin intramuscularly.

    • Group 3: 50 µg of Lecirelin intramuscularly.

    • Group 4: 10 µg of Buserelin (B193263) (another GnRH analogue, for comparison) intramuscularly.

  • Blood Sampling for LH Measurement: Blood samples were collected via jugular venipuncture at frequent intervals (e.g., every 15-30 minutes) for the first few hours post-treatment and then at longer intervals for up to 6 hours to characterize the LH surge.

  • Ovulation Detection: Ovarian follicular dynamics were monitored daily by transrectal ultrasonography to determine the disappearance of the dominant follicle, indicating ovulation. The emergence of a new follicular wave was also monitored.

  • Hormone Analysis: Plasma LH concentrations were determined using a validated radioimmunoassay (RIA).

Mandatory Visualization

Signaling Pathway of GnRH Agonists

Both Lecirelin and Gonadorelin exert their effects by binding to the GnRH receptor on pituitary gonadotrophs. This interaction initiates a cascade of intracellular signaling events, as depicted in the diagram below.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH_Agonist GnRH Agonist (Lecirelin or Gonadorelin) GnRHR GnRH Receptor (GPCR) GnRH_Agonist->GnRHR Binding Gq_11 Gq/11 Protein GnRHR->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release->PKC Activation MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activation Gene_Transcription Gene Transcription (LHβ subunit) MAPK_Cascade->Gene_Transcription Activation LH_Synthesis_Release LH Synthesis & Release Gene_Transcription->LH_Synthesis_Release Leads to

Caption: GnRH agonist signaling pathway in pituitary gonadotrophs.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the efficacy of GnRH agonists.

Experimental_Workflow start Animal Selection & Acclimatization sync Estrus Synchronization start->sync random Randomization into Treatment Groups sync->random treat_G Gonadorelin Administration random->treat_G treat_L Lecirelin Administration random->treat_L blood Serial Blood Sampling (for LH analysis) treat_G->blood ultrasound Transrectal Ultrasonography (for Ovulation Detection) treat_G->ultrasound treat_L->blood treat_L->ultrasound analysis Hormone Assay & Data Analysis blood->analysis ultrasound->analysis results Comparative Efficacy Determination analysis->results

Caption: A generalized experimental workflow for comparative studies.

Discussion and Conclusion

The experimental data presented clearly indicate that Lecirelin, a superanalogue of GnRH, is more potent than Gonadorelin in inducing an LH surge and subsequent ovulation in bovine models.[3] Specifically, Lecirelin administration resulted in a significantly higher peak LH concentration and a greater overall LH release (as measured by AUC) compared to Gonadorelin.[3] This enhanced LH surge translated into a higher ovulation rate, with the 50 µg dose of Lecirelin achieving a 100% ovulation rate in the cited study.[3]

The higher bioactivity and prolonged effect of Lecirelin can be attributed to its modified chemical structure, which likely confers greater resistance to degradation by peptidases and potentially a higher binding affinity for the GnRH receptor.[3][4] For researchers and drug development professionals, these findings suggest that Lecirelin may be a more reliable and effective agent for protocols requiring robust and consistent induction of ovulation.

It is important to note that the optimal dosage and timing of administration for both compounds may vary depending on the species, physiological state of the animal, and the specific reproductive management protocol being employed. Further research is warranted to explore the comparative efficacy of these GnRH agonists in other species and in different clinical and research settings.

References

Validation

A Comparative Analysis of Lecirelin and Deslorelin on Pregnancy Rates in Livestock

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the gonadotropin-releasing hormone (GnRH) agonists, Lecirelin and Deslorelin (B1574756), with a focus on thei...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gonadotropin-releasing hormone (GnRH) agonists, Lecirelin and Deslorelin (B1574756), with a focus on their impact on pregnancy rates in livestock. The information presented is collated from various studies to assist researchers, scientists, and professionals in drug development in making informed decisions.

Introduction to Lecirelin and Deslorelin

Lecirelin and Deslorelin are synthetic analogues of GnRH used in veterinary medicine to manipulate the estrous cycle and improve reproductive outcomes in various animal species, including cattle and horses. As GnRH agonists, they function by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for follicular development and ovulation. While both compounds share a similar mechanism of action, their efficacy in terms of pregnancy rates can vary depending on the species, dosage, and the specifics of the treatment protocol.

Quantitative Data on Pregnancy Rates

Table 1: Pregnancy Rates Following Lecirelin Treatment in Buffaloes

SpeciesTreatment ProtocolLecirelin DosePregnancy Rate (%)Control/ComparisonControl Pregnancy Rate (%)Reference
BuffaloGnRH/PGF2α/GnRH for FTAI50 µg (first admin.), 25 µg (second admin.)50.0Buserelin47.0[1][2][3]

Table 2: Pregnancy Rates Following Deslorelin Treatment in Dairy Cattle

SpeciesConditionTreatment ProtocolDeslorelin DosePregnancy Rate (%)Control/ComparisonControl Pregnancy Rate (%)Reference
Dairy CattlePoor body conditionTimed-insemination protocol700 µg implant62.5Cystorelin injection12.5[4]
Dairy CattleLactatingOvsynch protocol450 µg implant41.3Gonadorelin injection39.0
Dairy CattleLactatingOvsynch protocol750 µg implant27.5Gonadorelin injection39.0
Dairy Cattle-Chronic administration (12 days)-Increased on Day 45Untreated controls-[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols from key studies cited in this guide.

Protocol 1: Comparison of Lecirelin and Buserelin in Buffaloes for Fixed-Time Artificial Insemination (FTAI)
  • Animals: 270 postpartum buffaloes (45 to 60 days postpartum).

  • Experimental Design: Animals were divided into two groups.

    • Group 1 (Buserelin, n=132): Received an intramuscular (IM) injection of 20 µg of Buserelin on a random day of the estrous cycle. Seven days later, they received an IM injection of 15 mg of prostaglandin (B15479496) F2α (PGF2α). Two days after the PGF2α injection, a second IM injection of 10 µg of Buserelin was administered.

    • Group 2 (Lecirelin, n=138): Followed the same protocol as Group 1, but received IM injections of Lecirelin (50 µg for the first administration and 25 µg for the second).

  • Insemination: All animals were artificially inseminated 16 hours after the final GnRH agonist injection.

  • Outcome Measurement: Pregnancy was diagnosed via ultrasonography 30 days after artificial insemination.[1][2][3]

Protocol 2: Effect of a Deslorelin Implant in a Timed-Insemination Protocol in Dairy Cattle with Poor Body Condition
  • Animals: 16 lactating, potentially subfertile dairy cows with a body condition score of 2.25.

  • Experimental Design: Animals were divided into two groups.

    • Group 1 (Cystorelin, n=8): Received an IM injection of 100 µg of Cystorelin (a GnRH analogue) on Day -9, an IM injection of 25 mg of PGF2α on Day -2, and a second IM injection of 100 µg of Cystorelin on Day 0.

    • Group 2 (Deslorelin, n=8): Followed the same protocol as Group 1, but on Day 0, they received a subcutaneous implant of 700 µg of Deslorelin instead of the second Cystorelin injection.

  • Insemination: All cows were inseminated 16 hours after the Day 0 treatment.

  • Outcome Measurement: Pregnancy was determined by palpation on Day 45. Plasma progesterone (B1679170) concentrations were also measured.[4]

Signaling Pathways and Experimental Workflow

Signaling Pathway of GnRH Agonists

Both Lecirelin and Deslorelin, as GnRH agonists, initiate their physiological effects by binding to GnRH receptors on the surface of gonadotrope cells in the anterior pituitary gland. This binding triggers a cascade of intracellular signaling events. The initial binding stimulates the synthesis and release of LH and FSH. However, continuous stimulation by the agonist leads to the downregulation and desensitization of the GnRH receptors, which ultimately suppresses the release of these gonadotropins. The primary signaling pathway involves the activation of G-protein-coupled receptors, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). These events are central to the cellular response to GnRH agonists.[7][8][9][10][11][12][13]

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH_Agonist GnRH Agonist (Lecirelin/Deslorelin) GnRHR GnRH Receptor GnRH_Agonist->GnRHR Binds to G_Protein Gq/11 Protein GnRHR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_Synthesis Gonadotropin (LH/FSH) Synthesis & Release Ca_Release->Gonadotropin_Synthesis Leads to PKC->Gonadotropin_Synthesis Leads to

Caption: GnRH agonist signaling pathway in a pituitary gonadotrope.

Comparative Experimental Workflow

The following diagram illustrates a generalized experimental workflow for comparing the efficacy of Lecirelin and Deslorelin on pregnancy rates in a target species. This workflow is based on the common elements of the experimental protocols reviewed.

Experimental_Workflow start Animal Selection & Acclimatization randomization Randomization into Treatment Groups start->randomization group_lecirelin Group 1: Lecirelin Treatment randomization->group_lecirelin group_deslorelin Group 2: Deslorelin Treatment randomization->group_deslorelin group_control Group 3: Control/Placebo randomization->group_control sync_protocol Estrus Synchronization Protocol (e.g., Ovsynch, CO-Synch) group_lecirelin->sync_protocol group_deslorelin->sync_protocol group_control->sync_protocol insemination Fixed-Time Artificial Insemination (FTAI) sync_protocol->insemination monitoring Monitoring & Data Collection (e.g., Blood samples for hormone assays) insemination->monitoring pregnancy_diagnosis Pregnancy Diagnosis (e.g., Ultrasonography) monitoring->pregnancy_diagnosis data_analysis Data Analysis (Comparison of Pregnancy Rates) pregnancy_diagnosis->data_analysis

Caption: Generalized workflow for comparing GnRH agonists.

Conclusion

Both Lecirelin and Deslorelin are effective GnRH agonists used to improve reproductive efficiency in livestock. The available data suggests that both can lead to successful pregnancies when used in appropriate synchronization protocols. However, the lack of direct comparative studies on pregnancy rates makes it challenging to definitively state that one is superior to the other. The choice between Lecirelin and Deslorelin may depend on factors such as the target species, specific reproductive goals, cost, and available formulations. Further head-to-head clinical trials are warranted to provide a more conclusive comparison of their effects on pregnancy outcomes.

References

Comparative

A Comparative Guide to Lecirelin Acetate in Veterinary Medicine for Ovulation Induction

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Lecirelin Acetate (B1210297) with other commercially available gonadotropin-releasing hormone (GnRH) analo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lecirelin Acetate (B1210297) with other commercially available gonadotropin-releasing hormone (GnRH) analogs used for the induction of ovulation in various animal species. The information presented is based on data from published clinical trials, focusing on efficacy, dosage, and experimental methodologies.

Introduction to Lecirelin Acetate

Lecirelin Acetate is a synthetic nonapeptide analogue of GnRH. It is utilized in veterinary medicine to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary, thereby inducing ovulation. This makes it a valuable tool in reproductive management for synchronizing estrus and improving conception rates.

Mechanism of Action: The GnRH Signaling Pathway

Lecirelin Acetate, like other GnRH agonists, binds to GnRH receptors on pituitary gonadotrope cells. This binding initiates a cascade of intracellular signaling events, leading to the synthesis and release of LH and FSH. The primary signaling pathway involves the Gq/11 protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the transcription of gonadotropin subunit genes and the secretion of LH and FSH.

GnRH_Signaling_Pathway Lecirelin Lecirelin Acetate (GnRH Agonist) GnRHR GnRH Receptor Lecirelin->GnRHR G_protein Gq/11 Protein GnRHR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Gonadotropin_synthesis Gonadotropin (LH & FSH) Synthesis & Release Ca_release->Gonadotropin_synthesis PKC->Gonadotropin_synthesis

Caption: Simplified GnRH signaling pathway initiated by Lecirelin Acetate.

Comparative Efficacy of Lecirelin Acetate

The following tables summarize the results of clinical trials comparing Lecirelin Acetate with other GnRH agonists (Buserelin, Gonadorelin) and human chorionic gonadotropin (hCG) for ovulation induction in various species.

Table 1: Comparison of Lecirelin Acetate and Buserelin (B193263) in Buffalo
ParameterLecirelin AcetateBuserelinSpeciesReference
Conception Rate 50.0% (69/138)47.0% (62/132)Buffalo[1][2]
Dosage (1st admin.) 50 µg20 µgBuffalo[1][2]
Dosage (2nd admin.) 25 µg10 µgBuffalo[1][2]
Table 2: Comparison of Lecirelin Acetate, Gonadorelin, and Buserelin in Cattle
ParameterLecirelin Acetate (25 µg)Lecirelin Acetate (50 µg)Gonadorelin (100 µg)Buserelin (10 µg)SpeciesReference
Dominant Follicle Disappearance 82%100%73%100%Cattle[3]
Peak LH Concentration Significantly higher than GonadorelinSignificantly higher than GonadorelinLower than Lecirelin and BuserelinSignificantly higher than GonadorelinCattle[3]
Table 3: Comparison of Lecirelin Acetate and hCG in Mares
ParameterLecirelin Acetate (200 µg)hCG (1500 IU)SpeciesReference
Ovulation within 48h 64% (48/75)88% (66/75)Mares[4]
Ovulation between 24-48h 60% (45/75)76% (57/75)Mares[4]
Pregnancy Rate 68%54%Mares[4]

Experimental Protocols

Detailed methodologies for the key comparative studies are provided below to allow for critical evaluation and replication.

Experimental Workflow: Ovsynch Protocol in Buffalo

The following diagram illustrates a typical Ovsynch protocol used in the comparative study of Lecirelin and Buserelin in buffalo.[1][2]

Ovsynch_Protocol Day0 Day 0 GnRH Agonist (Lecirelin or Buserelin) Day7 Day 7 PGF2α Day0->Day7 7 days Day9 Day 9 GnRH Agonist (Lecirelin or Buserelin) Day7->Day9 2 days Day10 Day 10 (16h later) Fixed-Time Artificial Insemination Day9->Day10 16 hours Day40 Day 40 Pregnancy Diagnosis (Ultrasonography) Day10->Day40 30 days

Caption: Ovsynch protocol for ovulation synchronization in buffalo.
Protocol 1: Lecirelin vs. Buserelin in Buffalo[1][2][8][9][10]

  • Animals: 270 lactating buffaloes, 45 to 60 days postpartum, from two different farms.

  • Experimental Design: Animals were divided into two groups.

    • Group 1 (n=132): Received 20 µg of Buserelin intramuscularly (IM) on a random day of the estrous cycle (Day 0), followed by 15 mg of PGF2α on Day 7, and a second injection of 10 µg of Buserelin on Day 9.

    • Group 2 (n=138): Received the same protocol, but with 50 µg of Lecirelin IM on Day 0 and 25 µg of Lecirelin IM on Day 9.

  • Insemination: All animals underwent fixed-time artificial insemination 16 hours after the second GnRH agonist injection.

  • Outcome Measurement: Pregnancy was diagnosed via ultrasonography 30 days after artificial insemination.

  • Statistical Analysis: Conception rates were compared using the Chi-Square test.

Protocol 2: Lecirelin vs. Gonadorelin and Buserelin in Cattle[3][11][12]
  • Animals: 12 healthy, cyclic, non-lactating Holstein-Friesian heifers.

  • Experimental Design: A 4x4 Latin square design was used where each heifer received four treatments in a randomized sequence over four periods. The treatments were administered on Day 6 or 7 of the estrous cycle.

    • Treatment 1: 100 µg Gonadorelin IM.

    • Treatment 2: 25 µg Lecirelin IM.

    • Treatment 3: 50 µg Lecirelin IM.

    • Treatment 4: 10 µg Buserelin IM.

  • Data Collection:

    • LH Surge: Blood samples were collected at -30, 0, 15, 30, 45, 60, 90, 120, 180, 240, and 360 minutes relative to treatment for LH concentration analysis using a validated radioimmunoassay.

    • Ovulation: Ovarian follicular dynamics were monitored daily by transrectal ultrasonography from the day before treatment until Day 4 post-treatment to determine the disappearance of the dominant follicle.

  • Statistical Analysis: Data were analyzed using a mixed model for a Latin square design.

Protocol 3: Lecirelin vs. hCG in Mares[4]
  • Animals: 42 mares were used over 156 estrous cycles.

  • Experimental Design: Each mare served as her own control, receiving both treatments in a crossover design.

    • Treatment 1 (n=75 cycles): 200 µg Lecirelin intravenously (IV) when a follicle ≥35 mm in diameter was detected.

    • Treatment 2 (n=75 cycles): 1500 IU hCG IV when a follicle ≥35 mm in diameter was detected.

  • Outcome Measurement:

    • Ovulation: Ovulation was monitored by transrectal ultrasonography every 12 hours until 48 hours post-treatment.

    • Pregnancy: Pregnancy diagnosis was performed 14-16 days after ovulation.

  • Statistical Analysis: Ovulation rates were compared using appropriate statistical tests for paired data.

Conclusion

The clinical trial data presented in this guide indicate that Lecirelin Acetate is an effective GnRH agonist for the induction of ovulation in several veterinary species.

  • In buffalo , Lecirelin at a 50 µg initial dose followed by a 25 µg dose demonstrated comparable conception rates to a standard Buserelin protocol.[1][2]

  • In cattle , Lecirelin at both 25 µg and 50 µg doses was effective in inducing the disappearance of the dominant follicle and resulted in a significantly higher LH surge compared to Gonadorelin.[3]

  • In mares , a 200 µg dose of Lecirelin was less effective at inducing ovulation within 48 hours compared to hCG, although it resulted in a numerically higher pregnancy rate in the studied population.[4]

The choice of a specific GnRH agonist should be based on a comprehensive evaluation of factors including the target species, desired outcome, cost-effectiveness, and available clinical evidence. The detailed experimental protocols provided herein offer a foundation for researchers to design and interpret future studies in this field.

References

Validation

Assessing the Cost-Effectiveness of Lecirelin Versus Other GnRH Agonists: A Comparative Guide for Researchers

In the management of reproductive cycles in livestock, particularly in the dairy and beef industries, the use of Gonadotropin-Releasing Hormone (GnRH) agonists is a cornerstone of many synchronization protocols. These sy...

Author: BenchChem Technical Support Team. Date: December 2025

In the management of reproductive cycles in livestock, particularly in the dairy and beef industries, the use of Gonadotropin-Releasing Hormone (GnRH) agonists is a cornerstone of many synchronization protocols. These synthetic analogs of the natural GnRH play a pivotal role in inducing ovulation, treating ovarian follicular cysts, and improving conception rates.[1] Among the available options, Lecirelin, a potent GnRH superagonist, presents itself as a key tool for veterinarians and herd managers.[2] This guide provides an objective comparison of the performance and cost-effectiveness of Lecirelin against other commonly used GnRH agonists, such as Buserelin and Gonadorelin, supported by available experimental data and detailed methodologies.

Mechanism of Action: The GnRH Signaling Pathway

GnRH agonists, including Lecirelin, exert their effects by binding to GnRH receptors on the gonadotropic cells of the anterior pituitary gland.[3] This interaction triggers a cascade of intracellular signaling events, leading to the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[4][5] Initially, this results in a surge of LH and FSH, which is the desired effect for inducing ovulation.

The binding of a GnRH agonist to its Gq-protein coupled receptor activates Phospholipase C (PLC).[6][7] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[4] This cascade ultimately leads to the synthesis and exocytosis of LH and FSH.[3]

GnRH Agonist Signaling Pathway cluster_cell Pituitary Gonadotrope Cell GnRH_Agonist GnRH Agonist (e.g., Lecirelin) GnRHR GnRH Receptor (Gq-protein coupled) GnRH_Agonist->GnRHR Binds to PLC Phospholipase C (PLC) GnRHR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_Release Gonadotropin Release (LH, FSH) Ca_release->Gonadotropin_Release Triggers Gonadotropin_Synthesis Gonadotropin Synthesis PKC->Gonadotropin_Synthesis Promotes Gonadotropin_Synthesis->Gonadotropin_Release

Caption: GnRH agonist signaling pathway in a pituitary gonadotrope cell.

Comparative Efficacy of GnRH Agonists

The true measure of a GnRH agonist's utility lies in its clinical efficacy. Studies have compared Lecirelin with other agonists, primarily focusing on outcomes like LH surge, ovulation rates, and conception rates.

GnRH AgonistDosageKey Efficacy OutcomesReference
Lecirelin 25 µg or 50 µgSignificantly higher LH release compared to Gonadorelin. Disappearance of dominant follicle was 82% (25 µg) and 100% (50 µg).[8]
50 µg (first dose), 25 µg (second dose)Conception rate of 50.0% in a fixed-time AI protocol in buffaloes, comparable to Buserelin.[1][9]
Buserelin 10 µgSignificantly higher LH release compared to Gonadorelin. Disappearance of dominant follicle was 100%.[8]
20 µg (first dose), 10 µg (second dose)Conception rate of 47.0% in a fixed-time AI protocol in buffaloes.[1][9]
Gonadorelin 100 µgSignificantly lower LH release compared to Lecirelin and Buserelin. Disappearance of dominant follicle was 73%.[8]
100 µgIn a study comparing four Gonadorelin products, ovulation rates varied, with one product showing a numerically lower response.[10]

Note: Efficacy can be influenced by factors such as the animal's physiological condition, the specific protocol used, and environmental factors.

Experimental Protocols for Comparative Analysis

To ensure an unbiased comparison of GnRH agonists, rigorous experimental designs are essential. A typical protocol involves the synchronization of estrous cycles in a cohort of animals, followed by the administration of the different agonists and subsequent monitoring of physiological responses.

Example Experimental Protocol: Ovsynch Protocol

A commonly used synchronization protocol in dairy cattle is the Ovsynch protocol.[10] This involves a series of hormonal treatments to synchronize ovulation, allowing for timed artificial insemination (TAI).

  • Day 0: Administration of a GnRH agonist (e.g., Lecirelin, Buserelin, or Gonadorelin) to induce ovulation or luteinization of a dominant follicle.

  • Day 7: Administration of Prostaglandin F2α (PGF2α) to cause luteolysis (regression of the corpus luteum).

  • Day 9 (56 hours after PGF2α): A second dose of the GnRH agonist is administered to trigger a synchronized ovulation.

  • Day 10 (16-20 hours after the second GnRH): Timed artificial insemination is performed.

Blood samples are typically collected at various time points to measure hormone concentrations (LH, progesterone), and transrectal ultrasonography is used to monitor ovarian follicular dynamics.

Experimental Workflow for GnRH Agonist Comparison cluster_workflow Comparative Efficacy Study Workflow Animal_Selection Animal Selection (e.g., Lactating Dairy Cows) Randomization Randomization into Treatment Groups Animal_Selection->Randomization Group_L Group 1: Lecirelin Randomization->Group_L Group_B Group 2: Buserelin Randomization->Group_B Group_G Group 3: Gonadorelin Randomization->Group_G Ovsynch Application of Ovsynch Protocol (or other synchronization protocol) Group_L->Ovsynch Group_B->Ovsynch Group_G->Ovsynch Monitoring Monitoring: - Blood Sampling (LH, Progesterone) - Ultrasonography (Follicular Dynamics) Ovsynch->Monitoring TAI Timed Artificial Insemination (TAI) Ovsynch->TAI Data_Analysis Data Analysis: - Comparison of Ovulation Rates - Comparison of Conception Rates Monitoring->Data_Analysis Pregnancy_Diagnosis Pregnancy Diagnosis (e.g., at Day 30-40 post-AI) TAI->Pregnancy_Diagnosis Pregnancy_Diagnosis->Data_Analysis

Caption: A typical experimental workflow for comparing GnRH agonists.

Cost-Effectiveness Analysis

A comprehensive assessment of these hormonal treatments must extend beyond clinical efficacy to include economic considerations. The most cost-effective option is not necessarily the one with the lowest price per dose, but the one that yields the best reproductive outcomes for the overall investment.

GnRH AgonistTypical Dosage (for Ovsynch)Estimated Cost per Dose (USD)Notes
Lecirelin 25-50 µgNot widely publishedPotentially more potent, which could influence the required dosage and overall cost.
Buserelin 10 µg~$3 - $7Prices can vary significantly based on manufacturer and volume.[4][6][11]
Gonadorelin 100 µg~$1.60 - $3.00Several brands available, leading to price competition.[3][5][10]

Disclaimer: The estimated costs are for illustrative purposes only and can vary based on geographical location, supplier, and purchase volume. Professionals should consult with their veterinary pharmaceutical suppliers for accurate pricing.

The economic benefit of using a particular GnRH agonist can be modeled by considering factors such as the value of a pregnancy, the cost of an open day (a day a cow is not pregnant after the voluntary waiting period), and the cost of the treatment protocol.[7] An increase in conception rate can lead to significant financial returns by reducing the number of open days and the need for repeated inseminations.

Cost-Effectiveness Analysis Framework cluster_cost_effectiveness Framework for Cost-Effectiveness Analysis Efficacy Efficacy Data - Conception Rate (%) - Ovulation Rate (%) Cost_Per_Pregnancy Cost per Pregnancy ($) Efficacy->Cost_Per_Pregnancy Net_Economic_Return Net Economic Return ($) Efficacy->Net_Economic_Return Cost Cost Data - Cost per Dose ($) - Doses per Protocol Cost->Cost_Per_Pregnancy Cost->Net_Economic_Return Economic_Factors Economic Factors - Value of Pregnancy ($) - Cost of Open Day ($) - Semen Cost ($) Economic_Factors->Net_Economic_Return Decision Decision on Most Cost-Effective Agonist Cost_Per_Pregnancy->Decision Net_Economic_Return->Decision

Caption: Logical framework for a cost-effectiveness analysis of GnRH agonists.

Conclusion

The selection of a GnRH agonist for reproductive management in livestock is a multifaceted decision that requires a thorough evaluation of both efficacy and economic factors. Experimental data suggests that Lecirelin is a highly potent GnRH agonist, demonstrating comparable or, in some cases, superior efficacy to other available options like Buserelin and Gonadorelin, particularly in terms of inducing a significant LH surge.[8]

While a direct cost-per-dose comparison is challenging due to variability in market pricing, the principle of cost-effectiveness emphasizes the importance of considering the return on investment. A more potent agonist that leads to a higher conception rate may be more cost-effective in the long run, even with a higher initial price per dose. Researchers and drug development professionals should focus on generating robust, head-to-head comparative data that includes both clinical outcomes and detailed economic modeling to make informed decisions. The ultimate goal is to optimize reproductive efficiency in a manner that is both biologically effective and economically sound.

References

Comparative

Comparative Efficacy of Lecirelin for Estrus Synchronization: A Data-Driven Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Lecirelin, a synthetic gonadotropin-releasing hormone (GnRH) agonist, with other commonly used alternative...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lecirelin, a synthetic gonadotropin-releasing hormone (GnRH) agonist, with other commonly used alternatives for estrus synchronization in livestock. By presenting key performance data from various studies, detailed experimental protocols, and visual representations of biological pathways and workflows, this document aims to be an objective resource for professionals in animal reproductive research and pharmaceutical development.

Performance Comparison of GnRH Agonists

Lecirelin is a potent GnRH analogue utilized in reproductive management to synchronize estrus and ovulation. Its efficacy has been compared with other GnRH agonists, such as Buserelin (B193263) and Gonadorelin, in several studies. The following tables summarize the key quantitative outcomes from this research.

Table 1: Conception Rates in Buffalo Following Timed Artificial Insemination
GnRH Agonist Number of Animals (n) Conception Rate (%)
Buserelin13247.0%
Lecirelin13850.0%
Data from a study comparing the efficiency of Buserelin and Lecirelin in a GnRH/PGF2α/GnRH protocol in buffalo. The difference in conception rates was not statistically significant.[1][2][3]
Table 2: Ovulatory Response in Cattle to Different GnRH Agonists
GnRH Agonist Dose Number of Animals (n) Disappearance of Dominant Follicle (%)
Gonadorelin100 µg1273%
Lecirelin25 µg1282%
Lecirelin50 µg12100%
Buserelin10 µg12100%
Disappearance of the dominant follicle includes both ovulation (84.8%) and luteinization (4.3%). Data from a study in Holstein cows.[4]
Table 3: Luteinizing Hormone (LH) Peak Concentration in Heifers
GnRH Agonist Mean Peak LH Concentration (ng/mL) Notes
GonadorelinLower than Buserelin and LecirelinReached 1 hour earlier than other treatments.
Buserelin9.5 ± 1.2Significantly higher than Gonadorelin.
LecirelinNot explicitly quantified in this study but induced a significantly higher LH release than gonadorelin.[4]
Data from studies comparing LH response to different GnRH analogs in heifers.[4][5]

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. The following are detailed protocols from key comparative studies.

Protocol 1: Comparison of Lecirelin and Buserelin in Buffalo
  • Objective: To compare the efficiency of Lecirelin and Buserelin in a GnRH/PGF2α/GnRH protocol for fixed-time artificial insemination in buffalo.[1][2][3]

  • Animals: 270 lactating buffalo (45 to 60 days postpartum) were divided into two groups.[1][2][3]

  • Treatment Protocol:

    • Day 0:

      • Group 1 (n=132): Intramuscular injection of 20 µg of Buserelin.[1][2][3]

      • Group 2 (n=138): Intramuscular injection of 50 µg of Lecirelin.[1][2][3]

    • Day 7: Intramuscular injection of 15 mg of Prostaglandin F2α (PGF2α) for both groups.[1]

    • Day 9:

      • Group 1: Intramuscular injection of 10 µg of Buserelin.[1][2][3]

      • Group 2: Intramuscular injection of 25 µg of Lecirelin.[1][2][3]

  • Artificial Insemination (AI): Performed 16 hours after the second GnRH injection for both groups.[1][2][3]

  • Pregnancy Diagnosis: Conducted via ultrasonography 30 days after AI.[1][2][3]

Protocol 2: Comparison of Gonadorelin, Lecirelin, and Buserelin in Cattle
  • Objective: To compare the plasma profiles of LH and progesterone (B1679170) and follicular dynamics in response to Gonadorelin, Lecirelin, and Buserelin.[4]

  • Animals: 12 healthy Holstein female cows.[4]

  • Synchronization: The estrous cycle of all cows was synchronized before each treatment period.[4]

  • Treatment Protocol (Administered on Day 6 or 7 of the estrous cycle):

    • Treatment 1: 100 µg of Gonadorelin.[4]

    • Treatment 2: 25 µg of Lecirelin.[4]

    • Treatment 3: 50 µg of Lecirelin.[4]

    • Treatment 4: 10 µg of Buserelin.[4]

  • Data Collection:

    • Blood samples were collected regularly for up to 4 days post-treatment to measure LH and progesterone.[4]

    • Ovarian follicular dynamics were evaluated for up to 4 days.[4]

Visualizing the Mechanisms and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

GnRH_Signaling_Pathway cluster_pituitary Gonadotrope Cell GnRH_Agonist GnRH Agonist (e.g., Lecirelin) GnRH_Receptor GnRH Receptor GnRH_Agonist->GnRH_Receptor Binds to G_Protein Gq/11 Protein GnRH_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release LH_FSH_Synthesis LH & FSH Synthesis & Release Ca_Release->LH_FSH_Synthesis Stimulates PKC->LH_FSH_Synthesis Stimulates Pituitary Anterior Pituitary Gland

Caption: GnRH Agonist Signaling Pathway in the Anterior Pituitary.

Estrus_Synchronization_Workflow Start Start of Protocol (Random Day of Cycle) Day0 Day 0: Administer GnRH (e.g., Lecirelin) Start->Day0 Day7 Day 7: Administer PGF2α Day0->Day7 7 days Day9 Day 9: Administer 2nd GnRH Day7->Day9 2 days AI Fixed-Time Artificial Insemination Day9->AI ~16 hours Preg_Check Pregnancy Diagnosis (~30 days post-AI) AI->Preg_Check

Caption: Typical Ovsynch Protocol Workflow for Estrus Synchronization.

Comparative_Study_Logic Population Study Population (e.g., Lactating Buffalo) Randomization Random Allocation Population->Randomization GroupA Group A: Lecirelin Protocol Randomization->GroupA GroupB Group B: Alternative GnRH (e.g., Buserelin) Protocol Randomization->GroupB Intervention Application of Synchronization Protocols GroupA->Intervention GroupB->Intervention Outcome Outcome Measurement (e.g., Conception Rate) Intervention->Outcome Analysis Statistical Comparison Outcome->Analysis Conclusion Conclusion on Relative Efficacy Analysis->Conclusion

Caption: Logical Flow of a Comparative Efficacy Study.

References

Validation

A Comparative Analysis of Lecirelin Efficacy in Ovulation Induction Across Various Species

For Researchers, Scientists, and Drug Development Professionals Lecirelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), has emerged as a potent agent for inducing and synchronizing ovulation in a variet...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lecirelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), has emerged as a potent agent for inducing and synchronizing ovulation in a variety of animal species. Its application is pivotal in assisted reproductive technologies, aiming to improve reproductive efficiency and facilitate timed artificial insemination. This guide provides a comprehensive cross-species comparison of Lecirelin's efficacy, supported by experimental data and detailed protocols to aid in research and drug development.

Mechanism of Action

Lecirelin acts as a GnRH agonist, binding to GnRH receptors in the anterior pituitary gland.[1] This binding stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] The subsequent surge in LH is the primary trigger for the final maturation of ovarian follicles and the induction of ovulation.[2]

Cross-species Comparison of Efficacy

The effectiveness of Lecirelin in inducing ovulation varies across species, influenced by factors such as dosage, administration route, and the physiological state of the animal. The following tables summarize key quantitative data from various studies.

Table 1: Efficacy of Lecirelin in Ruminants
SpeciesDosage & RouteKey FindingsOvulation RateConception/Pregnancy RateReference
Cattle (Holstein) 25 µg & 50 µg, IMDisappearance of dominant follicle was 82% and 100% respectively. Almost equally effective as Buserelin in inducing follicle disappearance.82-100%Not Reported[3]
Cattle (Bunaji) 50 µg & 100 µg, IMBoth doses elicited sufficient LH and progesterone (B1679170) responses to initiate a new follicular wave. Ovulation rate after the second GnRH administration was 60%.60%Not Reported[4]
Buffalo 50 µg (1st admin) & 25 µg (2nd admin), IMLecirelin was as efficient as Buserelin for fixed-time artificial insemination.Not Reported50.0% (69/138)[5][6][7][8]
Table 2: Efficacy of Lecirelin in Equids
SpeciesDosage & RouteKey FindingsOvulation RatePregnancy RateReference
Mares 200 µg, IVLess effective than hCG in inducing ovulation within 48 hours. Higher rate of late ovulations (>48h) compared to hCG.64% within 48h68%[9]
Jennies 100 µg, IMNo significant difference in time to ovulation compared to hCG.Not ReportedNot Reported[10]
Jennies 50 µg, IMResulted in ovulation within 48 hours in 73% of treated jennies.73% within 48hNot Reported[3][11][12]
Table 3: Efficacy of Lecirelin in Sows and Rabbits
SpeciesDosage & RouteKey FindingsOvulation RateFarrowing/Conception RateReference
Sows 25 µg, IMReduced estrus length and the interval from estrus onset to ovulation. 70.9% ovulated within 40h post-treatment.92.7% within 48h (tendency)Not Affected[4][13]
Rabbits (Nulliparous) 0.05-4.0 µg, IMConception rate ranged from 10.0% (0.05 µg) to 89.5% (1.5 µg).Not Reported10.0% - 89.5%[14]
Rabbits (Lactating) 0.05-4.0 µg, IMConception rate was lowest at 0.05 µg (10.0%).Not Reported10.0% (at 0.05 µg)[14]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline typical experimental protocols for key species.

Cattle (Ovsynch Protocol)

A common protocol for synchronizing ovulation in cattle involves a combination of GnRH and Prostaglandin F2α (PGF2α).

  • Day 0: Administer the first dose of Lecirelin (e.g., 50 µg, IM) to initiate a new follicular wave.

  • Day 7: Administer PGF2α (e.g., 15 mg) to cause luteolysis (regression of the corpus luteum).

  • Day 9: Administer the second dose of Lecirelin (e.g., 25 µg, IM) to trigger a synchronized ovulation.

  • Artificial Insemination: Perform fixed-time artificial insemination (FTAI) typically 16-20 hours after the second GnRH injection.[5][6]

Mares

Ovulation induction in mares is often timed relative to the size of the dominant follicle.

  • Follicle Monitoring: Monitor follicular growth via transrectal ultrasonography.

  • Induction Criteria: Administer Lecirelin (e.g., 200 µg, IV) when a dominant follicle reaches a diameter of ≥35 mm and uterine edema is present.[9]

  • Ovulation Check: Monitor for ovulation via ultrasound at 24 and 48 hours post-injection.

Sows

In sows, Lecirelin is used to tighten the window of ovulation, facilitating more precise insemination timing.

  • Estrus Detection: Identify the onset of estrus (standing heat).

  • Administration: Inject Lecirelin (e.g., 25 µg, IM) at the onset of estrus.[13]

  • Ovulation Monitoring: Use transcutaneous ultrasonography to determine the time of ovulation.

Rabbits

Ovulation in rabbits is induced by the stimulus of mating or hormonal treatment.

  • Pre-treatment: In some protocols, does are pre-treated with equine chorionic gonadotropin (eCG) 48 hours before insemination to stimulate follicular development.[14]

  • Administration: Administer Lecirelin (doses vary widely, e.g., 0.3-1.5 µg, IM) at the time of artificial insemination.[14]

Visualizing the Process

To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.

G cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Ovary GnRH GnRH Release Pituitary GnRH Receptor LH_FSH LH & FSH Synthesis and Release Pituitary->LH_FSH Stimulates Follicle Follicular Maturation LH_FSH->Follicle Promotes Ovulation Ovulation Follicle->Ovulation Leads to Lecirelin Lecirelin Administration (GnRH Agonist) Lecirelin->Pituitary Binds to

Caption: Signaling pathway of Lecirelin-induced ovulation.

G start Start of Protocol day0 Day 0: Administer 1st Lecirelin Dose start->day0 day7 Day 7: Administer PGF2α day0->day7 day9 Day 9: Administer 2nd Lecirelin Dose day7->day9 ai 16-20 hours post-Day 9: Fixed-Time Artificial Insemination day9->ai end End of Protocol ai->end

Caption: Typical Ovsynch experimental workflow in cattle.

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Lecirelin Acetate

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical inform...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Lecirelin Acetate, a synthetic gonadotropin-releasing hormone (GnRH) analogue. Adherence to these procedural steps is critical for minimizing exposure risks and ensuring proper disposal.

Personal Protective Equipment (PPE)

Based on safety data sheets (SDS), specific personal protective equipment is required to mitigate the risks associated with Lecirelin Acetate, which include potential acute toxicity, skin and eye irritation, and respiratory tract irritation.[1]

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be equipped with side-shields to protect against splashes.
Hand Protection Protective GlovesChemically resistant gloves are mandatory. Inspect gloves for integrity before each use.
Body Protection Impervious ClothingA lab coat or other impervious clothing should be worn to prevent skin contact.
Respiratory Protection Suitable RespiratorTo be used in areas with inadequate ventilation or when dust/aerosols may be generated.

Operational Plan for Safe Handling

A systematic approach to handling Lecirelin Acetate from receipt to disposal is crucial for laboratory safety. The following step-by-step plan outlines the necessary procedures.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The container should be kept tightly closed.[1]

  • Access to the storage area should be restricted to authorized personnel.

2. Preparation and Handling:

  • All handling activities should be conducted in a designated area, such as a chemical fume hood or a well-ventilated laboratory bench.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Avoid the formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling the compound.[1]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[1][2] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan

Proper disposal of Lecirelin Acetate and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including unused Lecirelin Acetate, contaminated PPE, and cleaning materials, should be collected in a designated, labeled, and sealed container.

  • Disposal Method: Dispose of the waste in accordance with all applicable local, state, and federal regulations.[1] Do not allow the product to enter drains or waterways.[2] Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling and disposal of Lecirelin Acetate.

Safe Handling and Disposal Workflow for Lecirelin Acetate cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace B->C D Weighing and Transfer of Lecirelin Acetate C->D E Experimental Procedure D->E K Exposure Event D->K F Decontaminate Workspace and Equipment E->F E->K G Segregate Chemical Waste F->G H Label Waste Container G->H I Store Waste for Pickup H->I J Dispose via Certified Vendor I->J L Initiate First Aid (Eye Wash, Shower) K->L Yes M Seek Medical Attention L->M N Report Incident M->N

Caption: Workflow for the safe handling and disposal of Lecirelin Acetate.

References

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